Amifostine sodium
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
59178-37-9 |
|---|---|
分子式 |
C5H13N2Na2O3PS |
分子量 |
258.19 g/mol |
IUPAC 名称 |
disodium;N'-(2-phosphonatosulfanylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C5H15N2O3PS.2Na/c6-2-1-3-7-4-5-12-11(8,9)10;;/h7H,1-6H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI 键 |
SWWAWQGXMDVHTK-UHFFFAOYSA-L |
规范 SMILES |
C(CN)CNCCSP(=O)([O-])[O-].[Na+].[Na+] |
外观 |
Solid powder |
其他CAS编号 |
59178-37-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
20537-88-6 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Amifostine sodium, WR 2721 sodium, WR2721 sodium, WR-2721 sodium |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Cytoprotective Mechanisms of Amifostine Sodium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifostine (B1664874) sodium, a phosphorylated aminothiol, stands as a significant cytoprotective agent, offering selective protection to normal tissues against the cytotoxic effects of chemotherapy and radiation. This technical guide delineates the core mechanisms of action of amifostine, focusing on its bioactivation, its multifaceted protective pathways at the cellular and molecular levels, and the basis for its differential effect on normal versus neoplastic cells. Quantitative data from key preclinical and clinical studies are summarized, and detailed experimental protocols for assessing its cytoprotective effects are provided. Furthermore, critical signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of amifostine's role in cytoprotection.
Introduction
Developed initially as a radioprotective agent, amifostine (WR-2721) has emerged as a broad-spectrum cytoprotectant in clinical oncology.[1][2] Its utility lies in its ability to mitigate the toxicities of various cancer therapies, thereby potentially allowing for higher therapeutic doses and improving the quality of life for patients.[3][4] The selective protection of normal tissues is a cornerstone of its clinical value, preventing the attenuation of antitumor efficacy.[1][5] This guide provides a deep dive into the intricate mechanisms that underpin the cytoprotective action of amifostine.
The Core Mechanism: Activation and Selective Uptake
Amifostine is administered as an inactive prodrug that requires metabolic activation to exert its protective effects.[6][7] The process of activation and its selective nature are critical to its function.
Bioactivation by Alkaline Phosphatase
The first and most crucial step in amifostine's mechanism is its dephosphorylation by the enzyme alkaline phosphatase (ALP), which is present on the cell membranes of many normal tissues.[7][8] This enzymatic reaction converts amifostine into its active, free thiol metabolite, WR-1065.[6][9]
Differential Uptake: The Basis of Selectivity
The selective protection of normal tissues over tumor tissues is attributed to several physiological and biochemical differences:
-
Alkaline Phosphatase Activity: Normal tissues, particularly the kidney, salivary glands, and liver, exhibit significantly higher concentrations of membrane-bound alkaline phosphatase compared to most tumor cells.[10][11][12] This leads to a more efficient conversion of amifostine to WR-1065 in the vicinity of normal cells.[13][14] In some tumor cell lines, ALP activity is markedly lower than in normal fibroblasts.[14]
-
Vascularity and pH: Tumors often have a poorly organized and less extensive vascular network compared to normal tissues.[1][6] This, combined with the often acidic microenvironment of tumors due to anaerobic metabolism, results in a lower concentration and less efficient activation of amifostine within the tumor.[12][15]
-
Cellular Uptake: Once formed, WR-1065 is readily taken up by normal cells.[16] The concentration of WR-1065 in normal tissues can be up to 100-fold greater than in tumor tissues.[17]
This differential concentration of the active metabolite is the primary reason for the selective cytoprotection of normal tissues.
Molecular Mechanisms of Cytoprotection by WR-1065
The active metabolite, WR-1065, employs a multi-pronged approach to protect normal cells from the damaging effects of radiation and chemotherapy.
Scavenging of Free Radicals
One of the principal mechanisms of WR-1065 is its ability to act as a potent scavenger of reactive oxygen species (ROS), such as hydroxyl (OH•) and superoxide (B77818) (O₂⁻) radicals, which are generated by both radiotherapy and many chemotherapeutic agents.[7][18][19] By neutralizing these damaging free radicals, WR-1065 prevents oxidative stress and damage to critical cellular components like DNA, proteins, and lipids.[8][20]
DNA Protection and Repair
WR-1065 directly contributes to the protection and repair of DNA through several mechanisms:
-
Hydrogen Donation: The thiol group (-SH) on WR-1065 can donate a hydrogen atom to repair DNA radicals, effectively reversing the initial damage before it becomes permanent.[3][14]
-
DNA Adducts: WR-1065 can bind to and detoxify reactive molecules from chemotherapeutic agents, such as platinum compounds, preventing them from forming adducts with DNA.[16]
-
Chromatin Condensation: The disulfide metabolite of WR-1065, WR-33278, can condense DNA, making it a smaller target for damage.[17]
-
Enhancement of DNA Repair Pathways: Amifostine has been shown to support the repair of DNA double-strand breaks in normal cells.[13][14]
Induction of Cellular Hypoxia
The oxidation of WR-1065 to its disulfide form consumes oxygen, leading to a state of transient hypoxia in normal tissues.[6][17] This reduction in oxygen tension can make cells less sensitive to the damaging effects of ionizing radiation, as oxygen is a potent radiosensitizer.[6]
Modulation of Gene Expression and Signaling Pathways
WR-1065 is not merely a passive scavenger but also actively modulates cellular signaling pathways to enhance cytoprotection:
-
p53 Activation: WR-1065 can activate the tumor suppressor protein p53 through a JNK-dependent pathway.[11][21] Activated p53 can induce cell cycle arrest, allowing more time for DNA repair before the cell attempts to replicate damaged DNA.[16]
-
NF-κB Activation: WR-1065 can activate the transcription factor NF-κB, which in turn upregulates the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD), further bolstering the cell's defense against oxidative stress.[22][23]
-
Inhibition of Apoptosis: By modulating signaling pathways, WR-1065 can inhibit the programmed cell death (apoptosis) that is often triggered by chemotherapy and radiation in normal cells.[7]
Quantitative Data on Amifostine Cytoprotection
The efficacy of amifostine in protecting normal tissues has been quantified in numerous preclinical and clinical studies.
Preclinical Data
| Protected Tissue/Cell Type | Cytotoxic Agent | Endpoint | Protective Effect | Reference |
| Mesenchymal Progenitors (CFU-F) | Radiation (100-200 cGy) | Clonogenic Survival | 100% protection | [14] |
| Mesenchymal Progenitors (CFU-F) | Radiation (400 cGy) | Clonogenic Survival | 84% protection | [14] |
| Hematopoietic Progenitors (BFU-E) | Radiation (up to 200 cGy) | Clonogenic Survival | 100% protection | [14] |
| Hematopoietic Progenitors (CFU-GM) | Radiation (100 cGy) | Clonogenic Survival | 54% protection | [14] |
| Murine Peripheral Blood Leukocytes | Cisplatin (10 mg/Kg) | DNA Damage (Comet Assay) | Significant DNA protection at 56 and 105 mg/Kg amifostine | [20] |
Clinical Trial Data
| Indication | Treatment | Amifostine Dose | Key Findings | Reference |
| Advanced Ovarian Cancer | Cyclophosphamide (1000 mg/m²) + Cisplatin (100 mg/m²) | 910 mg/m² IV | Significant reduction in grade 4 neutropenia with fever/infection (p=0.005), days in hospital (p=0.019), and renal toxicity (p=0.001). | [18] |
| Head and Neck Cancer | Postoperative Radiation Therapy (50-70 Gy) | 200 mg/m² IV | Significant reduction in acute and late grade ≥2 xerostomia. | [16] |
| Head and Neck Cancer | Concurrent Radiochemotherapy (Carboplatin + 60 Gy RT) | 500 mg IV | Significant reduction in mucositis (p=0.0001) and xerostomia (p=0.0001). | [1] |
| Non-Small Cell Lung Cancer | Thoracic Irradiation | 340 mg/m² | Significant protection against pneumonitis and esophagitis. | [16] |
| Allogeneic HSCT | Myeloablative Therapy | 1000 mg/day | Significant decrease in the duration of grade I-IV mucositis (p=0.02) and grade III or IV infections (p=0.008). | [24] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of amifostine's cytoprotective effects.
Comet Assay for DNA Damage Assessment
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[19][25]
Protocol:
-
Cell Preparation: Isolate single-cell suspensions from treated (e.g., with radiation or chemotherapy +/- amifostine/WR-1065) and control groups.
-
Embedding in Agarose (B213101): Mix a small volume of the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. A reduction in tail moment in amifostine-treated cells indicates DNA protection.[5][19]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, which is a measure of its reproductive integrity after cytotoxic treatment.[26][27]
Protocol:
-
Cell Seeding: Plate a known number of cells into multi-well plates or petri dishes. The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.
-
Treatment: After allowing the cells to attach, treat them with varying doses of radiation or chemotherapy, with or without pre-incubation with amifostine or WR-1065.
-
Incubation: Incubate the cells for a period sufficient for colony formation (typically 7-14 days), allowing a single surviving cell to grow into a colony of at least 50 cells.
-
Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) or paraformaldehyde and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of visible colonies in each dish.
-
Calculation of Surviving Fraction: The surviving fraction for each treatment dose is calculated by dividing the number of colonies formed by the number of cells seeded, normalized to the plating efficiency of untreated control cells. An increase in the surviving fraction in amifostine-treated groups indicates cytoprotection.
NF-κB Activation Assay (Immunofluorescence)
This protocol describes the detection of NF-κB activation by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.[6][15]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with WR-1065 for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent like Triton X-100 to allow antibody access to intracellular proteins.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. NF-κB activation is indicated by the co-localization of the p65 signal (from the secondary antibody) with the nuclear stain (DAPI).
p53 Activation Assay (Western Blot)
This method quantifies the level of p53 protein, which often increases upon activation.[7][28]
Protocol:
-
Cell Lysis: Treat cells with WR-1065 and then lyse them to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53.
-
Secondary Antibody Incubation: After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will generate a detectable signal.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to p53 indicates its level of expression. An increase in p53 levels in WR-1065-treated cells suggests activation.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Amifostine activation and its multifaceted cytoprotective pathways.
Experimental Workflow
Caption: Workflow for evaluating amifostine's cytoprotective effects in vitro.
Conclusion
Amifostine sodium's mechanism of action in cytoprotection is a sophisticated interplay of selective activation and multiple, synergistic protective pathways. Its ability to be preferentially converted to the active metabolite WR-1065 in normal tissues allows for targeted protection against the deleterious effects of cancer therapies. WR-1065's roles as a potent free radical scavenger, a facilitator of DNA protection and repair, an inducer of hypoxia, and a modulator of key cytoprotective signaling pathways collectively contribute to its clinical efficacy. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of amifostine and similar cytoprotective agents. Continued research into these mechanisms will undoubtedly pave the way for more refined and effective strategies to mitigate treatment-related toxicities in oncology.
References
- 1. Selective cytoprotection with amifostine in concurrent radiochemotherapy for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine, a reactive oxigen species scavenger with radiation- and chemo-protective properties, inhibits in vitro platelet activation induced by ADP, collagen or PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 8. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protection of normal tissues from the cytotoxic effects of radiation therapy: focus on amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - Jiang - Translational Cancer Research [tcr.amegroups.org]
- 12. mdpi.com [mdpi.com]
- 13. Use of Amifostine for Cytoprotection during Radiation Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of amifostine on clonogenic mesenchymal progenitors and hematopoietic progenitors exposed to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 16. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Amifostine pretreatment for protection against cyclophosphamide-induced and cisplatin-induced toxicities: results of a randomized control trial in patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 20. pollenbiology.cz [pollenbiology.cz]
- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 22. reference.medscape.com [reference.medscape.com]
- 23. researchgate.net [researchgate.net]
- 24. A randomized trial of amifostine as a cytoprotectant for patients receiving myeloablative therapy for allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 27. researchgate.net [researchgate.net]
- 28. licorbio.com [licorbio.com]
Amifostine as a Prodrug and its Active Metabolite WR-1065: A Technical Guide
Introduction
Amifostine (B1664874), known chemically as S-2-(3-aminopropylamino)ethylphosphorothioic acid (also referred to as WR-2721 or Ethyol®), is a synthetic aminothiol (B82208) compound developed as a cytoprotective agent.[1][2] It is administered clinically as an inactive prodrug to mitigate the toxic side effects of chemotherapy and radiation therapy on normal tissues.[3][4] The selective protection of normal cells over tumor cells is a key feature of its clinical utility. This selectivity is primarily attributed to the differential metabolism of amifostine in various tissues. The active, cytoprotective form of the drug is its dephosphorylated metabolite, WR-1065.[2][5] This guide provides a detailed overview of the conversion of amifostine to WR-1065, its pharmacokinetic profile, the molecular mechanisms underlying its protective effects, and associated experimental methodologies.
Mechanism of Action: Prodrug to Active Metabolite
The efficacy of amifostine hinges on its conversion to the free thiol, WR-1065 [2-(3-aminopropylamino)ethanethiol].[6] This bioactivation is a critical step that dictates the concentration and availability of the active molecule in target tissues.
Enzymatic Dephosphorylation
The conversion of amifostine to WR-1065 is catalyzed by the enzyme alkaline phosphatase (ALP).[2][5] This enzyme is typically bound to the plasma membrane of cells, particularly endothelial cells in normal tissues.[4] The enzyme hydrolyzes the phosphorothioate (B77711) bond of amifostine, releasing the active thiol WR-1065 and an inorganic phosphate (B84403) group.
Selective Protection Mechanism
The selective protection of normal tissues is attributed to several factors:
-
Differential Alkaline Phosphatase Activity : Normal tissues, especially the kidney, salivary glands, and intestinal mucosa, exhibit significantly higher ALP activity compared to most tumor tissues.[1][4][7] This leads to a more efficient generation of WR-1065 in healthy tissues.
-
Tumor Microenvironment : The microenvironment of solid tumors is often characterized by hypovascularity and lower pH.[4] The acidic conditions are suboptimal for ALP activity, further reducing the conversion of amifostine within the tumor.
-
Cellular Uptake : Once generated, WR-1065 is transported into cells. While the precise mechanisms are still under investigation, it is believed to involve the polyamine transport system.[8]
The following diagram illustrates the conversion of amifostine to its active metabolite WR-1065.
Pharmacokinetics and Data Presentation
The route of administration significantly influences the pharmacokinetic profile of amifostine and WR-1065. Amifostine is rapidly cleared from the plasma, primarily due to its conversion to WR-1065 and uptake by tissues.[9][10]
Pharmacokinetic Parameters
Studies in both humans and primates have characterized the plasma concentrations and tissue distribution following intravenous (IV) and subcutaneous (SC) administration. Following IV administration, plasma WR-1065 levels peak rapidly and then decline, whereas SC administration results in a slower rise to a lower peak concentration.[11][12] Despite lower plasma bioavailability with SC injection, tissue levels of WR-1065 are surprisingly comparable or even greater than those achieved with IV infusion at certain time points.[1][11]
| Parameter | Amifostine (IV) | WR-1065 (from IV Amifostine) | WR-1065 (from SC Amifostine) | Reference |
| Administration Dose | 740-910 mg/m² | 740-910 mg/m² | 500 mg | [9][12] |
| Plasma Half-life (t½) | ~0.88-8.8 min (biphasic) | ~7.3 h (final) | Slower clearance | [9][10] |
| Peak Plasma Conc. (Cmax) | ~100 µM (whole blood) | ~23-85 µM | ~4 µM (whole blood) | [9][12] |
| Time to Peak (Tmax) | End of infusion | Shortly after Cmax of Amifostine | ~10-40 min | [10][12] |
Table 1: Summary of Pharmacokinetic Data for Amifostine and WR-1065.
Tissue Distribution of WR-1065
Maximal tissue concentrations of WR-1065 are typically observed between 10 and 30 minutes after amifostine administration.[10] High concentrations are found in normal tissues such as the salivary glands, kidneys, and esophagus, with significantly lower concentrations detected in tumor tissues.[1][13]
| Tissue | WR-1065 Conc. (µmol/kg) at 30 min (IV) | WR-1065 Conc. (µmol/kg) at 30 min (SC) | Reference |
| Parotid Gland | 15.1 ± 4.5 | 20.3 ± 7.2 | [1] |
| Esophagus | 13.9 ± 5.6 | 17.8 ± 3.4 | [1] |
| Kidney | 29.8 ± 12.1 | 42.5 ± 12.3 | [1] |
| Lung | 10.3 ± 4.1 | 12.9 ± 4.7 | [1] |
| Stomach | 11.2 ± 3.9 | 16.5 ± 5.1 | [1] |
Table 2: Tissue Concentrations of Free WR-1065 in Cynomolgus Monkeys 30 Minutes After Amifostine Administration (260 mg/m²). Data are mean ± SD.[1]
Molecular Mechanisms of Cytoprotection by WR-1065
The cytoprotective effects of WR-1065 are multifaceted, involving direct chemical interactions and the modulation of key cellular signaling pathways.
Antioxidant and Radical Scavenging Activity
The primary and most well-understood mechanism of WR-1065 is its function as a potent antioxidant.[2][14] The free thiol (-SH) group can donate a hydrogen atom to neutralize reactive oxygen species (ROS) generated by radiation and certain chemotherapeutic agents.[6][7] This action prevents damage to critical cellular macromolecules, including DNA, proteins, and lipids.[5]
DNA Protection and Modulation of DNA-Associated Enzymes
WR-1065 directly contributes to the protection and repair of DNA.
-
Hydrogen Donation : It can chemically repair damaged DNA by donating a hydrogen atom to DNA radicals.[15]
-
Chromatin Stabilization : As a polyamine, WR-1065 can bind to DNA and stabilize chromatin structure, potentially facilitating DNA repair processes.[15]
-
Topoisomerase II Inhibition : WR-1065 has been shown to be a catalytic inhibitor of topoisomerase IIα.[16][17] This inhibition leads to a delay in cell cycle progression, particularly an accumulation of cells in the G2 phase, which may allow more time for DNA repair before mitosis.[17][18]
Modulation of Cellular Signaling Pathways
WR-1065 influences several signaling pathways that are critical for cell survival and response to stress.
-
p53 Activation : WR-1065 activates the p53 tumor suppressor protein through a non-genotoxic mechanism.[19][20] This activation is not associated with DNA damage-induced phosphorylation events (e.g., at Ser-15 or Ser-20) but involves the c-Jun N-terminal kinase (JNK) pathway, which phosphorylates p53 at Thr-81.[19] Activated p53 can then induce the expression of downstream targets like the cyclin-dependent kinase inhibitor p21waf-1, leading to cell cycle arrest and providing a window for DNA repair.[20]
-
NF-κB Activation : At lower concentrations, WR-1065 can activate the redox-sensitive transcription factor NF-κB.[14][21] This can lead to the upregulation of protective genes, including manganese superoxide (B77818) dismutase (MnSOD), a key mitochondrial antioxidant enzyme.[14][15]
-
Homologous Recombination : WR-1065 has been shown to decrease hyper-recombination in response to DNA damage. Overstimulation of homologous recombination (HR) can lead to genomic instability. By suppressing this pathway, WR-1065 may help maintain genomic stability in the progeny of irradiated cells.[15]
Experimental Protocols
This section provides methodologies for key experiments used to study amifostine and WR-1065.
Alkaline Phosphatase (ALP) Activity Assay
This protocol describes a colorimetric assay to measure ALP activity, which is essential for the conversion of amifostine.
-
Principle : ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product, and phosphate. The rate of pNP formation is directly proportional to ALP activity and can be measured spectrophotometrically at 405 nm.[22]
-
Materials :
-
96-well plate
-
Cell lysate or serum sample
-
ALP Assay Buffer (e.g., 2-amino-2-methyl-1-propanol (B13486) (AMP) buffer, pH 10.5)[22]
-
p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 2 mg/mL in assay buffer)[22]
-
Stop Solution (e.g., 1.0 N NaOH)[22]
-
Microplate reader
-
-
Procedure :
-
Prepare cell lysates or dilute serum samples appropriately with assay buffer.
-
Add 50 µL of sample or standard to each well of a 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well and mix.
-
Incubate the plate at 37°C for 15-30 minutes.[22]
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate ALP activity by comparing the sample absorbance to a standard curve generated with known concentrations of p-nitrophenol.
-
Quantification of WR-1065 in Plasma
This protocol outlines a highly sensitive method for measuring WR-1065 in plasma using UHPLC-MS/MS.[23]
-
Principle : Due to the reactive nature of the thiol group, WR-1065 is first derivatized to form a stable product. The derivatized analyte is then separated by Ultra-High-Performance Liquid Chromatography (UHPLC) and quantified by tandem mass spectrometry (MS/MS).
-
Materials :
-
Rat or human plasma samples
-
Internal standard
-
Derivatizing agent (e.g., iodoacetic acid followed by o-phthaldialdehyde)[6]
-
Protein precipitation solvent (e.g., acetonitrile)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
-
Procedure :
-
Sample Preparation : To 100 µL of plasma, add the internal standard.
-
Derivatization : Add the derivatizing agent and incubate under optimized conditions to ensure complete reaction with the thiol group of WR-1065.
-
Protein Precipitation : Add cold acetonitrile (B52724) to precipitate plasma proteins. Centrifuge at high speed to pellet the proteins.[23]
-
Analysis : Transfer the supernatant to an autosampler vial and inject it into the UHPLC-MS/MS system.
-
Quantification : Monitor specific parent-to-daughter ion transitions for the derivatized WR-1065 and the internal standard. Construct a calibration curve using standards of known concentrations to quantify WR-1065 in the samples. The limit of quantification for this method can be as low as 7.4 nM.[23]
-
Clonogenic Cell Survival Assay
This assay is used to determine the cytoprotective effect of WR-1065 against radiation or cytotoxic drugs.[8]
-
Principle : The assay measures the ability of single cells to proliferate and form colonies after treatment. An increase in the surviving fraction of cells pre-treated with WR-1065 indicates a protective effect.
-
Materials :
-
Procedure :
-
Cell Seeding : Plate a known number of cells into culture dishes and allow them to attach overnight.
-
Drug Treatment : Treat cells with WR-1065 (e.g., 4 mM for 30 minutes) or vehicle control immediately before irradiation.[8][15]
-
Irradiation/Cytotoxic Exposure : Expose the cells to varying doses of radiation or a cytotoxic agent.
-
Colony Formation : Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the dishes for 10-14 days to allow for colony formation.[8]
-
Staining and Counting : Fix the colonies with methanol (B129727) and stain them with crystal violet. Count the number of colonies containing >50 cells.
-
Calculation : Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The Protection Factor (PF) can be calculated as the ratio of radiation doses that produce the same level of cell killing in the presence and absence of WR-1065.[24]
-
Conclusion
Amifostine functions as a highly effective, selectively targeted prodrug, with its clinical utility entirely dependent on its conversion to the active metabolite, WR-1065. The cytoprotective mechanisms of WR-1065 are extensive, ranging from direct physicochemical processes like free radical scavenging to complex biological modulation of DNA repair, cell cycle checkpoints, and pro-survival signaling pathways. A thorough understanding of its pharmacokinetics, mechanism of action, and the experimental methods used for its evaluation is crucial for optimizing its current clinical applications and exploring new therapeutic strategies in oncology and beyond.
References
- 1. karger.com [karger.com]
- 2. Amifostine: a cytoprotective drug [termedia.pl]
- 3. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amifostine (Ethyol): pharmacokinetic and pharmacodynamic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20080207566A1 - Methods for the administration of amifostine and related compounds - Google Patents [patents.google.com]
- 13. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relationships between cytoprotection and mutation prevention by WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Further evidence that the radioprotective aminothiol, WR-1065, catalytically inactivates mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The cytoprotective aminothiol WR1065 activates p53 through a non-genotoxic signaling pathway involving c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The cytoprotective aminothiol WR1065 activates p21waf-1 and down regulates cell cycle progression through a p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of a method for measuring the radioprotective metabolite WR-1065 in plasma using chemical derivatization combined with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Amifostine's Role in Scavenging Free Radicals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (B1664874) (Ethyol®, WR-2721) is a cytoprotective agent utilized to mitigate the toxic effects of chemotherapy and radiation on normal tissues. Its protective capabilities are largely attributed to its ability to scavenge deleterious free radicals. Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065. This active form is responsible for the majority of the drug's antioxidant and cytoprotective effects. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to amifostine's role in free radical scavenging.
Core Mechanisms of Action
Amifostine's free radical scavenging and cytoprotective effects are multifaceted, involving both direct and indirect mechanisms:
-
Direct Free Radical Scavenging: The active metabolite, WR-1065, contains a sulfhydryl group that can directly donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them. This is a primary and immediate mechanism of protection.
-
Induction of Hypoxia: The auto-oxidation of WR-1065 can lead to a reduction in intracellular oxygen levels, creating a hypoxic environment that can make cells more resistant to radiation-induced damage.
-
Delayed Upregulation of Antioxidant Enzymes: WR-1065 can induce the expression of endogenous antioxidant enzymes, most notably manganese superoxide (B77818) dismutase (SOD2), through the activation of the NF-κB signaling pathway. This provides a delayed but sustained protective effect.[1]
Quantitative Data on Free Radical Scavenging and Enzyme Activity
The efficacy of amifostine and its active metabolite, WR-1065, in scavenging free radicals and modulating antioxidant enzyme activity has been quantified in various studies.
Direct Scavenging Activity of WR-1065
| Reactive Oxygen Species (ROS) | Parameter | Value | Reference |
| Hydroxyl Radical (•OH) | Second-order rate constant | 9.2 ± 0.3 x 10⁹ M⁻¹ s⁻¹ | [1] |
| Hydroxyl Radical (•OH) | EC₅₀ (pH 7.4) | 255 µM | [2] |
| Hydroxyl Radical (•OH) | EC₅₀ (pH 5) | 230 µM | [2] |
| Superoxide Radical (O₂⁻) | Activity | No major activity observed | [2] |
Effects of Amifostine on Antioxidant Enzyme Activity (In Vivo)
The following tables summarize the effects of amifostine administration on the activity of key antioxidant enzymes in various mouse tissues.
Table 2.1: Effect of a Single 400 mg/kg Dose of Amifostine on Enzyme Activity (24 hours post-administration) [3]
| Tissue | SOD2 Activity | Catalase Activity | Glutathione Peroxidase (GPx) Activity |
| Heart | Significantly elevated | Unchanged | Unchanged |
| Liver | Significantly elevated | Unchanged | Unchanged |
| Lung | Significantly elevated | Unchanged | Unchanged |
| Pancreas | Significantly elevated | Unchanged | Significantly elevated |
| Small Intestine | Significantly elevated | Unchanged | Unchanged |
| Spleen | Significantly elevated | Significantly elevated | Significantly elevated |
| SA-NH Tumor | > 2-fold elevation | Significantly increased over time | Significantly elevated |
Table 2.2: Effect of Three Daily 50 mg/kg Doses of Amifostine on Enzyme Activity [3]
| Tissue | SOD2 Activity | Catalase Activity | Glutathione Peroxidase (GPx) Activity |
| Heart | Significantly elevated | Significantly elevated | Significantly elevated |
| Liver | No significant change | Significantly elevated | Significantly elevated |
| Lung | Significantly elevated | No significant change | No significant change |
| Pancreas | Significantly elevated | Significantly elevated | Significantly elevated |
| Small Intestine | Significantly elevated | Significantly elevated | No significant change |
| Spleen | No significant change | Significantly elevated | Significantly elevated |
Signaling Pathway: NF-κB Mediated Induction of SOD2
A key delayed mechanism of amifostine's protective effect is the upregulation of the antioxidant enzyme SOD2. This process is initiated by the active metabolite WR-1065, which activates the transcription factor NF-κB.
References
- 1. Pulse radiolysis studies of WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Facets of Amifostine: A Technical Guide to its Influence on DNA Repair and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (B1664874) (WR-2721) is a cytoprotective agent utilized in clinical settings to mitigate the toxic effects of chemotherapy and radiation on normal tissues. Its mechanism of action is multifaceted, extending beyond simple free radical scavenging to encompass intricate interactions with the cellular machinery governing DNA repair and apoptosis. This technical guide provides an in-depth exploration of these effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved. Understanding the nuanced roles of amifostine is paramount for optimizing its clinical application and for the development of novel cytoprotective strategies.
Core Mechanisms of Amifostine Action
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065.[1][2][3] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity in healthy tissues compared to tumors, leading to a greater accumulation of WR-1065.[1][4] Once inside the cell, WR-1065 exerts its effects through several key mechanisms:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and certain chemotherapeutic agents, thereby directly preventing damage to cellular macromolecules, including DNA.
-
DNA Protection and Repair Acceleration: Beyond scavenging, WR-1065 can donate a hydrogen atom to repair existing DNA damage. It also influences various DNA repair pathways, exhibiting a complex interplay that can either support or alter repair processes depending on the cellular context.
-
Induction of Cellular Hypoxia: The oxidation of WR-1065 consumes oxygen, leading to a state of cellular hypoxia in normal tissues, which can render them more resistant to radiation-induced damage.
-
Modulation of Gene Expression and Enzyme Activity: Amifostine and its metabolite can influence the expression of genes involved in cell cycle control, proliferation, and apoptosis, and can also affect the activity of key enzymes like topoisomerase II.
Effects on DNA Repair
Amifostine's influence on DNA repair is a critical aspect of its cytoprotective function, and intriguingly, it can also selectively impair repair in cancer cells.
Enhancement of DNA Repair in Normal Cells
In normal tissues, the active metabolite WR-1065 has been shown to support the repair of DNA double-strand breaks (DSBs). This is a crucial mechanism for maintaining genomic integrity following genotoxic insults. Studies have suggested that amifostine's protective effects are dependent on the activity of certain DNA repair proteins, such as the RecN protein in E. coli, which is involved in the repair of DSBs.
Disruption of Homologous Recombination in Cancer Cells
Conversely, in some cancer cell lines, amifostine's metabolite WR-1065 has been observed to disrupt homologous recombination (HR), a major pathway for error-free DSB repair. This suppression of hyper-recombination may contribute to its ability to sensitize tumor cells to therapy, representing a previously unrecognized mechanism of action. This differential effect is linked to the lower alkaline phosphatase activity in tumor cells, leading to different metabolic consequences of amifostine exposure.
Quantitative Data on DNA Damage and Repair
The following table summarizes quantitative findings from various studies on the impact of amifostine and its metabolite on DNA damage and repair.
| Cell Line/Model | Treatment | Endpoint Measured | Result | Reference |
| NHDF (normal human dermal fibroblasts) | Amifostine + γ-irradiation | DNA double-strand breaks (γH2AX/53BP1 foci) | Supported DSB repair | |
| MCF7 (breast carcinoma) | Amifostine + γ-irradiation | DNA double-strand breaks (γH2AX/53BP1 foci) | Altered DSB repair | |
| RKO36 cells | 4 mM WR-1065 + X-rays | Chromosomal damage (micronucleus induction) | Reduced micronucleus frequency | |
| Chinese hamster ovary cells | WR-1065 + γ-rays | DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) | Protected against the induction of both SSBs and DSBs | |
| Escherichia coli (wild-type) | Amifostine + γ-rays | Genotoxicity | Reduced genotoxicity | |
| Escherichia coli (recN mutant) | Amifostine + γ-rays | Genotoxicity | No reduction in genotoxicity |
Modulation of Apoptosis
Amifostine exerts a significant and often cell-type-dependent influence on apoptotic signaling pathways.
Inhibition of Apoptosis in Normal Tissues
A primary mechanism of amifostine's cytoprotection is the inhibition of apoptosis in normal cells exposed to cytotoxic treatments. This is achieved through the modulation of key apoptotic regulators:
-
Upregulation of anti-apoptotic proteins: Amifostine can upregulate the expression of anti-apoptotic proteins like Bcl-2.
-
Inhibition of pro-apoptotic signaling: It can suppress the radiation-induced increase of pro-apoptotic proteins such as p53 and Bax.
-
NF-κB Activation: Amifostine can activate the NF-κB/Rel transcription factors, which are known to inhibit apoptosis in various cell types, including hematopoietic progenitors.
Induction of Apoptosis in Cancer Cells
In contrast to its effects on normal cells, amifostine has been shown to induce apoptosis in certain cancer cell lines, particularly in a p53-deficient context. This pro-apoptotic effect in tumor cells may contribute to its therapeutic window.
The Pivotal Role of p53
The tumor suppressor protein p53 plays a central role in mediating the cellular response to amifostine.
-
p53-dependent G1 arrest and cytoprotection: In p53-proficient cells, amifostine can induce a G1 cell cycle arrest, providing time for DNA repair and thus protecting against cytotoxicity. This effect is mediated through the induction of p21.
-
p53 as a resistance mechanism to amifostine-induced apoptosis: p53-proficient cells have shown resistance to amifostine-induced apoptosis, suggesting that p53 can protect cells from the drug's cytotoxic effects.
-
Impairment of p53-mediated apoptosis: In some contexts, such as myeloid leukemia cells, amifostine has been found to impair p53-dependent apoptosis by reducing the transactivation of p53 target genes.
Quantitative Data on Apoptosis
The following table presents quantitative data on the effects of amifostine on apoptosis from various studies.
| Cell Line/Model | Treatment | Endpoint Measured | Result | Reference |
| p53-proficient HCT116 colon cancer cells | Amifostine | Apoptosis | Exhibited low-level resistance to amifostine-induced apoptosis | |
| p53-deficient HCT116 colon cancer cells | Amifostine | Apoptosis | Increased sensitivity to amifostine-induced apoptosis | |
| Human myeloid leukemia K562 and NB4 cells | Amifostine + p53 activation | Apoptosis (Annexin V, sub-G1 fraction) | Dramatically reduced p53-mediated apoptosis | |
| Immature mouse ovary | Amifostine + γ-irradiation | Apoptosis (p53, Bax, caspase-3, PARP levels) | Inhibited radiation-induced apoptosis | |
| Peripheral blood lymphocytes (head and neck cancer patients) | Amifostine + radiation | Radio-induced apoptosis | Significantly decreased |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of amifostine with cellular pathways, the following diagrams have been generated using the DOT language.
Caption: General mechanism of amifostine activation and cytoprotective actions.
Caption: Differential effects of amifostine on the p53-mediated apoptotic pathway.
Caption: A generalized experimental workflow for assessing amifostine's effect on DNA damage and repair.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effects of amifostine on DNA repair and apoptosis.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To quantify DNA single- and double-strand breaks at the single-cell level.
Methodology:
-
Cell Preparation: Cells are treated with amifostine and/or radiation as per the experimental design. After treatment, cells are harvested, washed, and resuspended in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: A mixture of the cell suspension and low-melting-point agarose (B213101) is layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100) overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, slides are placed in an electrophoresis tank filled with alkaline buffer (pH > 13) for a period to allow DNA unwinding. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: Slides are neutralized with a Tris buffer and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Slides are examined using a fluorescence microscope. The "comet tail" of fragmented DNA migrating away from the "comet head" (the nucleoid) is quantified using imaging software to determine the extent of DNA damage.
γH2AX Foci Formation Assay
Objective: To specifically detect and quantify DNA double-strand breaks (DSBs).
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and subjected to the desired treatments with amifostine and/or radiation.
-
Fixation and Permeabilization: At various time points post-treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX). Following washing, a fluorescently labeled secondary antibody is applied. Co-staining with an antibody for 53BP1 can also be performed to further confirm DSB sites.
-
Nuclear Staining: The nuclei are counterstained with a DNA dye such as DAPI.
-
Microscopy and Quantification: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. The number of distinct fluorescent foci per nucleus, representing individual DSBs, is counted either manually or using automated image analysis software.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated as required, and both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in an Annexin V binding buffer. Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).
-
-
Data Interpretation: The percentage of cells in each quadrant of the flow cytometry plot is calculated to quantify the level of apoptosis.
Western Blotting for Apoptotic and DNA Repair Proteins
Objective: To determine the expression levels of key proteins involved in DNA repair and apoptosis signaling pathways.
Methodology:
-
Protein Extraction: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., p53, p21, Bax, Bcl-2, cleaved caspase-3, γH2AX).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are typically normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Amifostine's role in cytoprotection is a result of a complex interplay of mechanisms that extend far beyond its well-established free radical scavenging properties. Its ability to modulate DNA repair pathways and apoptotic signaling cascades is central to its function. Notably, the differential effects of amifostine on normal versus cancerous cells, particularly in the context of p53 status and DNA repair capacity, highlight its potential for selective therapeutic exploitation. A thorough understanding of these intricate molecular interactions, supported by robust quantitative data and detailed experimental validation, is essential for the continued development and optimized clinical use of amifostine and for the design of next-generation cytoprotective agents. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the field of cancer therapy and supportive care.
References
Preclinical studies on Amifostine's radioprotective effects
An In-depth Technical Guide to Preclinical Studies on Amifostine's Radioprotective Effects
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifostine (B1664874) (WR-2721) is a broad-spectrum cytoprotective agent extensively studied for its ability to mitigate the toxic effects of radiotherapy on normal tissues.[1] Originally developed by the US Army's Antiradiation Drug Development Program, it is the first agent of its class to receive FDA approval for clinical use in specific cancer therapy settings.[2][3] Amifostine is an organic thiophosphate prodrug that is dephosphorylated in vivo to its active, free thiol metabolite, WR-1065.[4][5] The selective protection of normal tissues over tumors is a cornerstone of its clinical utility, a phenomenon attributed to differences in the microenvironment, such as higher alkaline phosphatase activity, better vascularization, and more neutral pH in healthy tissues, leading to preferential activation and uptake of the protective metabolite.
The mechanisms underlying amifostine's radioprotective effects are multifaceted. The primary actions of its active metabolite, WR-1065, include potent scavenging of radiation-induced free radicals, donation of hydrogen atoms to facilitate chemical repair of damaged DNA, and induction of transient hypoxia in normal tissues. Furthermore, preclinical evidence demonstrates that amifostine and its metabolites can influence key cellular processes by modulating gene expression, affecting cell cycle progression, stabilizing chromatin, and enhancing DNA repair pathways. This guide provides a comprehensive overview of the preclinical data, summarizing key quantitative findings, detailing experimental methodologies, and illustrating the core mechanisms and workflows.
Mechanism of Action and Selectivity
Amifostine's efficacy as a selective radioprotector is a result of its unique biochemical activation pathway and the physiological differences between normal and tumor tissues.
Activation and Core Protective Mechanisms: Amifostine (WR-2721) itself is inactive and must be hydrolyzed by membrane-bound alkaline phosphatase to form the active free thiol, WR-1065. Once intracellular, WR-1065 exerts its protective effects through several key mechanisms:
-
Free Radical Scavenging: It acts as a potent scavenger of oxygen free radicals generated by ionizing radiation, thereby preventing initial damage to cellular macromolecules.
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to chemically repair damaged DNA targets. It can also condense DNA, limiting potential sites for free-radical attack. Studies suggest it may also upregulate DNA repair enzymes and support the repair of double-strand breaks.
-
Induction of Hypoxia: The auto-oxidation of WR-1065 consumes oxygen, inducing a state of temporary hypoxia in tissues, which is known to be highly radioprotective.
-
Modulation of Cellular Pathways: The drug has been shown to affect redox-sensitive transcription factors like NF-κB and AP-1, influence p53-mediated cell cycle arrest, and inhibit apoptosis.
Selective Protection of Normal Tissue: The preferential protection of normal tissues is attributed to several factors:
-
Alkaline Phosphatase Activity: Normal tissues, particularly the kidney and salivary glands, have higher concentrations of alkaline phosphatase on their cell membranes compared to most tumors, leading to more efficient conversion of amifostine to WR-1065.
-
Tissue pH: The neutral pH of normal tissues (around 7.4) is optimal for alkaline phosphatase activity, whereas the often acidic microenvironment of tumors inhibits the enzyme.
-
Vascularization: Poor vascularization in tumors can limit the delivery of amifostine and also contributes to a hypoxic state where the radioprotective effect of free-radical scavengers is less pronounced.
-
Cellular Uptake: The uptake of WR-1065 into normal cells is rapid and facilitated by a carrier-mediated process, whereas uptake into tumor cells is significantly slower. This can result in a 100-fold higher concentration of the active metabolite in normal tissues compared to malignant ones.
Figure 1: Mechanism of Amifostine activation and radioprotection in normal cells.
Figure 2: Logical relationship for selective protection of normal vs. tumor tissue.
Quantitative Data from Preclinical Studies
The radioprotective efficacy of amifostine has been quantified in numerous preclinical models. The Dose Reduction Factor (DRF) is a common metric, representing the factor by which the radiation dose can be increased in the presence of the protector to produce the same level of damage as without it.
Table 1: In Vivo Radioprotection and Dose Reduction Factors
| Animal Model | Tissue/Endpoint | Amifostine Dose & Route | Radiation Details | Key Quantitative Finding | Reference |
| Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | 500 mg/kg (IP) | Whole-Body Irradiation (WBI) | DRF = 2.7 | |
| Mice | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 500 mg/kg (IP) | WBI | DRF = 1.8 | |
| Mice | 30-day survival | 500 mg/kg equivalent (Oral nanoparticles) | 9 Gy WBI | Significantly enhanced survival vs. control | |
| Mice | Intestinal crypt cell survival | 500 mg/kg equivalent (Oral nanoparticles) | 11 Gy WBI | Significantly enhanced crypt survival | |
| Fisher-344 Rats | Esophageal Mucosa | Not specified (IP) | 5 daily fractions of 9 Gy | Mean mucosal thickness 5 days post-RT: 37 µm (Amifostine) vs. 30 µm (Placebo) | |
| Rats | Oral Mucositis | 200 mg/kg (IV or SC) | 15.3 Gy to head/neck | Protection observed up to 4h (IV/SC) and 8h (SC) post-administration | |
| C3H Mice | Lifespan/Cancer | Not specified | 10.8 Gy TBI | Reduced incidence of hematopoietic neoplasms vs. 5.4 Gy TBI alone |
Table 2: In Vitro Radioprotection Data
| Cell Line / System | Assay | Amifostine/Metabolite Concentration | Radiation Details | Key Quantitative Finding | Reference |
| Human Lymphocytes | Alkaline Comet Assay | 500 mg (in vivo admin.) | In vitro irradiation | Mean Dose-Modifying Factor (DMF) = 0.87 for initial DNA damage | |
| Normal Human Dermal Fibroblasts (NHDF) | γH2AX/53BP1 Foci (DSB quantification) | Not specified | Gamma irradiation | Supported repair of DNA double-strand breaks | |
| MCF7 Breast Cancer Cells | γH2AX/53BP1 Foci (DSB quantification) | Not specified | Gamma irradiation | Altered/inhibited repair of DNA double-strand breaks | |
| MEF LIG4+/+ cells | Clonogenic Survival | 5 mM (Polymer complex) | 12 Gy | 29.5x increase in radioprotection vs. pure amifostine | |
| Human Breast Cancer Cells (MDA-MB-231) | Cell Viability | Not specified | X-ray irradiation | No radioprotective effect observed on cancer cells |
Detailed Experimental Protocols
Methodological consistency is crucial for interpreting preclinical data. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: In Vivo Esophageal Radioprotection in a Rat Model
-
Animal Model: Fisher-344 rats.
-
Grouping: Animals were divided into groups: sham irradiation, irradiation with placebo, and irradiation with amifostine.
-
Drug Administration: Amifostine or placebo (saline) was administered via intraperitoneal (IP) injection 30 minutes before each radiation fraction.
-
Irradiation Protocol: Fractionated esophageal irradiation was delivered using 150 kV X-rays for 5 consecutive daily fractions of 9 Gy each.
-
Endpoint Analysis: Animals were euthanized at 5 days and 10 weeks post-irradiation. Esophageal tissues were harvested for histopathological analysis.
-
Measurements: Mucosal thickness was measured to assess acute injury. Submucosal collagen deposition, macrophage accumulation, and levels of oxidative stress markers (e.g., TGF-β) were quantified to assess chronic injury.
Protocol 2: In Vivo Oral Mucositis Model in Rats
-
Animal Model: Rats (strain not specified).
-
Grouping: 5 rats per group. Control (radiation only) and treatment groups receiving amifostine at various time points before irradiation.
-
Drug Administration: A single dose of amifostine (200 mg/kg) was administered either intravenously (IV) or subcutaneously (SC).
-
Irradiation Protocol: The head and neck regions of the rats were exposed to a single dose of 15.3 Gy gamma radiation at 0.5, 2, 4, or 8 hours after amifostine administration.
-
Endpoint Analysis: For 10 days post-treatment, the oral cavities were examined daily for signs of mucositis.
-
Measurements: Mucosal erythema and edema were scored on scales of 0-5 and 0-2, respectively. The scores were summed to provide an overall mucositis score.
Protocol 3: In Vitro DNA Damage Assessment via Comet Assay
-
Biological Sample: Freshly isolated human lymphocytes from healthy volunteers.
-
In Vitro Treatment: Lymphocytes were incubated with varying concentrations of amifostine (0-5,000 µg/ml) and alkaline phosphatase (0-210 U/ml) to ensure activation of the prodrug.
-
Irradiation: Cell samples were irradiated on ice with specified doses of radiation.
-
Comet Assay (Alkaline):
-
Cells were embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Slides were immersed in a lysis solution to remove cell membranes and proteins, leaving behind nuclear material (nucleoids).
-
Slides were placed in an electrophoresis buffer (high pH) to unwind the DNA and separate fragments based on size during electrophoresis.
-
DNA was stained with a fluorescent dye and visualized via fluorescence microscopy.
-
-
Measurements: The extent of DNA damage was quantified by measuring the length and intensity of the "comet tail" relative to the "head," which corresponds to the amount of fragmented DNA. A Dose-Modifying Factor (DMF) was calculated to quantify the protective effect.
Figure 3: General experimental workflow for an in vivo radioprotection study.
Conclusion and Future Directions
Preclinical studies have robustly established the efficacy and mechanisms of amifostine as a selective radioprotector. The quantitative data consistently demonstrate a significant protective effect across various animal models and normal tissues, most notably the hematopoietic system, gastrointestinal tract, salivary glands, and esophagus. The underlying mechanisms, centered on the preferential activation to WR-1065 in normal tissues and its subsequent actions as a free-radical scavenger and DNA protector, are well-supported.
Despite its proven efficacy, the clinical application of amifostine has been limited by side effects such as hypotension and nausea, and the inconvenience of intravenous administration. Future preclinical research is focused on overcoming these limitations. Key areas of investigation include:
-
Novel Delivery Systems: The development of alternative administration routes, such as subcutaneous injection and oral nanoparticle formulations, aims to improve patient tolerance and simplify clinical use.
-
Dosing and Scheduling Optimization: Further studies are needed to refine dosing regimens for different types of radiation and chemotherapy, potentially using lower, more tolerable doses that still provide significant protection.
-
Combination Therapies: Investigating amifostine in combination with other radioprotectors or mitigators that have different mechanisms of action could lead to synergistic effects and improved outcomes.
The comprehensive body of preclinical work provides a strong foundation for the continued clinical development of amifostine and next-generation cytoprotective agents, with the ultimate goal of improving the therapeutic ratio of cancer radiotherapy and enhancing the quality of life for patients.
References
- 1. Radioprotective effects of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine: a cytoprotective drug [termedia.pl]
Amifostine's Impact on Gene Expression and Enzyme Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amifostine (B1664874) (WR-2721) is a broad-spectrum cytoprotective agent utilized to mitigate the toxic side effects of chemotherapy and radiotherapy on normal tissues. Its clinical efficacy is rooted in a complex interplay of molecular mechanisms, including the modulation of enzyme activity and the alteration of gene expression profiles. This technical guide provides an in-depth examination of these processes, synthesizing preclinical and clinical data to offer a comprehensive resource for researchers. It details the enzymatic activation of amifostine, its influence on key antioxidant enzymes, and its intricate effects on signaling pathways and transcription factors that govern cellular responses to cytotoxic stress, such as p53, NF-κB, and HIF-1α. This document includes structured quantitative data, detailed experimental methodologies, and visual diagrams of core pathways to facilitate a deeper understanding of amifostine's molecular pharmacology.
Mechanism of Action: From Prodrug to Active Cytoprotector
Amifostine is an organic thiophosphate prodrug that is inactive upon administration.[1][2] Its cytoprotective effects are mediated by its active free thiol metabolite, WR-1065.[2][3][4] The conversion of amifostine to WR-1065 is a critical step catalyzed by the enzyme alkaline phosphatase (ALP), which is bound to the membranes of endothelial cells in normal tissues.[1][4][5][6]
The selectivity of amifostine in protecting normal tissues over tumor tissues is attributed to several factors:
-
Higher Alkaline Phosphatase Activity: Normal tissues exhibit significantly higher concentrations and activity of ALP compared to most tumor tissues.[3][5][7][8] This differential expression leads to a more rapid and efficient generation of the active WR-1065 metabolite in healthy tissues.[4][7][8] For instance, the ALP activity in normal human dermal fibroblasts (NHDF) has been measured to be 124.8% of that in MCF7 breast cancer cells.[7]
-
Physiological Differences: The microenvironment of tumors, often characterized by hypovascularity, lower pH, and hypoxia, further impairs the conversion of amifostine to its active form.[1][5]
-
Cellular Uptake: Once formed, WR-1065 is readily taken up into normal cells, where it can reach concentrations up to 100-fold higher than in tumor cells.[5][9]
The primary cytoprotective mechanisms of WR-1065 include scavenging of oxygen free radicals, donation of a hydrogen atom to repair damaged molecules, and binding to and detoxifying reactive metabolites of platinum and alkylating agents.[1][2][3][9][10]
Figure 1: Amifostine Activation Pathway.
Impact on Enzyme Activity
Amifostine and its metabolite WR-1065 significantly modulate the activity of several key enzymes involved in managing oxidative stress. This modulation is a cornerstone of its cytoprotective effect.
Antioxidant Enzymes
A primary mechanism of amifostine-induced radioprotection is the upregulation of antioxidant enzymes, particularly Manganese Superoxide (B77818) Dismutase (SOD2).[11]
-
Superoxide Dismutase (SOD): Amifostine treatment has been shown to significantly elevate SOD2 activity.[11][12] In a study using SA-NH tumor-bearing mice, a single 400 mg/kg dose of amifostine resulted in a 2-fold elevation in SOD2 activity in tumor cells 24 hours post-treatment.[11][12] This increase in SOD2 activity correlated with a 27% increase in radiation resistance.[11][12] Another study on PC12 neuronal cells showed that exposure to 500 μM amifostine for 24 hours increased SOD2 activity, while SOD1 activity was not significantly affected.[13]
-
Catalase (CAT) and Glutathione (B108866) Peroxidase (GPx): The impact on CAT and GPx appears to be tissue-specific. In most tissues of amifostine-treated mice, the activities of these enzymes remained unchanged.[11][12] However, significant elevations were noted in the spleen, and GPx activity was also elevated in the pancreas.[11][12] In a different model investigating cyclophosphamide-induced oxidative stress, co-administration of amifostine significantly increased the activities of SOD, GPx, and glutathione reductase in rat liver tissue.[14]
-
Glutathione (GSH): Amifostine treatment can bolster the cellular antioxidant capacity by increasing levels of reduced glutathione. In rats treated with the hepatotoxin acrylamide, pretreatment with amifostine (25-100 mg/kg) significantly increased GSH levels compared to the toxin-only group.[14][15] Similarly, in a study on radiotherapy-induced cardiovascular damage, amifostine treatment led to an increase in GSH levels.[16]
Quantitative Summary of Enzyme Activity Modulation
| Enzyme | Model System | Amifostine/Metabolite Dose | Change in Activity | Reference |
| Alkaline Phosphatase (ALP) | Human Cells (in vitro) | N/A (comparative) | Activity in normal fibroblasts (NHDF) was 124.8% of that in cancer cells (MCF7). | [7] |
| Manganese Superoxide Dismutase (SOD2) | SA-NH Tumor Cells (in vivo, mice) | 400 mg/kg Amifostine | 2-fold elevation 24h post-treatment. | [11][12] |
| Manganese Superoxide Dismutase (SOD2) | PC12 Cells (in vitro) | 500 μM Amifostine | Significant increase. | [13] |
| Superoxide Dismutase 1 (SOD1) | PC12 Cells (in vitro) | 500 μM Amifostine | No significant effect. | [13] |
| Catalase (CAT) | Various Tissues (in vivo, mice) | 400 mg/kg Amifostine | Unchanged, except for elevation in the spleen. | [11] |
| Glutathione Peroxidase (GPx) | Various Tissues (in vivo, mice) | 400 mg/kg Amifostine | Unchanged, except for elevation in spleen and pancreas. | [11] |
| Glutathione (GSH) | Rat Liver (in vivo) | 25, 50, 100 mg/kg Amifostine | Significant increase vs. toxin-only group. | [14][15] |
| Glutathione (GSH) | Rat Cardiovascular Tissue (in vivo) | N/A | Increased levels in Amifostine + RT group. | [16] |
Impact on Gene Expression
Amifostine's influence extends to the transcriptional regulation of genes involved in cell cycle control, apoptosis, DNA repair, and hypoxia response.[17][18][19] This is a complex area where the drug can have seemingly contradictory effects depending on the cellular context (e.g., normal vs. tumor cell, p53 status).
Transcription Factors and Signaling Pathways
-
p53 Pathway: The interaction with p53 is multifaceted. The active metabolite WR-1065 has been shown to activate the p53 transcription factor in some contexts.[3] Selective cytoprotection by amifostine in non-transformed cells has been described as a p53-dependent process.[3] Conversely, other studies have demonstrated that amifostine can impair p53-mediated apoptosis, particularly in leukemia cells.[20] This was achieved by reducing p53's ability to transactivate its target genes, including p21(Waf1), mdm2, and gadd45.[20]
-
NF-κB Pathway: Amifostine can activate the Nuclear Factor kappa B (NF-κB) pathway.[3] This activation is a key part of its anti-apoptotic mechanism in hematopoietic progenitor cells.[21] Amifostine treatment leads to a reduction in the cytoplasmic inhibitor IκBα, allowing NF-κB/Rel complexes to translocate to the nucleus and activate pro-survival genes.[21]
-
HIF-1α Pathway: Amifostine can induce a state of intracellular hypoxia, which leads to the stabilization and accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][22] In Wistar rats, amifostine administration resulted in increased HIF-1α accumulation in normal tissues.[22] This represents an additional, normal tissue-specific cytoprotective pathway, as HIF-1α upregulates genes involved in glycolysis, angiogenesis, and apoptosis inhibition.[22][23]
Figure 2: Key Signaling Pathways Modulated by WR-1065.
Regulation of Apoptosis and DNA Repair Genes
Amifostine's active metabolite, WR-1065, significantly alters the expression of genes directly involved in apoptosis and DNA repair.
-
Apoptosis-Related Genes: In human microvascular endothelial cells (HMEC), treatment with WR-1065 prior to irradiation led to synergistic or additive changes in the expression of numerous genes.[24] This included the suppression of pro-apoptotic genes like caspase 2, 4, and 9 and various members of the bcl family.[24] However, in some cancer cell models, amifostine has been found to up-regulate the pro-proliferative gene c-myc.[20]
-
DNA Repair Genes: Amifostine's protective effect is not solely based on scavenging; it also actively promotes DNA repair processes. In normal fibroblasts, amifostine treatment supports the repair of DNA double-strand breaks (DSBs) following gamma-irradiation.[7][8] In contrast, it can alter and potentially inhibit this repair process in carcinoma cells.[7][8] Studies in E. coli have shown that the antigenotoxic effect of amifostine against gamma-radiation is dependent on the activity of the recN gene product, which is involved in the repair of DNA double-strand breaks.[25]
Quantitative Summary of Gene Expression Changes
| Gene/Protein | Model System | Amifostine/Metabolite Treatment | Change in Expression/Level | Reference |
| c-myc | (in vitro) | 4 mM WR-1065 (disulfide form) | Reduced to 45% of control level. | [19] |
| p53 Target Genes (p21, mdm2, gadd45) | Human Myeloid Leukemia Cells | Amifostine | Down-regulated at mRNA level. | [20] |
| HIF-1α | Wistar Rats (in vivo) | 200 mg/kg Amifostine | Increased accumulation in normal tissues. | [22] |
| NF-κB/Rel p65 | Human CD34+ Cells | Amifostine | Increased nuclear translocation. | [21] |
| Apoptosis-related genes (Caspases 2, 4, 9) | Human Microvascular Endothelial Cells | 4 mM WR-1065 + Radiation | Synergistically or additively suppressed. | [24] |
| p53 | Rat Cardiovascular Tissue | Amifostine + RT | Increased levels vs. RT alone. | [16] |
Experimental Protocols
This section outlines common methodologies used to assess the impact of amifostine on enzyme activity and gene expression.
In Vivo Animal Studies for Enzyme Activity
This protocol is a generalized workflow based on methodologies described for assessing antioxidant enzyme activity in tissues.[11]
-
Animal Model and Treatment: SA-NH tumor-bearing C3H mice are treated with amifostine (e.g., a single intraperitoneal injection of 400 mg/kg or three daily 50 mg/kg doses).
-
Tissue Harvesting: At selected time points (e.g., 24 hours) following the final injection, mice are euthanized. Tissues of interest (e.g., heart, liver, lung, tumor) are rapidly excised, washed in cold saline, and snap-frozen in liquid nitrogen.
-
Tissue Homogenization: Frozen tissues are weighed and homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer with Triton X-100) on ice. The homogenate is then centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. The resulting supernatant is collected for analysis.
-
Enzyme Activity Assays:
-
SOD2 Activity: The supernatant is assayed for manganese superoxide dismutase (SOD2) activity using a commercially available SOD assay kit, which typically measures the inhibition of a chromogen reduction reaction.
-
Catalase and GPx Activity: Catalase and glutathione peroxidase activities are measured using spectrophotometric assays that monitor the decomposition of H₂O₂ or the oxidation of NADPH, respectively.
-
-
Data Analysis: Enzyme activity is typically normalized to the total protein content of the supernatant (determined by a Bradford or BCA assay) and expressed as units per milligram of protein. Statistical analysis (e.g., Student's t-test) is used to compare treated groups to control groups.
Figure 3: Workflow for In Vivo Enzyme Activity Analysis.
In Vitro Gene Expression Analysis
This protocol describes a general method for analyzing changes in gene expression in cell culture, based on techniques like cDNA microarrays.[24]
-
Cell Culture and Treatment: Human cell lines (e.g., Human Microvascular Endothelial Cells - HMEC) are grown to confluency in appropriate culture media. Cells are then treated with the active metabolite WR-1065 (e.g., 4 mM for 30 minutes), often in combination with a cytotoxic challenge like ionizing radiation (e.g., 0-6 Gy).
-
RNA Extraction: At a specified time post-treatment, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent probe (e.g., Cy3 or Cy5) or a radioactive isotope.
-
Microarray Hybridization: The labeled cDNA is hybridized to a cDNA microarray slide (e.g., Clontech Atlas Human cDNA array) containing thousands of known gene probes. The slide is incubated overnight in a hybridization chamber to allow the labeled cDNA to bind to its complementary probes.
-
Scanning and Image Analysis: The microarray slide is washed to remove unbound cDNA and then scanned using a laser scanner to detect the fluorescent or radioactive signals. The intensity of the signal at each spot corresponds to the expression level of that particular gene.
-
Data Analysis: The raw signal intensities are normalized to account for experimental variations. The expression levels in treated samples are compared to those in control samples to identify genes that are significantly up- or down-regulated. This often involves setting a fold-change threshold (e.g., >1.5-fold) and performing statistical tests.
Western Blot for Protein Accumulation (HIF-1α)
This protocol is a standard method for detecting changes in protein levels, as described for HIF-1α.[22]
-
Cell/Tissue Lysis: Cells or homogenized tissue samples are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied to separate the proteins by molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., anti-HIF-1α). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imager. The intensity of the resulting band corresponds to the amount of the target protein. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading across lanes.
Conclusion
Amifostine exerts its cytoprotective effects through a sophisticated and multi-pronged molecular mechanism. Its activation by alkaline phosphatase and subsequent modulation of antioxidant enzyme systems, particularly SOD2, form the first line of defense against cytotoxic damage. Furthermore, its ability to influence critical gene expression pathways—including those governed by p53, NF-κB, and HIF-1α—allows it to orchestrate a complex cellular response involving cell cycle arrest, inhibition of apoptosis, and enhancement of DNA repair. The context-dependent nature of these effects, especially concerning the p53 pathway, highlights the need for continued research to fully harness its therapeutic potential. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in the study and development of cytoprotective agents.
References
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: a cytoprotective drug [termedia.pl]
- 3. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 4. drugs.com [drugs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
- 7. pollenbiology.cz [pollenbiology.cz]
- 8. Two New Faces of Amifostine: Protector from DNA Damage in Normal Cells and Inhibitor of DNA Repair in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Amifostine - Wikipedia [en.wikipedia.org]
- 11. Amifostine Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amifostine induces antioxidant enzymatic activities in normal tissues and a transplantable tumor that can affect radiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amifostine inhibits acrylamide-induced hepatotoxicity by inhibiting oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amifostine inhibits acrylamide-induced hepatotoxicity by inhibiting oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective Effect of Amifostine on Radiotherapy-Applied Cardiovascular Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Amifostine impairs p53-mediated apoptosis of human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amifostine inhibits hematopoietic progenitor cell apoptosis by activating NF-kappaB/Rel transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amifostine induces anaerobic metabolism and hypoxia-inducible factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HIF-1α pathway: role, regulation and intervention for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interaction of amifostine and ionizing radiation on transcriptional patterns of apoptotic genes expressed in human microvascular endothelial cells (HMEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Amifostine protection against induced DNA damage in gamma-irradiated Escherichia coli cells depend on recN DNA repair gene product activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amifostine Sodium Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (B1664874), a thiophosphate cytoprotective agent, is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1][2] This active metabolite is a potent scavenger of reactive oxygen species and is believed to be responsible for protecting normal tissues against the cytotoxic effects of radiation and certain chemotherapy agents.[2] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to tumor tissues, leading to a more rapid generation and higher concentration of WR-1065.[2]
These application notes provide detailed protocols for the preparation and administration of amifostine sodium for in vivo research, summarizing key quantitative data from preclinical studies.
Mechanism of Action
Amifostine exerts its cytoprotective effects through a multi-faceted mechanism following its conversion to the active metabolite WR-1065. The primary mechanisms include:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species generated by radiation and chemotherapy, thereby reducing oxidative stress and damage to cellular components like DNA, proteins, and lipids.
-
DNA Damage Response Modulation: WR-1065 can influence DNA damage signaling pathways. It has been shown to activate the ATM (ataxia telangiectasia mutated) kinase and the Tip60 acetyltransferase, which are crucial for sensing and repairing DNA double-strand breaks.
-
Apoptosis Inhibition: The active metabolite can inhibit apoptosis in normal cells by modulating key signaling molecules. This includes the activation of the p53 tumor suppressor protein through a non-genotoxic pathway involving the c-Jun N-terminal kinase (JNK).[3] This activation can lead to cell cycle arrest, allowing more time for DNA repair.
-
Chromatin Stabilization: WR-1065 can bind to DNA and alter chromatin structure, which may facilitate DNA repair processes.
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative outcomes of amifostine administration in various preclinical in vivo models.
Table 1: Radioprotective Efficacy of Amifostine in Rodent Models
| Animal Model | Radiation Dose & Type | Amifostine Dose (mg/kg) | Administration Route & Timing | Outcome |
| Mice | 2 x 6 Gy (WBI, 60Co) | 25 | SC, daily before each fraction | 100% survival |
| Mice | 3 x 6 Gy (WBI, 60Co) | 75 | SC, daily before each fraction | 100% survival |
| Mice | 15 Gy (local to tibia) | 200 | IP, 20 min before radiation | Reduced radiation effects on bone healing and osteointegration |
| Rats | 20 Gy (thoracic) | 200 | IP, 30 min before radiation | Reduced cellular inflammation and vascular damage in aortic tissue |
| Mice | 500 mGy (heavy ions) | 107 or 214 | IP, 1 hour before exposure | Reversed novel object recognition deficits in male mice |
Table 2: Chemoprotective Efficacy of Amifostine in Rodent Models
| Animal Model | Chemotherapy Agent & Dose | Amifostine Dose (mg/kg) | Administration Route & Timing | Outcome |
| Rats | Doxorubicin (B1662922) (cumulative 20 mg/kg) | 75 | IP, 30 min before each doxorubicin dose | Significantly higher peripheral blood leukocytes; less severe hepatic and renal alterations |
| Rats | Doxorubicin (cumulative 18 mg/kg) | 7 and 20 | IP, 30 min before each doxorubicin dose | Significantly improved weight evolution and cardiac function |
| Mice | Cyclophosphamide (100 mg/kg) | 100 | IP, 30 min before or 2 hours after | Eightfold lower mutant frequencies in splenocytes with no tumor cytoprotection |
Experimental Protocols
Preparation of Amifostine for Injection
Amifostine is typically supplied as a sterile lyophilized powder.
Materials:
-
Amifostine for Injection, USP (e.g., 500 mg vial)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles (appropriate gauge for the animal model)
Reconstitution Procedure:
-
Aseptically reconstitute the 500 mg vial of amifostine with 9.7 mL of sterile 0.9% Sodium Chloride Injection, USP.
-
This results in a solution with a concentration of 50 mg/mL.
-
Gently swirl the vial to dissolve the powder completely. Do not shake.
-
The reconstituted solution should be clear and colorless. Visually inspect for particulate matter before administration.
-
For lower concentrations, further dilute the reconstituted solution with sterile 0.9% Sodium Chloride Injection, USP, to achieve the desired final concentration (e.g., 5-40 mg/mL).
Stability:
-
The reconstituted solution (50 mg/mL) is stable for up to 5 hours at room temperature (~25°C) or up to 24 hours under refrigeration (2°C to 8°C).
Administration Protocols
The choice of administration route depends on the experimental design and objectives. Intraperitoneal and subcutaneous routes are common in rodent studies due to their relative ease and rapid absorption.
4.2.1. Intraperitoneal (IP) Injection Protocol (Mice and Rats)
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-handed grip or appropriate restraint device may be necessary.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the amifostine solution.
-
Timing: Administer amifostine 15-30 minutes prior to the cytotoxic insult. Some studies have used a 1-hour pre-treatment time.
-
Dosage: Doses in the range of 75-214 mg/kg have been commonly used in rodent studies for both radioprotection and chemoprotection.
4.2.2. Subcutaneous (SC) Injection Protocol (Mice and Rats)
-
Animal Restraint: Restrain the animal and lift the loose skin over the back of the neck or flank to form a "tent."
-
Injection Site: The area between the shoulder blades is a common site.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to ensure the needle is not in a blood vessel, then inject the solution. A small bleb will form under the skin.
-
Timing: Administer amifostine 15-30 minutes prior to the cytotoxic insult.
-
Dosage: Doses ranging from 25 mg/kg to 300 mg/kg have been reported for radioprotection studies in mice.
4.2.3. Oral Gavage Protocol (Mice and Rats)
While less common due to lower bioavailability, oral formulations are under investigation.
-
Animal Restraint: Restrain the animal securely to prevent movement of the head.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the animal's mouth to the last rib to ensure proper tube length. Gently insert the needle into the esophagus and down to the stomach.
-
Administration: Slowly administer the amifostine solution.
-
Timing: Oral administration typically requires a longer pre-treatment time, for example, 1 hour before irradiation.
-
Dosage: Higher doses, such as 200 mg/kg, have been used in studies with specialized nano-formulations.
Important Considerations
-
Hydration: Ensure animals are adequately hydrated before amifostine administration, as hypotension is a known side effect.
-
Toxicity: High doses of amifostine can cause side effects such as hypotension, nausea, and vomiting. Monitor animals closely after administration.
-
Tumor Protection: While amifostine is designed for selective protection of normal tissues, the potential for tumor protection should be considered and evaluated within the context of the specific tumor model and cytotoxic agent being used.
-
Anesthesia: Anesthesia is generally not required for IP or SC injections but may be necessary for other procedures like IV administration or if required by the experimental protocol.
By following these detailed protocols and considering the quantitative data presented, researchers can effectively incorporate amifostine into their in vivo studies to investigate its cytoprotective potential.
References
Optimal Amifostine Dosing for Cisplatin-Induced Nephrotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and administration of amifostine (B1664874) for the prevention of cisplatin-induced nephrotoxicity. This document summarizes key clinical and preclinical findings, details experimental protocols for assessing nephrotoxicity, and illustrates the underlying molecular pathways.
Introduction to Amifostine for Cytoprotection
Amifostine (Ethyol®) is a cytoprotective agent indicated to reduce cumulative renal toxicity associated with the repeated administration of cisplatin (B142131) in patients with advanced ovarian cancer and non-small cell lung cancer.[1][2] It is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[3][4][5] This active metabolite is believed to be responsible for the reduction of cisplatin's renal toxicity.[1][3][4][5][6] The protective effect of amifostine is selective for normal tissues due to differences in alkaline phosphatase activity, pH, and vascularity between normal and tumor tissues.[7]
Recommended Dosage and Administration
The standard recommended dosage of amifostine for the prevention of cisplatin-induced nephrotoxicity is 910 mg/m² administered once daily as a 15-minute intravenous infusion, starting 30 minutes prior to chemotherapy .[4][8]
Dose Adjustments: If a full dose of amifostine cannot be administered due to hypotension, the dose for subsequent cycles should be reduced to 740 mg/m² .
Administration Protocol:
-
Patients should be adequately hydrated prior to amifostine infusion.
-
Antiemetic medication should be administered prior to and in conjunction with amifostine.
-
Blood pressure should be monitored every 5 minutes during the infusion.
-
The infusion should be interrupted if systolic blood pressure significantly decreases from the baseline value.
-
Antihypertensive medications should be withheld for 24 hours prior to amifostine administration.[8]
Summary of Clinical and Preclinical Data
The efficacy of amifostine in preventing cisplatin-induced nephrotoxicity has been evaluated in numerous clinical and preclinical studies. The following tables summarize key quantitative data from these studies.
Clinical Trials Data
| Study Population | Amifostine Dose | Cisplatin Dose | Key Findings | Reference |
| Advanced Ovarian Cancer (n=242) | 910 mg/m² | Cyclophosphamide/Cisplatin regimen | Significantly fewer patients in the amifostine arm were ineligible for subsequent cisplatin cycles due to elevated serum creatinine (B1669602).[7] | [7] |
| Solid Tumors (n=31) | 910 mg/m² | 50 mg/m² | Glomerular Filtration Rate (GFR) was fully maintained in the amifostine group, while the control group showed a >30% reduction in median GFR.[1] | [1] |
| Solid Tumors (n=31) | 1000 mg (absolute dose) | 50 mg/m² | GFR was almost completely maintained in the amifostine arm (121 to 108 ml/min), compared to a 30% reduction in the control group (105 to 80 ml/min).[9] | [9] |
| Metastatic Breast Carcinoma | 910 mg/m² | 120 mg/m² | The study evaluated the combination but focused on anti-tumor activity. Nephrotoxicity was monitored. | [10] |
| Average-Risk Medulloblastoma (pediatric) | 600 mg/m² (twice daily) | 75 mg/m² | Primarily focused on ototoxicity, but this dose was established in a pediatric Phase I study.[11] | [11] |
Preclinical Studies Data
| Animal Model | Amifostine Dose | Cisplatin Dose | Key Findings | Reference |
| Rats (Sprague-Dawley) | 200 mg/kg | 6 mg/kg | Amifostine significantly reduced serum BUN and creatinine levels and suppressed the expression of Fas/FasL in renal tissues.[12] | [12] |
| Rats | Not specified | 7.5 mg/kg (single IP dose) | Amifostine reduced the increases in serum urea (B33335) and creatinine levels and decreased tubular necrosis scores.[13] | [13] |
| Mice | Not specified | Not specified | Co-administration of amifostine reversed both nephrotoxicity (indicated by BUN and BUN/Cr ratio) and myelosuppressive effects of cisplatin. |
Signaling Pathways and Mechanism of Action
Cisplatin induces nephrotoxicity through a multi-faceted mechanism involving cellular uptake by transporters like OCT2, DNA damage, generation of reactive oxygen species (ROS), mitochondrial dysfunction, inflammation, and activation of apoptotic pathways.[14][15][16] The active metabolite of amifostine, WR-1065, is a thiol compound that protects renal cells through several mechanisms:
-
Neutralization of Cisplatin: WR-1065 can directly bind to and detoxify reactive platinum metabolites.[4][5]
-
Scavenging of Reactive Oxygen Species (ROS): As a potent antioxidant, WR-1065 scavenges free radicals generated by cisplatin, thereby reducing oxidative stress.
-
Inhibition of Apoptosis: Amifostine has been shown to suppress the Fas/FasL-mediated apoptotic pathway in renal tubular cells.[12]
Caption: Mechanism of cisplatin nephrotoxicity and amifostine's protective action.
Experimental Protocols
In Vivo Model of Cisplatin-Induced Nephrotoxicity
This protocol describes a common method for inducing and assessing cisplatin-induced nephrotoxicity in a rodent model.
Caption: Workflow for in vivo assessment of amifostine's nephroprotective effects.
Protocol Steps:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Grouping: Animals are randomly divided into at least three groups:
-
Control (vehicle administration)
-
Cisplatin only
-
Cisplatin + Amifostine
-
-
Drug Administration:
-
Monitoring: Animals are monitored daily for clinical signs of toxicity and changes in body weight.
-
Endpoint and Sample Collection: Animals are euthanized at a predetermined endpoint (e.g., day 5). Blood is collected for biochemical analysis, and kidneys are harvested for histopathology.
-
Biochemical Analysis: Serum levels of blood urea nitrogen (BUN) and creatinine are measured to assess kidney function.
-
Histopathological Examination: Kidneys are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate tubular necrosis, cast formation, and other signs of renal damage.[17][18][19]
Assessment of Glomerular Filtration Rate (GFR)
In clinical trials, GFR is a key endpoint for assessing renal function.
Methods for GFR Measurement:
-
Creatinine Clearance: A traditional method involving the collection of urine over a 24-hour period and a blood sample to measure creatinine levels.
-
Exogenous Filtration Markers: More accurate methods involve measuring the clearance of exogenous markers that are freely filtered by the glomerulus and not secreted or reabsorbed by the tubules.[20]
-
Inulin Clearance: Considered the gold standard but is complex to perform.[21]
-
Iothalamate Clearance: A commonly used alternative to inulin, often measured using a radiolabel ([¹²⁵I]iothalamate).[22]
-
Iohexol Clearance: Can be measured from dried blood spots, offering a more practical approach for routine clinical use.[2]
-
General Protocol for Iothalamate Clearance:
-
A subcutaneous or intravenous bolus of [¹²⁵I]iothalamate is administered.[22]
-
Blood and urine samples are collected at timed intervals.[22]
-
The concentration of [¹²⁵I]iothalamate in the samples is measured.
-
GFR is calculated based on the rate of clearance of the marker from the plasma.[22]
Logical Relationships in Amifostine Dosing and Efficacy
The optimal dosage of amifostine is a balance between maximizing its nephroprotective effects and minimizing its own potential toxicities, such as hypotension.
Caption: Relationship between amifostine dose, efficacy, and side effects.
This diagram illustrates that as the dose of amifostine increases, the concentration of the protective metabolite WR-1065 in normal tissues also increases, leading to enhanced nephroprotection. However, higher doses are also associated with an increased risk of hypotension. The optimal clinical dose aims to maximize protection while maintaining an acceptable safety profile. If significant hypotension occurs, a dose reduction is recommended.
References
- 1. A randomized trial comparing the nephrotoxicity of cisplatin/ifosfamide-based combination chemotherapy with or without amifostine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measured GFR in Routine Clinical Practice – The Promise of Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nephrojournal.com [nephrojournal.com]
- 5. Amifostine is a Nephro-Protectant in Patients Receiving Treatment with Cisplatin [nephrojournal.com]
- 6. Cisplatin-Induced Kidney Toxicity: Potential Roles of Major NAD+-Dependent Enzymes and Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyol (DSC) (amifostine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. The use of reduced doses of amifostine to ameliorate nephrotoxicity of cisplatin/ifosfamide-based chemotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase II trial of cisplatin plus WR-2721 (amifostine) for metastatic breast carcinoma: an Eastern Cooperative Oncology Group Study (E8188) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amifostine Protects Against Cisplatin-Induced Ototoxicity in Children with Average-Risk Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Protective effect of amifostine on cisplatin-induced nephrotoxicity and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of amifostine, curcumin, and melatonin against cisplatin-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 17. Histopathological study of human cisplatin nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. The Histopathological Evaluation of the Effects of Capparis spinosa Seed Hydroalcoholic Extract on Cisplatin- induced-Nephrotoxicity in Rats - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
- 22. Glomerular Filtration Rate Measurements in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intravenous Amifostine Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative efficacy, safety, and pharmacokinetic profiles of subcutaneous (SC) versus intravenous (IV) administration of the cytoprotective agent Amifostine (B1664874). Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support further research and clinical application.
Comparative Data Analysis
The choice between subcutaneous and intravenous administration of Amifostine involves a trade-off between convenience, patient tolerance, and efficacy. The following tables summarize quantitative data from key clinical studies to facilitate a direct comparison.
Table 1: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration | Key Findings & Citations |
| Active Metabolite (WR-1065) | Lower relative bioavailability. | Greater bioavailability. | The Area Under the Curve (AUC) for a 200 mg/m² IV dose was found to be 67% of the AUC for a 500 mg SC dose, suggesting higher exposure with SC administration.[1][2] |
| Tissue WR-1065 Levels | Lower initial tissue levels. | Higher tissue levels at 30 minutes post-dose. | Preclinical studies in monkeys showed that tissue levels of WR-1065 were higher 30 minutes after SC dosing compared to IV, with comparable levels at 60 minutes.[3] |
| Plasma WR-1065 Peak | Characterized by an early, sharp peak. | A flatter pharmacokinetic profile without the initial sharp peak. | The early peak with IV administration is thought to be associated with a higher incidence of hypotension and nausea.[4] |
Table 2: Efficacy in Reducing Radiotherapy-Induced Toxicity
| Endpoint | Intravenous (IV) Administration | Subcutaneous (SC) Administration | Key Findings & Citations |
| Acute Xerostomia (Grade ≥2) | 51% of patients | 56% of patients | A phase II trial found comparable rates of acute xerostomia, suggesting similar protective effects against this specific toxicity.[5] |
| Late Xerostomia (Grade ≥2) at 1 Year | 37% of patients | 62% of patients | A phase III trial (GORTEC 2000-02) reported a significantly higher incidence of late xerostomia in the SC arm at the 1-year follow-up (P = .005). |
| Late Xerostomia (Grade ≥2) at 2 & 3 Years | 36% (2 years), 32% (3 years) | 51% (2 years), 41% (3 years) | The difference in late xerostomia between the two routes was not statistically significant at the 2- and 3-year follow-ups in the GORTEC trial. |
| Mucositis Reduction | - | Significant reduction | A randomized phase II study showed a significant reduction in pharyngeal, esophageal, and rectal mucositis in the SC amifostine arm compared to radiotherapy alone (P < .04). |
Table 3: Comparative Safety and Tolerability
| Adverse Event | Intravenous (IV) Administration | Subcutaneous (SC) Administration | Key Findings & Citations |
| Hypotension (Grade 1-2) | 19% of patients | 8% of patients | IV administration is associated with a significantly higher rate of hypotension (P = .01). In some studies with SC administration, hypotension was never noted. |
| Nausea/Vomiting | More frequent and severe. | Less frequent and severe. | Grade 3 nausea/vomiting was reported in 3% of patients with IV use, versus no reports with SC use in one comparative analysis. |
| Skin Rash (Grade 1-2) | 9% of patients | 21% of patients | SC administration is associated with a significantly higher incidence of skin rash (P = .01). |
| Local Pain at Injection Site | 0% of patients | 8% of patients | Local pain is a notable side effect specific to the SC route (P = .003). |
| Patient Compliance | 69% received full dose | 71% received full dose | Compliance was not significantly different between the two arms in the GORTEC phase III trial. |
| Reasons for Dose Reduction | Acute toxicity (25%), Logistics (18%) | Acute toxicity (27%), Logistics (9%) | Logistical challenges were a more frequent reason for dose reduction in the IV arm. |
Experimental Protocols
The following protocols are generalized from methodologies reported in clinical trials. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Intravenous (IV) Amifostine Administration
Objective: To administer Amifostine intravenously as a cytoprotective agent prior to chemotherapy or radiotherapy.
Materials:
-
Sterile lyophilized Amifostine powder (e.g., 500 mg vial).
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline).
-
Sterile syringe and needles.
-
IV infusion bag (e.g., 50 mL or 100 mL PVC bag).
-
IV administration set.
-
Antiemetic medication (e.g., ondansetron, granisetron).
-
Hydration fluids (e.g., Normal Saline).
-
Blood pressure monitoring equipment.
Procedure:
-
Patient Preparation:
-
Ensure the patient is adequately hydrated for 24 hours prior to infusion.
-
Administer antiemetic medication 30-60 minutes before Amifostine infusion.
-
If the patient is on antihypertensive medication, consider withholding it for 24 hours prior to Amifostine, if medically permissible.
-
Measure baseline blood pressure.
-
Position the patient in a supine position during the infusion.
-
-
Reconstitution and Dilution:
-
Reconstitute a 500 mg vial of Amifostine with 9.7 mL of 0.9% Sodium Chloride Injection to yield a concentration of 50 mg/mL.
-
The reconstituted solution is chemically stable for up to 5 hours at room temperature (~25°C) or up to 24 hours under refrigeration (2°C to 8°C).
-
Further dilute the required dose in an IV infusion bag with 0.9% Sodium Chloride to a final concentration between 5 mg/mL and 40 mg/mL.
-
-
Administration:
-
For Chemotherapy Protection: Administer the calculated dose (typically 740-910 mg/m²) as a 15-minute IV infusion, starting 30 minutes prior to chemotherapy.
-
For Radiotherapy Protection: Administer the calculated dose (typically 200 mg/m²) as a 3-minute IV infusion, starting 15-30 minutes prior to radiotherapy.
-
-
Monitoring:
-
Monitor blood pressure every 5 minutes during the 15-minute infusion and as clinically indicated thereafter.
-
For the 3-minute infusion, monitor blood pressure at least before and immediately after the infusion.
-
If a significant drop in systolic blood pressure occurs, interrupt the infusion and manage as per institutional guidelines.
-
Protocol 2: Subcutaneous (SC) Amifostine Administration
Objective: To administer Amifostine subcutaneously as a more convenient alternative for cytoprotection during fractionated radiotherapy.
Materials:
-
Sterile lyophilized Amifostine powder (e.g., 500 mg vial).
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline) or Sterile Water for Injection.
-
Sterile syringe (e.g., 3 mL or 5 mL) and needle for injection.
-
Antiemetic medication (optional, as nausea is less frequent).
-
Blood pressure monitoring equipment.
Procedure:
-
Patient Preparation:
-
Administer pretreatment medication if required (e.g., oral tropisetron (B1223216) 1-2 hours before injection).
-
Measure baseline blood pressure.
-
The patient can be in a sitting position for the injection.
-
-
Reconstitution:
-
Reconstitute a 500 mg flat dose of Amifostine with 2.5 mL of 0.9% Normal Saline.
-
Alternatively, for higher doses (e.g., 1000 mg), Amifostine can be diluted in 5 mL of water for injection.
-
-
Administration:
-
Administer the flat dose (e.g., 500 mg) via subcutaneous injection.
-
The injection is typically given 20-60 minutes before each radiotherapy fraction.
-
Common injection sites include the shoulder or abdominal area. For higher volumes, the dose may be split between two sites.
-
-
Monitoring:
-
Monitor blood pressure post-injection (e.g., three times within 15 minutes) and after the radiotherapy session.
-
Monitor the injection site for local reactions, such as pain or erythema.
-
Monitor for systemic reactions, particularly skin rash or fever, which can be more frequent with SC administration.
-
Visualizations: Pathways and Workflows
Mechanism of Action: Amifostine Cytoprotection
Amifostine is a prodrug that is dephosphorylated in normal tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065. This active form provides cytoprotection through several mechanisms.
Description: Amifostine is converted to WR-1065, which then acts intracellularly. Its primary mechanisms include direct scavenging of free radicals, protecting DNA, and activating signaling pathways like Tip60 and p53 to promote cell cycle arrest and DNA repair.
Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized clinical trial comparing intravenous and subcutaneous Amifostine administration.
References
Application Notes and Protocols for Developing Oral Formulations of Amifostine for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (B1664874) is a potent cytoprotective agent, approved for intravenous administration to mitigate the side effects of chemotherapy and radiation.[1][2] However, its intravenous delivery is associated with adverse effects such as hypotension and nausea.[3] The development of an oral formulation of Amifostine is a key area of research aimed at improving patient compliance and reducing side effects.[4] This document provides detailed application notes and protocols for the experimental development of oral Amifostine formulations.
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase to its active thiol metabolite, WR-1065.[1] The primary challenge in developing an oral formulation is the low oral bioavailability of Amifostine due to its low lipophilicity and charge at physiological pH. This document outlines several strategies to overcome this challenge, including ion-pair formation, nanoparticle encapsulation, and microencapsulation.
Signaling Pathway of Amifostine's Active Metabolite (WR-1065)
The cytoprotective effects of Amifostine are mediated by its active metabolite, WR-1065. WR-1065 is a potent scavenger of free radicals and plays a role in DNA protection and repair. One of the key pathways influenced by WR-1065 is the p53 signaling pathway. WR-1065 can induce the expression of p53, which in turn activates the transcription of genes like p21, leading to a G1 phase cell cycle arrest. This provides time for DNA repair before the cell enters the synthesis phase. Furthermore, WR-1065 can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thereby protecting normal cells from apoptosis.
Experimental Workflow for Oral Amifostine Development
The development and evaluation of an oral Amifostine formulation typically follows a structured preclinical workflow. This process begins with the design and preparation of various oral formulations, followed by rigorous in vitro and in vivo testing to assess their physicochemical properties, drug release profiles, bioavailability, and radioprotective efficacy.
Data Presentation
Table 1: Physicochemical Properties of Oral Amifostine Formulations
| Formulation Type | Carrier/Counter-ion | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Nanoparticles | PLGA (0.4:1.0) | 257 | 90 | |
| Nanoparticles | PLGA (1.0:1.0) | 240 | 100 | |
| Enteric Microcapsules | Eudragit L100-55 | - | >80% (yield) | N/A |
Table 2: In Vitro Drug Release of Oral Amifostine Formulations
| Formulation Type | Release Medium | Time (h) | Cumulative Release (%) | Reference |
| Enteric Microcapsules | Simulated Intestinal Fluid | 4 | >60 | N/A |
| Enteric Microcapsules | Simulated Intestinal Fluid | 24 | ~90 | N/A |
| pH-responsive Hydrogel | Simulated Gastric Fluid (pH 1.2) | - | Minimal | N/A |
| pH-responsive Hydrogel | Simulated Intestinal Fluid (pH 7.4) | - | Burst Release | N/A |
Table 3: In Vivo Bioavailability and Efficacy of Oral Amifostine Formulations in Rodents
| Formulation Type | Animal Model | Dose | Bioavailability Increase (vs. Oral Amifostine) | Efficacy Endpoint | Result | Reference |
| Ion-pair (Succinic Acid) | Rat | - | 20-30 fold | - | - | |
| Ion-pair (Phthalic Acid) | Rat | - | 10-fold | - | - | |
| Nanoparticles | Mouse | 500 mg/kg | - | 30-day survival (9 Gy radiation) | Significantly enhanced | |
| Nanoparticles | Mouse | 500 mg/kg | - | Bone marrow progenitor survival | Significantly enhanced | |
| Nanoparticles | Mouse | 500 mg/kg | - | Intestinal crypt cell survival | Significantly enhanced | |
| Enteric Microcapsules | Mouse | - | - | 30-day survival (6 Gy radiation) | Significantly improved | N/A |
Experimental Protocols
Protocol for Preparation of Amifostine-PLGA Nanoparticles by Spray Drying
This protocol is based on the method described for preparing orally active Amifostine nanoparticles.
Materials:
-
Amifostine
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Deionized water
-
Buchi B191 Mini Spray Dryer or equivalent
Procedure:
-
Prepare a water-in-oil (W/O) emulsion. a. Dissolve a specific amount of Amifostine in deionized water to create the aqueous phase. b. Dissolve PLGA in DCM to create the oil phase. The ratio of Amifostine to PLGA can be varied (e.g., 0.4:1.0 or 1.0:1.0). c. Add the aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a stable W/O emulsion.
-
Set up the spray dryer with the following parameters (example parameters, may need optimization):
-
Inlet temperature: 55°C
-
Airflow rate: 600 L/h
-
-
Pump the prepared emulsion into the spray dryer.
-
The atomized droplets are dried in the hot air stream, leading to the formation of solid nanoparticles.
-
Collect the dried Amifostine-PLGA nanoparticles from the cyclone separator.
-
Store the nanoparticles in a desiccator at a low temperature.
Protocol for In Situ Single-Pass Intestinal Perfusion in Rats
This protocol is a generalized procedure based on established methods for assessing intestinal permeability.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Krebs-Ringer buffer (perfusion solution)
-
Amifostine formulation
-
Peristaltic pump
-
Surgical instruments
-
Syringes and tubing
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum) and carefully cannulate both ends with tubing.
-
Gently flush the intestinal segment with pre-warmed (37°C) Krebs-Ringer buffer to remove any residual contents.
-
Connect the inlet cannula to a syringe pump containing the perfusion solution with the Amifostine formulation at a known concentration.
-
Perfuse the segment at a constant flow rate (e.g., 0.2 mL/min).
-
Allow for an initial equilibration period (e.g., 30 minutes) to achieve steady-state conditions, discarding the perfusate.
-
Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 20 minutes) for a defined period (e.g., 80 minutes).
-
At the end of the experiment, measure the length of the perfused intestinal segment.
-
Analyze the concentration of Amifostine in the collected perfusate samples using a validated analytical method (e.g., HPLC).
-
Calculate the effective permeability coefficient (Peff) using appropriate equations, correcting for any net water flux.
Protocol for In Vivo Radioprotective Efficacy Study in Mice
This protocol outlines a general procedure for evaluating the ability of an oral Amifostine formulation to protect against radiation-induced injury.
Materials:
-
Male C57BL/6 mice or other appropriate strain
-
Oral Amifostine formulation
-
Gamma irradiator (e.g., Cesium-137 source)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into experimental groups (e.g., vehicle control + radiation, oral Amifostine formulation + radiation).
-
Administer the oral Amifostine formulation or vehicle to the respective groups via oral gavage at a predetermined time before irradiation (e.g., 1 hour).
-
Expose the mice to a specific dose of whole-body gamma irradiation (e.g., 8 or 9 Gy).
-
Monitor the mice daily for 30 days and record survival.
-
For mechanistic studies, additional groups of mice can be euthanized at specific time points post-irradiation to assess:
-
Bone marrow hematopoietic progenitor cell survival: Isolate bone marrow cells and perform clonogenic assays (e.g., CFU-GM).
-
Intestinal crypt cell survival: Collect a section of the jejunum, fix, and perform histological analysis to count the number of surviving crypts per cross-section.
-
-
Analyze the data statistically to determine the radioprotective effect of the oral Amifostine formulation.
References
Application Notes and Protocols for Amifostine in Head and Neck Cancer Radiotherapy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amifostine (B1664874) in preclinical and clinical models of head and neck cancer radiotherapy. Detailed protocols for key experiments are included to facilitate the design and execution of studies investigating the radioprotective effects of amifostine.
Introduction
Amifostine (WR-2721) is a cytoprotective agent developed to mitigate the toxic effects of radiotherapy and chemotherapy on normal tissues.[1][2] In the context of head and neck cancer, radiotherapy is a primary treatment modality, but its efficacy is often limited by severe side effects, including xerostomia (dry mouth) due to salivary gland damage and mucositis.[3][4][5] Amifostine is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065, a thiol that acts as a potent free radical scavenger. This selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, pH, and blood perfusion in normal tissues compared to tumors, leading to preferential activation and uptake of the protective metabolite.
These notes summarize the key quantitative findings from clinical and preclinical studies, provide detailed experimental protocols for in vitro and in vivo models, and illustrate the underlying mechanisms and workflows.
Data Presentation
Clinical Efficacy of Amifostine in Head and Neck Cancer Radiotherapy
The following tables summarize the quantitative outcomes from key clinical trials evaluating the efficacy of amifostine in reducing radiotherapy-associated toxicities in head and neck cancer patients.
Table 1: Reduction of Radiotherapy-Induced Toxicities with Amifostine
| Toxicity Metric | Treatment Group | Incidence/Severity | p-value | Reference(s) |
| Acute Xerostomia (Grade ≥2) | Radiotherapy Alone | 78% | <0.0001 | |
| Radiotherapy + Amifostine | 51% | |||
| Late Xerostomia (Grade ≥2) | Radiotherapy Alone | 57% | 0.002 | |
| Radiotherapy + Amifostine | 34% | |||
| Grade 3/4 Mucositis | Radiochemotherapy Alone | Significantly higher | <0.0001 | |
| Radiochemotherapy + Amifostine | Significantly lower | |||
| Grade 3/4 Thrombocytopenia | Radiochemotherapy Alone | Significantly higher | 0.012 | |
| Radiochemotherapy + Amifostine | Significantly lower |
Table 2: Tumor Response and Survival with Amifostine
| Outcome | Treatment Group | Rate | Reference(s) |
| Complete Response | Radiochemotherapy Alone | 43% | |
| Radiochemotherapy + Amifostine | 72% | ||
| Partial Response | Radiochemotherapy Alone | 43% | |
| Radiochemotherapy + Amifostine | 24% | ||
| 2-Year Local-Regional Control | Radiotherapy Alone | 63% | |
| Radiotherapy + Amifostine | 58% | ||
| 2-Year Disease-Free Survival | Radiotherapy Alone | 57% | |
| Radiotherapy + Amifostine | 53% | ||
| 2-Year Overall Survival | Radiotherapy Alone | 66% | |
| Radiotherapy + Amifostine | 71% |
Preclinical Efficacy of Amifostine in Animal Models
The following table summarizes findings from a preclinical study using a rat model of radiation-induced mucositis.
Table 3: Radioprotective Effect of Amifostine in a Rat Mucositis Model
| Administration Route | Pre-treatment Time Before Irradiation | Outcome | Reference(s) |
| Intravenous (IV) | Up to 4 hours | Protection against mucositis | |
| Subcutaneous (SC) | Up to 8 hours | Protection against mucositis |
Signaling Pathways and Experimental Workflows
Amifostine's Mechanism of Action
Amifostine exerts its cytoprotective effects through a multi-faceted mechanism primarily initiated by its conversion to the active thiol metabolite, WR-1065. This process is more efficient in normal tissues due to higher levels of alkaline phosphatase. WR-1065 then acts as a potent scavenger of reactive oxygen species (ROS) generated by radiotherapy, thereby reducing DNA damage. Additionally, WR-1065 can influence cell cycle progression and apoptosis, often in a p53-dependent manner, further contributing to the protection of normal cells.
Experimental Workflow for In Vitro Studies
A typical in vitro workflow to assess the radioprotective effects of amifostine on head and neck cancer cell lines and normal cell lines involves cell culture, treatment with amifostine, irradiation, and subsequent analysis of cellular endpoints such as survival, apoptosis, and DNA damage.
Experimental Workflow for In Vivo Studies
In vivo studies typically utilize xenograft models where human head and neck cancer cells are implanted into immunocompromised mice. These models allow for the evaluation of amifostine's effects on both tumor growth and normal tissue toxicity in a more physiologically relevant setting.
Experimental Protocols
In Vitro Experimental Protocols
4.1.1. Cell Lines and Culture
-
Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: FaDu, SCC-61, Cal-27, etc.
-
Normal Human Cell Lines: Normal Human Dermal Fibroblasts (NHDF), human keratinocytes (HaCaT), or salivary gland epithelial cells.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
4.1.2. Amifostine Preparation and Treatment
-
Prepare a stock solution of amifostine (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 4 mM) in fresh cell culture medium.
-
Aspirate the old medium from the cultured cells and add the amifostine-containing medium.
-
Incubate the cells with amifostine for a specified period (typically 30 minutes) at 37°C prior to irradiation.
4.1.3. Irradiation Procedure
-
Transport the cell culture plates or flasks to the irradiator.
-
Irradiate the cells with a single dose or fractionated doses of X-rays or gamma rays using a calibrated source (e.g., a linear accelerator or a 137Cs irradiator).
-
Dosages will vary depending on the cell line's radiosensitivity and the experimental endpoint (e.g., 2, 4, 6, 8 Gy for survival curves).
-
Control plates should be sham-irradiated (handled in the same manner but not exposed to radiation).
4.1.4. Clonogenic Survival Assay
-
Following amifostine and radiation treatment, trypsinize the cells and count them.
-
Plate a known number of cells (e.g., 100-1000 cells, depending on the expected survival fraction) into 6-well plates or 100 mm dishes in triplicate for each treatment condition.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
After the incubation period, wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.
-
Count the number of colonies in each plate.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
4.1.5. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
At a specified time point after irradiation (e.g., 24, 48, or 72 hours), collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4.1.6. DNA Damage Assay (γH2AX Foci Staining)
-
At various time points after irradiation (e.g., 30 minutes, 4 hours, 24 hours), fix the cells grown on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per nucleus to assess the level of DNA double-strand breaks.
In Vivo Experimental Protocols
4.2.1. Animal Models
-
Species: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are commonly used for xenograft studies.
-
Housing: Animals should be housed in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
4.2.2. Head and Neck Cancer Xenograft Model
-
Harvest HNSCC cells (e.g., FaDu, SCC-61) from culture.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Caliper measurements can be used to calculate tumor volume (Volume = 0.5 x length x width^2).
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups.
4.2.3. Amifostine Administration and Radiotherapy
-
Dissolve amifostine in sterile saline.
-
Administer amifostine via intraperitoneal (IP) injection at a dose of, for example, 200 mg/kg body weight, 30 minutes prior to irradiation.
-
Anesthetize the mice and shield the non-target areas of the body with lead.
-
Deliver a single dose or fractionated doses of radiation to the tumor and/or the salivary gland region using a small-animal irradiator.
4.2.4. Assessment of Normal Tissue Toxicity
-
Salivary Gland Function Assay:
-
Anesthetize the mouse.
-
Administer a secretagogue (e.g., pilocarpine) to stimulate saliva flow.
-
Collect saliva from the oral cavity for a defined period (e.g., 15 minutes) using pre-weighed cotton swabs.
-
Weigh the swabs after collection to determine the amount of saliva produced.
-
-
Mucositis Scoring:
-
Visually inspect the oral cavity of the mice at regular intervals.
-
Score the degree of erythema, ulceration, and inflammation based on a standardized scoring system.
-
4.2.5. Assessment of Tumor Response
-
Tumor Growth Delay:
-
Measure tumor volumes regularly (e.g., 2-3 times per week) throughout the experiment.
-
Plot the mean tumor volume for each treatment group over time.
-
Calculate the time it takes for the tumors to reach a specific endpoint volume (e.g., 4 times the initial volume).
-
Tumor growth delay is the difference in this time between the treated and control groups.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and excise the tumors and normal tissues (e.g., salivary glands).
-
Fix the tissues in formalin and embed in paraffin.
-
Section the tissues and perform histological staining (e.g., H&E) or immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and DNA damage (e.g., γH2AX).
-
Conclusion
Amifostine has demonstrated significant potential in mitigating the debilitating side effects of radiotherapy in head and neck cancer patients, thereby improving their quality of life. The preclinical models and experimental protocols outlined in these application notes provide a framework for further research into the mechanisms of amifostine's radioprotective effects and for the development of novel cytoprotective strategies. Rigorous and standardized experimental design, as detailed in these protocols, is crucial for obtaining reproducible and translatable results that can ultimately benefit patients undergoing treatment for head and neck cancer.
References
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 4. Radioprotective effect of amifostine in patients with head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine in Preclinical Models: Application Notes and Protocols for Reducing Xerostomia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy for head and neck cancers is a cornerstone of treatment, yet it frequently leads to debilitating side effects, most notably xerostomia, or severe dry mouth. This condition arises from radiation-induced damage to the salivary glands, resulting in a significant decrease in saliva production. Xerostomia can profoundly impair a patient's quality of life, leading to difficulties in speaking, swallowing, and an increased risk of dental caries and oral infections. Amifostine (B1664874), a cytoprotective agent, has emerged as a promising intervention to mitigate this adverse effect. In preclinical studies, amifostine has demonstrated a significant capacity to protect salivary gland function from the damaging effects of radiation.[1][2]
Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1][2] This active form is believed to exert its radioprotective effects through several mechanisms, including the scavenging of free radicals, hydrogen donation to repair damaged DNA, and induction of cellular hypoxia.[3] Preclinical investigations in various animal models have been instrumental in elucidating the efficacy and mechanisms of amifostine in the context of radiation-induced xerostomia.
These application notes provide a comprehensive overview of the use of amifostine in preclinical models for the reduction of xerostomia, with a focus on quantitative data and detailed experimental protocols to guide researchers in this field.
Quantitative Data from Preclinical Studies
The efficacy of amifostine in preserving salivary gland function has been quantified in several preclinical studies. The following tables summarize key findings from a notable study investigating localized delivery of amifostine in a murine model of radiation-induced xerostomia.
Table 1: Stimulated Salivary Flow Rate in Mice Following Irradiation and Amifostine Treatment
| Treatment Group | 2 Weeks Post-Irradiation (µL/min/g) | 6 Weeks Post-Irradiation (µL/min/g) | 12 Weeks Post-Irradiation (µL/min/g) |
| Non-Irradiated Control | ~1.8 | ~1.9 | ~2.0 |
| Irradiated (15 Gy) + Saline | ~0.4 | ~0.3 | ~0.2 |
| Irradiated + Systemic Amifostine (IP) | ~0.6 | ~0.5 | ~0.4 |
| Irradiated + Systemic WR-1065 (IP) | ~0.7 | ~0.6 | ~0.5 |
| Irradiated + Retroductal Amifostine | ~1.5 | ~1.6 | ~1.7 |
| Irradiated + Retroductal WR-1065 | ~1.6 | ~1.7 | ~1.8 |
Data adapted from a study utilizing a single 15 Gy radiation dose to the submandibular glands of mice.
Table 2: Acinar Cell Survival in Murine Salivary Glands Post-Irradiation
| Treatment Group | Percentage of Acinar Cells Remaining (vs. Non-Irradiated) |
| Irradiated (15 Gy) + Saline | ~20% |
| Irradiated + Retroductal Amifostine | ~75% |
| Irradiated + Retroductal WR-1065 | ~80% |
Data represents histological analysis of acinar cell survival 12 weeks post-irradiation.
Signaling Pathway and Mechanism of Action
The protective effects of amifostine are initiated by its conversion to the active metabolite WR-1065. This process and the subsequent cellular protection are depicted in the following signaling pathway diagram.
Caption: Mechanism of Amifostine Cytoprotection.
Experimental Protocols
The following are detailed protocols for key experiments designed to evaluate the efficacy of amifostine in preclinical models of radiation-induced xerostomia. These protocols are based on methodologies reported in peer-reviewed literature.
Animal Model and Irradiation
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Intraperitoneal (IP) injection of a ketamine/xylazine cocktail.
-
Irradiation:
-
Position the anesthetized mouse in a custom-made lead shield that exposes only the submandibular gland region.
-
Deliver a single dose of 15 Gy of ionizing radiation using a small animal irradiator.
-
Monitor the animal until recovery from anesthesia.
-
Amifostine Administration
-
Systemic Administration (Intraperitoneal):
-
Dissolve amifostine or WR-1065 in sterile saline.
-
Administer a dose of 200 mg/kg via IP injection 30 minutes prior to irradiation.
-
-
Localized Administration (Retroductal):
-
Under a dissecting microscope, cannulate the Wharton's duct of the submandibular gland using a fine catheter.
-
Infuse 50 µL of amifostine or WR-1065 solution (at a concentration of 10 mg/mL) into the duct over a period of 5 minutes.
-
Perform the infusion 30 minutes before irradiation.
-
Caption: Preclinical Experimental Workflow.
Saliva Collection and Measurement
-
Anesthetize the mouse with an IP injection of a ketamine/xylazine cocktail.
-
Administer a subcutaneous injection of pilocarpine (B147212) (a saliva stimulant) at a dose of 5 mg/kg.
-
Carefully collect all secreted saliva from the oral cavity using a pre-weighed cotton ball for a period of 15 minutes.
-
Determine the weight of the collected saliva and calculate the flow rate (µL/min).
-
Normalize the salivary flow rate to the body weight of the animal (µL/min/g).
Histological Analysis of Salivary Glands
-
At the designated time point post-irradiation (e.g., 12 weeks), euthanize the mouse and dissect the submandibular glands.
-
Fix the glands in 10% neutral buffered formalin for 24 hours.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Perform morphometric analysis using image analysis software to quantify the area of acinar cells relative to the total gland area.
Conclusion
Preclinical studies provide compelling evidence for the efficacy of amifostine in mitigating radiation-induced xerostomia. The data clearly demonstrate that amifostine, particularly when delivered locally, can significantly preserve salivary gland function and structure. The detailed protocols provided herein offer a standardized framework for researchers to further investigate amifostine and other potential radioprotective agents in a preclinical setting. These models are crucial for optimizing dosing, timing, and delivery methods to ultimately translate these findings into improved clinical outcomes for patients undergoing radiation therapy for head and neck cancer.
References
- 1. Localized Delivery of Amifostine Enhances Salivary Gland Radioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localized Delivery of Amifostine Enhances Salivary Gland Radioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine and Melatonin Prevent Acute Salivary Gland Dysfunction 10 Days After Radiation Through Anti-Ferroptosis and Anti-Ferritinophagy Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amifostine in Mitigating Chemotherapy Side Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (B1664874) is a cytoprotective agent utilized to mitigate the toxic side effects of chemotherapy and radiation therapy on normal tissues. It is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065, a potent scavenger of free radicals.[1][2][3] This selective activation in normal tissues, due to higher alkaline phosphatase activity compared to tumor tissues, allows Amifostine to protect healthy cells without compromising the efficacy of anticancer treatments.[1][2] These application notes provide a comprehensive overview of the protocols for using Amifostine, from clinical administration to preclinical experimental setups.
Clinical Application Protocols
Patient Management and Administration
The administration of Amifostine requires careful patient monitoring to manage potential side effects, primarily hypotension and nausea.
Pre-administration:
-
Patients should be adequately hydrated prior to infusion.
-
It is recommended to administer antiemetic medication, such as dexamethasone (B1670325) (20 mg IV) and a serotonin (B10506) 5HT3 receptor antagonist, before Amifostine infusion.
-
Antihypertensive therapy should be interrupted 24 hours before Amifostine administration. If it cannot be stopped, Amifostine should not be administered.
Administration:
-
Patients should be in a supine position during the infusion.
-
Blood pressure must be monitored every 5 minutes during the infusion.
Post-administration:
-
If hypotension occurs and the infusion is stopped, it may be restarted if the blood pressure returns to normal within 5 minutes and the patient is asymptomatic.
-
If the full dose cannot be administered, the dose for subsequent cycles should be reduced.
Dosage and Infusion Rates
The recommended dosage and infusion rate of Amifostine vary depending on the chemotherapy regimen.
| Chemotherapy Regimen | Amifostine Dosage | Infusion Time | Timing of Administration | Reference |
| Cisplatin (for advanced ovarian cancer) | 910 mg/m² | 15 minutes | 30 minutes prior to chemotherapy | |
| Reduced dose for subsequent cycles | 740 mg/m² | 15 minutes | 30 minutes prior to chemotherapy | |
| Radiation Therapy (for head and neck cancer) | 200 mg/m² | 3 minutes | 15-30 minutes prior to radiation |
Mechanism of Action
Amifostine's protective effects are mediated by its active metabolite, WR-1065. The key mechanisms include:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, thus reducing oxidative stress on normal cells.
-
DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair DNA damage and can also bind to and detoxify reactive metabolites of chemotherapy agents.
-
Modulation of Apoptosis: WR-1065 has been shown to inhibit apoptotic pathways in normal cells by modulating key signaling molecules like p53 and caspases.
Signaling Pathway Diagram
Caption: Mechanism of Amifostine cytoprotection.
Preclinical Experimental Protocols
In Vitro Cytoprotection Assays
1. MTT Assay for Cell Viability
This assay assesses the ability of Amifostine to protect cells from chemotherapy-induced cytotoxicity by measuring mitochondrial metabolic activity.
Materials:
-
Normal cell line (e.g., human renal proximal tubule epithelial cells - HK-2)
-
Tumor cell line (e.g., ovarian cancer cell line - SKOV-3)
-
Amifostine (WR-2721)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Amifostine Pre-treatment: Treat the cells with varying concentrations of Amifostine (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.
-
Chemotherapy Treatment: Add the chemotherapeutic agent (e.g., Cisplatin at its IC50 concentration) to the wells and incubate for 24-48 hours. Include control wells with no treatment, Amifostine alone, and chemotherapy alone.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2. Colony Formation Assay
This assay evaluates the long-term protective effect of Amifostine on the clonogenic survival of cells treated with chemotherapy.
Materials:
-
Normal and tumor cell lines
-
Amifostine
-
Chemotherapeutic agent
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Treatment: Treat cells in suspension with Amifostine for 1-2 hours, followed by the chemotherapeutic agent for a specified duration.
-
Cell Seeding: Plate a known number of treated cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
In Vivo Model of Chemotherapy-Induced Nephrotoxicity
This protocol describes a mouse model to evaluate the protective effect of Amifostine against cisplatin-induced kidney damage.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Amifostine
-
Cisplatin
-
Saline solution
-
Blood collection supplies
-
Kidney tissue collection and processing reagents
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into four groups: Control (saline), Amifostine alone, Cisplatin alone, and Amifostine + Cisplatin.
-
Drug Administration:
-
Administer Amifostine (e.g., 200 mg/kg, intraperitoneally) 30 minutes before Cisplatin injection.
-
Administer a single dose of Cisplatin (e.g., 20 mg/kg, intraperitoneally) to induce nephrotoxicity.
-
-
Monitoring: Monitor the body weight and general health of the mice daily.
-
Sample Collection: At 72 hours post-cisplatin injection, collect blood via cardiac puncture for serum analysis. Euthanize the mice and collect the kidneys for histological and biochemical analysis.
-
Endpoint Analysis:
-
Serum Analysis: Measure blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.
-
Histopathology: Fix one kidney in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular damage.
-
Oxidative Stress Markers: Homogenize the other kidney to measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide (B77818) dismutase).
-
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of Amifostine.
Quantitative Data Summary
The following table summarizes the reduction in chemotherapy-induced toxicities observed in clinical trials with Amifostine.
| Toxicity Type | Chemotherapy Regimen | Amifostine Dose | Reduction in Toxicity | Reference |
| Nephrotoxicity | Cisplatin/Cyclophosphamide (Ovarian Cancer) | 910 mg/m² | Significant reduction in patients with ≥40% decrease in creatinine clearance. | |
| Nephrotoxicity | High-dose Cisplatin (NSCLC) | 740 or 910 mg/m² | No grade 3 or greater renal toxicity observed. | |
| Esophagitis | Radiation Therapy (NSCLC) | 200-340 mg/m² | No grade 3 or greater esophagitis observed. | |
| Nausea/Vomiting (Severe) | Cisplatin/Cyclophosphamide (Ovarian Cancer) | 910 mg/m² | Incidence of 19% with Amifostine vs. 10% without. | |
| Nausea/Vomiting (Severe) | Radiation Therapy (Head and Neck Cancer) | 200 mg/m² | Incidence of 8% with Amifostine vs. 1% without. |
Conclusion
Amifostine is a valuable cytoprotective agent for mitigating the side effects of chemotherapy and radiotherapy. The provided protocols for clinical administration and preclinical evaluation offer a framework for its effective and safe use. Further research can continue to optimize dosing strategies and explore its application with a broader range of anticancer therapies.
References
- 1. Protective effects of amifostine, curcumin, and melatonin against cisplatin-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of L-carnitine versus amifostine against cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
Amifostine with Alkylating Agents: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amifostine (B1664874) in combination with alkylating agents in cancer research. This document details the mechanisms of action, summarizes key quantitative data from clinical trials, and provides detailed protocols for relevant in vitro experiments.
I. Introduction and Therapeutic Rationale
Amifostine (Ethyol®) is a cytoprotective agent utilized to mitigate the toxic side effects of certain cancer therapies, particularly those involving alkylating agents and platinum-based compounds.[1][2] It is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065, a free thiol.[3] The selective protection of normal tissues over tumor tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues, leading to a more efficient conversion of amifostine to WR-1065.[3]
The primary mechanism of cytoprotection by WR-1065 involves the scavenging of free radicals generated by chemotherapy and radiotherapy.[3] Additionally, it can donate a hydrogen atom to repair damaged DNA and bind to reactive metabolites of alkylating agents, thereby neutralizing their harmful effects. The combination of amifostine with alkylating agents aims to reduce dose-limiting toxicities such as nephrotoxicity, myelosuppression, and neurotoxicity, potentially allowing for higher doses of chemotherapy and improved therapeutic outcomes.
II. Quantitative Data from Clinical Trials
The following tables summarize the key findings from clinical trials investigating the efficacy of amifostine in reducing the toxicities associated with alkylating agent-based chemotherapy.
Table 1: Reduction of Nephrotoxicity in Patients Treated with Cisplatin-Based Regimens
| Clinical Trial / Study | Chemotherapy Regimen | Amifostine Dose | Key Findings | Reference(s) |
| Hartmann JT, et al. | Cisplatin (50 mg/m²) + Ifosfamide (4 g/m²) | 910 mg/m² | Glomerular Filtration Rate (GFR) was maintained in the amifostine group, while the control group showed a >30% reduction in median GFR. | |
| Kemp G, et al. | Cyclophosphamide (1,000 mg/m²) + Cisplatin (100 mg/m²) | 910 mg/m² | Significantly fewer patients in the amifostine group had protracted serum creatinine (B1669602) elevations (p=0.004) and a >40% reduction in creatinine clearance (p=0.001) compared to the control group. | |
| Tannehill SP, et al. | Cisplatin (120 mg/m²) + Vinblastine | 740 or 910 mg/m² | No grade 3 or greater renal toxicity was observed during chemotherapy in patients receiving amifostine. |
Table 2: Amelioration of Myelosuppression in Patients Treated with Alkylating Agents
| Clinical Trial / Study | Chemotherapy Regimen | Amifostine Dose | Key Findings | Reference(s) |
| Kemp G, et al. | Cyclophosphamide (1,000 mg/m²) + Cisplatin (100 mg/m²) | 910 mg/m² | Grade 4 neutropenia associated with fever and/or infection was significantly lower in the amifostine group (p=0.005). Patients in the amifostine group also had fewer days in the hospital (p=0.019) and on antibiotics (p=0.031). | |
| Randomized Phase III Trial (Ovarian Cancer) | Carboplatin (AUC 5) + Paclitaxel | 910 mg/m² | The incidence of grade 3-4 neutropenia was lower in the amifostine arm (31.3% vs 37.9%; p=0.03). |
III. Key Signaling Pathways
The cytoprotective effects of amifostine's active metabolite, WR-1065, are mediated through the modulation of several key signaling pathways involved in the cellular response to DNA damage and oxidative stress.
IV. Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the cytoprotective effects of amifostine.
A. Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate into a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 100 mm dishes)
-
Alkylating agent of interest
-
Amifostine (or WR-1065)
-
Fixative solution (e.g., 10% formalin or methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed a predetermined number of cells into culture plates. The number of cells to be plated will depend on the expected toxicity of the treatment and should be optimized for each cell line to yield 50-150 colonies per plate in the untreated control.
-
Allow cells to attach for at least 4-6 hours.
-
-
Treatment:
-
Prepare fresh solutions of the alkylating agent and amifostine (or WR-1065) in complete culture medium.
-
For the amifostine group, pre-incubate the cells with amifostine for a specified time (e.g., 30-60 minutes) before adding the alkylating agent.
-
For the alkylating agent only group, add the drug at the desired concentrations.
-
Include an untreated control group.
-
Incubate the cells with the drugs for a defined period (e.g., 1-24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.
-
Incubate the plates for 7-14 days, or until colonies are visible and contain at least 50 cells.
-
-
Fixing and Staining:
-
Remove the medium and gently wash the plates with PBS.
-
Add the fixative solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixative and add the crystal violet staining solution. Incubate for 10-20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
B. Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to detect DNA strand breaks in individual cells.
Materials:
-
CometAssay® Kit (or individual reagents: low melting point agarose (B213101), lysis solution, alkaline unwinding solution, electrophoresis buffer)
-
Microscope slides (CometSlides™ or pre-coated with normal melting point agarose)
-
Micropipettes and tips
-
Horizontal gel electrophoresis apparatus
-
Power supply
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR® Green or propidium (B1200493) iodide)
-
Cell suspension in PBS
Procedure:
-
Cell Preparation and Embedding:
-
Prepare a single-cell suspension at a concentration of approximately 1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix the cell suspension with molten low melting point agarose (at 37°C) at a ratio of 1:10 (v/v).
-
Immediately pipette 75 µL of the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Place the slide at 4°C for 10-30 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Gently remove the coverslip and immerse the slide in pre-chilled lysis solution.
-
Incubate at 4°C for at least 1 hour (can be extended overnight).
-
-
DNA Unwinding and Electrophoresis:
-
Immerse the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of ~1 V/cm and run the electrophoresis for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) three times for 5 minutes each.
-
Stain the slides with a fluorescent DNA dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. This can be done using specialized image analysis software.
-
C. Cytokinesis-Block Micronucleus (CBMN) Assay
This assay is used to measure chromosomal damage by scoring micronuclei in cells that have completed one nuclear division.
Materials:
-
Complete cell culture medium
-
Phytohaemagglutinin (PHA) for lymphocyte cultures
-
Cytochalasin B
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid 3:1)
-
Microscope slides
-
Staining solution (e.g., Giemsa or a fluorescent DNA dye)
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
For lymphocytes, set up whole blood cultures and stimulate with PHA. For adherent cells, seed them in culture flasks or on slides.
-
Treat the cells with the alkylating agent +/- amifostine as described in the clonogenic assay protocol.
-
-
Cytokinesis Block:
-
Add Cytochalasin B to the culture medium at a final concentration of 3-6 µg/mL. The timing of addition is critical and should be approximately one cell cycle length before harvesting to capture binucleated cells.
-
-
Harvesting and Slide Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic solution and incubate for a short period to swell the cells.
-
Fix the cells by adding fresh, cold fixative. Repeat the fixation step 2-3 times.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
-
Staining and Scoring:
-
Stain the slides with Giemsa or a fluorescent dye.
-
Using a microscope, score the number of micronuclei in at least 1000 binucleated cells per treatment group according to established criteria (e.g., the criteria by Fenech).
-
The frequency of micronuclei is expressed as the number of micronuclei per 1000 binucleated cells.
-
V. Conclusion
Amifostine, in combination with alkylating agents, presents a promising strategy to mitigate treatment-related toxicities in cancer therapy. The provided application notes and protocols offer a framework for researchers to investigate the mechanisms of cytoprotection and to evaluate the efficacy of this combination in preclinical models. The quantitative data from clinical trials underscores the clinical relevance of amifostine in reducing nephrotoxicity and myelosuppression. Further research utilizing the described methodologies will contribute to a deeper understanding of amifostine's role in cancer treatment and may lead to the development of more effective and less toxic therapeutic regimens.
References
Application Notes and Protocols for Amifostine Sodium in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the handling, preparation, and application of Amifostine (B1664874) sodium (Ethyol®) in a research laboratory environment. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and safety.
Product Information and Storage
Amifostine is supplied as a sterile lyophilized powder. It is an organic thiophosphate prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active, cytoprotective thiol metabolite, WR-1065.[1][2]
Table 1: Storage Conditions for Amifostine Sodium
| Form | Storage Temperature | Container | Stability Notes |
| Lyophilized Powder | 20°C to 25°C (68°F to 77°F)[3] | Tightly closed vials[4] | Sensitive to moisture[4] |
| Reconstituted Solution (50 mg/mL) | Room Temperature (~25°C) | Original vial | Chemically stable for up to 5 hours[5][6] |
| Refrigerated (2°C to 8°C) | Original vial | Chemically stable for up to 24 hours[5][6] | |
| Diluted Solution (in PVC bags) | Room Temperature (~25°C) | Polyvinylchloride (PVC) bags | Chemically stable for up to 5 hours at concentrations of 5-40 mg/mL[5][6] |
| Refrigerated (2°C to 8°C) | Polyvinylchloride (PVC) bags | Chemically stable for up to 24 hours at concentrations of 5-40 mg/mL[5][6] |
Mechanism of Action: Cytoprotection
Amifostine is a prodrug that requires activation to exert its cytoprotective effects.[7] In tissues, it is dephosphorylated by the enzyme alkaline phosphatase to its active metabolite, WR-1065.[8] This active thiol is believed to be responsible for reducing the toxic effects of radiation and certain chemotherapy agents on normal tissues.[6][8] The protective mechanism involves several actions, including the scavenging of free radicals, hydrogen donation to repair DNA damage, and inhibition of apoptosis.[7][9][10] The selectivity for normal tissues is attributed to higher alkaline phosphatase activity and a more favorable physiological pH in these tissues compared to tumor microenvironments.[1]
Caption: Mechanism of Amifostine activation and cytoprotection.
Experimental Protocols
3.1. Protocol for Reconstitution of Lyophilized Amifostine
This protocol details the reconstitution of Amifostine from a 500 mg lyophilized powder vial to a stock solution.
Materials:
-
Vial of Amifostine for Injection (500 mg)
-
Sterile, 0.9% Sodium Chloride Injection, USP
-
Sterile syringe (10 mL) and needle
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Aseptically withdraw 9.7 mL of sterile 0.9% Sodium Chloride Injection into a syringe.[5]
-
Inject the 9.7 mL of saline into the vial of Amifostine powder.[5]
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
The resulting solution will have a concentration of 500 mg / 10 mL, which is 50 mg/mL.[5][11]
-
Visually inspect the solution for particulate matter and discoloration. The solution should be clear and colorless.[3] Do not use if cloudiness or precipitate is observed.
-
Use the reconstituted solution immediately or store as recommended in Table 1.
3.2. Protocol for Preparation of Amifostine for In Vitro Cell Culture Experiments
This protocol describes the preparation of Amifostine's active metabolite, WR-1065, for use in cell culture, as Amifostine itself requires enzymatic activation which may be limited in some cell culture conditions. For experiments investigating the prodrug, Amifostine can be used directly, but for assessing direct cytoprotective effects, WR-1065 is often preferred.[12]
Materials:
-
WR-1065 (commercially available) or reconstituted Amifostine solution (50 mg/mL)
-
Cell culture medium appropriate for the cell line
-
Sterile, phosphate-buffered saline (PBS)
-
Alkaline phosphatase (if starting from Amifostine)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure (using WR-1065):
-
Prepare a stock solution of WR-1065 in sterile PBS or an appropriate buffer.
-
Determine the desired final concentration for your experiment. Concentrations ranging from 0.1 mM to 1 mM have been used in published studies.[12]
-
On the day of the experiment, dilute the WR-1065 stock solution to the final working concentration using the appropriate cell culture medium.
-
Add the WR-1065 containing medium to the cells. For cytoprotection studies, cells are typically pre-incubated with WR-1065 for a specified period (e.g., 30 minutes) before the addition of the cytotoxic agent (e.g., chemotherapy drug or radiation).
Procedure (generating WR-1065 from Amifostine in vitro):
-
To activate Amifostine in vitro, it can be dephosphorylated by adding non-heat-inactivated serum (which contains alkaline phosphatase) or by adding purified alkaline phosphatase to the culture medium containing Amifostine.[13]
-
The efficiency of conversion should be determined empirically, for example, by using an analytical method like HPLC to measure WR-1065 concentration.[14][15]
3.3. Protocol for Preparation of Amifostine for Animal Studies
This protocol provides a general guideline for preparing Amifostine for administration to laboratory animals. Dosing and administration routes should be determined based on the specific animal model and experimental design.
Materials:
-
Reconstituted Amifostine solution (50 mg/mL)
-
Sterile, 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles appropriate for the animal size and route of administration
-
Sterile tubes for dilution
Procedure:
-
Using the 50 mg/mL reconstituted stock solution, calculate the volume needed based on the animal's weight and the desired dose. Doses such as 200 mg/kg have been used in rat models.[16]
-
Further dilute the required volume of Amifostine stock solution with sterile 0.9% Sodium Chloride to a final concentration suitable for injection, typically between 5 mg/mL and 40 mg/mL.[6]
-
The final volume should be appropriate for the chosen route of administration (e.g., intraperitoneal (i.p.) or intravenous (i.v.)).
-
Administer the Amifostine solution to the animal, typically 15-30 minutes prior to chemotherapy or radiation exposure.[5][6]
Caption: General laboratory workflow for Amifostine preparation.
Safety Precautions
-
Handle Amifostine powder and solutions using appropriate personal protective equipment (PPE).
-
Amifostine administration can cause hypotension (low blood pressure) and nausea/vomiting.[17][18] While primarily a concern in clinical use, researchers should be aware of these potential physiological effects in animal models.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
Follow institutional guidelines for the disposal of hazardous drugs.[3]
Analytical Methods
For pharmacokinetic studies or to verify the concentration of Amifostine and its active metabolite WR-1065, High-Performance Liquid Chromatography (HPLC) is a commonly used method.[14][19] These methods often involve derivatization followed by UV or electrochemical detection to achieve the required sensitivity and specificity.[14][19]
Table 2: Example HPLC Parameters for WR-1065 Analysis in Plasma
| Parameter | Specification |
| Column | C18 Reverse Phase[4][15] |
| Mobile Phase | Methanol and phosphate (B84403) buffer mixture (e.g., 40:60 v/v)[14][15] |
| Detection | UV at 340 nm (after OPA derivatization)[14][15] or electrochemical detection[19] |
| Flow Rate | ~1.0 - 1.5 mL/min[14][19] |
| Linear Range | e.g., 1-200 µg/mL[14][15] |
| Limit of Detection | e.g., 0.5 µg/mL[14][15] |
References
- 1. Amifostine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethyol (Amifostine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. globalrph.com [globalrph.com]
- 7. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. scienceopen.com [scienceopen.com]
- 13. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioprotective role of amifostine on osteointegration of titanium implants in the tibia of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for the administration of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amifostine (Ethyol): dosing, administration and patient management guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Amifostine Efficacy in Preventing Radiation-Induced Mucositis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of amifostine (B1664874) in preventing radiation-induced mucositis, complete with quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Radiation therapy is a cornerstone of cancer treatment, but it often leads to debilitating side effects, among which radiation-induced mucositis is a significant concern. Mucositis, the inflammation and ulceration of the mucosal linings of the oral cavity and gastrointestinal tract, can cause severe pain, difficulty in eating and drinking, and may necessitate interruptions in cancer treatment, potentially compromising patient outcomes[1][2].
Amifostine is a cytoprotective agent that has shown promise in mitigating the toxic effects of radiation on normal tissues[3]. It is a prodrug that is dephosphorylated in tissues to its active free thiol metabolite, which is believed to be responsible for its radioprotective effects by scavenging free radicals and protecting DNA[4][5]. This document outlines the evidence for amifostine's efficacy, details protocols for its use in research and clinical trial settings, and illustrates the key biological pathways involved.
Quantitative Data on Amifostine Efficacy
Multiple studies and meta-analyses have evaluated the effectiveness of amifostine in reducing the incidence and severity of radiation-induced mucositis. The data consistently show a significant protective effect, particularly in patients receiving radiotherapy alone for head and neck cancer.
Table 1: Summary of Amifostine Efficacy in Preventing Grade 3-4 Radiation-Induced Mucositis
| Study/Analysis | Treatment Group | Control Group | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Key Findings |
| Meta-analysis (Gu et al.) | Amifostine + Radiotherapy | Radiotherapy Alone | RR: 0.72 | 0.54 - 0.95 | <0.00001 | Amifostine significantly reduces the risk of developing Grade 3-4 mucositis. |
| Subgroup Analysis (Gu et al.) | Amifostine + Radiotherapy Only | Radiotherapy Only | RR: 0.49 | 0.30 - 0.78 | 0.03 | Significant reduction in mucositis for patients treated with radiation only. |
| Subgroup Analysis (Gu et al.) | Amifostine + Concurrent Chemoradiotherapy | Concurrent Chemoradiotherapy | RR: 0.97 | 0.74 - 1.26 | 0.80 | No statistically significant reduction in mucositis for patients treated with concurrent chemoradiotherapy. |
| Meta-analysis (Sassler et al.) | Amifostine + Radiotherapy | Radiotherapy Alone | OR: 0.37 | 0.29 - 0.48 | <0.00001 | Amifostine significantly reduced the risk of developing mucositis. |
| Prospective Study (Vacha et al.) | Amifostine + Radiochemotherapy | Radiochemotherapy Alone | - | - | <0.0001 (by Week 3, Grade 2) | By Week 3, only 9% of the amifostine group had Grade 2 mucositis compared to 100% of the control group. By Week 5, 4.5% in the amifostine group had Grade 4 mucositis versus 52.2% in the control group. |
| Prospective Study (Law et al.) | Subcutaneous Amifostine + Chemoradiotherapy | - | - | - | - | Grade ≥3 mucositis occurred in 30% of patients. |
Signaling Pathways in Radiation-Induced Mucositis and Amifostine's Mechanism of Action
Radiation therapy initiates a cascade of biological events that culminate in mucosal damage. Understanding these pathways is crucial for appreciating the mechanism by which amifostine exerts its protective effects.
Pathogenesis of Radiation-Induced Mucositis
The development of radiation-induced mucositis is a complex process that can be divided into several overlapping phases:
-
Initiation Phase: Radiation directly damages DNA in the basal epithelial cells and underlying connective tissue. This leads to the generation of reactive oxygen species (ROS), which cause further cellular injury.
-
Signaling and Amplification: The initial damage triggers the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). Activated NF-κB upregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These cytokines amplify the inflammatory response, leading to more tissue damage.
-
Ulceration and Inflammation: The sustained inflammatory response leads to the breakdown of the mucosal barrier, resulting in painful ulcerations. These ulcers can become secondarily infected by oral microflora, further exacerbating the inflammation.
-
Healing Phase: The healing process begins with signaling from the extracellular matrix to surviving basal epithelial cells to proliferate and migrate to repopulate the damaged area.
Mechanism of Action of Amifostine
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active thiol metabolite, WR-1065. This active form is responsible for the cytoprotective effects.
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation, thereby reducing oxidative stress and cellular damage.
-
DNA Protection and Repair: The thiol metabolite can donate a hydrogen atom to repair DNA radicals, preventing the propagation of DNA damage.
-
Inhibition of Apoptosis: WR-1065 has been shown to inhibit apoptotic pathways in normal cells, further contributing to its cytoprotective effects.
The selectivity of amifostine for normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity of normal tissues compared to tumors, leading to a higher concentration of the active metabolite in healthy cells.
Experimental Protocols
The following protocols are based on methodologies from key clinical trials and are intended for research purposes.
Protocol 1: Intravenous (IV) Administration of Amifostine
This protocol is adapted from studies demonstrating the efficacy of IV amifostine in patients undergoing radiotherapy.
Materials:
-
Amifostine for injection (lyophilized powder)
-
0.9% Sodium Chloride (Normal Saline) for injection
-
Antiemetic medication (e.g., 5-HT3 receptor antagonist, dexamethasone)
-
Antihistamine medication
-
IV infusion supplies (catheter, tubing, pump)
-
Blood pressure monitoring equipment
Procedure:
-
Patient Preparation:
-
Ensure the patient is adequately hydrated.
-
Administer premedication with an antiemetic and antihistamine 30-60 minutes prior to amifostine infusion to manage potential side effects of nausea, vomiting, and allergic reactions.
-
-
Amifostine Reconstitution and Dosing:
-
Reconstitute the lyophilized amifostine powder with 0.9% Sodium Chloride to the desired concentration.
-
A common dose is 200 mg/m² administered daily.
-
-
Administration:
-
Administer the amifostine solution as a 15-minute IV infusion.
-
The infusion should be completed 15-30 minutes before the start of each radiotherapy fraction.
-
-
Monitoring:
-
Monitor the patient's blood pressure before, every 5 minutes during, and immediately after the infusion.
-
Keep the patient in a supine position during the infusion to minimize the risk of hypotension.
-
If a significant drop in blood pressure occurs, interrupt the infusion and restart once the blood pressure normalizes.
-
Protocol 2: Subcutaneous (SC) Administration of Amifostine
Subcutaneous administration offers a more convenient alternative to IV infusion and has been shown to be well-tolerated.
Materials:
-
Amifostine for injection
-
0.9% Sodium Chloride for injection
-
Antiemetic medication
-
Antihistamine medication
-
Syringe and needle for subcutaneous injection
Procedure:
-
Patient Preparation:
-
Administer premedication with an antiemetic and antihistamine 30-60 minutes prior to amifostine injection.
-
-
Amifostine Reconstitution and Dosing:
-
Reconstitute the amifostine powder with 0.9% Sodium Chloride.
-
A common dose is a flat dose of 500 mg.
-
-
Administration:
-
Inject the amifostine solution subcutaneously into the upper arm or abdomen.
-
The injection should be administered 20-60 minutes before each radiotherapy fraction.
-
-
Monitoring:
-
Monitor the patient for any local injection site reactions or systemic side effects.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study assessing the efficacy of amifostine.
Conclusion
The available evidence strongly suggests that amifostine is an effective agent for reducing the incidence and severity of radiation-induced mucositis, particularly in patients receiving radiotherapy alone for head and neck cancer. While its efficacy in the context of concurrent chemoradiotherapy is less clear, it remains an important tool in the supportive care of cancer patients. The protocols provided herein offer a foundation for further research into optimizing the use of amifostine to improve patient quality of life during and after radiation treatment. Careful patient selection, appropriate premedication, and close monitoring are essential for maximizing the benefits of amifostine while minimizing its potential side effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Radiation Induced Oral Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Amifostine? [synapse.patsnap.com]
Troubleshooting & Optimization
Strategies to reduce nausea and vomiting with Amifostine use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amifostine (B1664874). The following information is intended to help manage a common adverse event associated with Amifostine administration: nausea and vomiting.
Troubleshooting Guide: Managing Amifostine-Induced Nausea and Vomiting
Issue: Experiencing nausea and vomiting following Amifostine administration.
Root Causes and Solutions:
Nausea and vomiting are among the most frequently reported side effects of Amifostine.[1][2][3] The underlying mechanisms are not fully elucidated but are thought to involve central and peripheral pathways. The primary strategies to mitigate these effects involve prophylactic antiemetic administration, optimizing Amifostine delivery, and non-pharmacological interventions.
Immediate Corrective Actions:
-
Administer Rescue Antiemetics: For breakthrough nausea and vomiting despite prophylaxis, "as-needed" rescue medications such as prochlorperazine, promethazine, or lorazepam can be administered.[4]
-
Ensure Adequate Hydration: Dehydration can exacerbate nausea. Intravenous fluids may be necessary if oral intake is limited.[5] It is recommended to drink plenty of fluids in the 24 hours leading up to Amifostine administration.
-
Monitor Blood Pressure: Amifostine can also cause hypotension, which may present with dizziness and contribute to nausea. Blood pressure should be closely monitored during and after administration.
Prophylactic Strategies to Prevent Nausea and Vomiting:
Prophylaxis is the most effective approach to managing Amifostine-induced nausea and vomiting.
| Strategy | Description | Key Considerations |
| Antiemetic Regimens | A combination of antiemetic agents is often more effective. Standard prophylactic regimens for highly emetogenic treatments are recommended. | The selection of antiemetics should be based on the emetogenicity of the primary chemotherapy or radiation regimen. |
| 5-HT3 Receptor Antagonists | These agents, such as ondansetron (B39145) and granisetron, are a cornerstone of antiemetic therapy. | Oral and intravenous formulations are generally considered equally effective. |
| Corticosteroids | Dexamethasone (B1670325) is a commonly used corticosteroid that enhances the efficacy of 5-HT3 receptor antagonists. | The dose of dexamethasone may need to be adjusted when used in combination with other antiemetics like NK-1 receptor antagonists. |
| NK-1 Receptor Antagonists | Agents like aprepitant (B1667566) can be added to the regimen, particularly with highly emetogenic chemotherapy, to improve control of both acute and delayed nausea and vomiting. | |
| Olanzapine (B1677200) | This antipsychotic agent has been shown to be effective in preventing chemotherapy-induced nausea and vomiting when added to a standard three-drug regimen. | |
| Amifostine Administration Route | Subcutaneous (SC) administration of Amifostine has been associated with less severe nausea, vomiting, and hypotension compared to intravenous (IV) administration. | While SC administration may reduce some side effects, it has been linked to more frequent cutaneous toxicity. |
Frequently Asked Questions (FAQs)
Q1: How common are nausea and vomiting with Amifostine?
A1: Nausea and vomiting are very common side effects of Amifostine. In a clinical trial of Amifostine with radiotherapy for head and neck cancer, 53% of patients receiving Amifostine experienced at least one episode of nausea and/or vomiting.
Q2: What is the recommended prophylactic antiemetic regimen with Amifostine?
A2: While there is no single universal regimen, a combination approach is standard. For patients receiving highly emetogenic chemotherapy, a three-drug combination including a 5-HT3 receptor antagonist, an NK-1 receptor antagonist, and dexamethasone is recommended. The addition of olanzapine as a fourth agent can also be considered. The choice of regimen should be guided by the emetogenic potential of the accompanying chemotherapy or radiation therapy.
Q3: Are there non-pharmacological strategies to help manage nausea?
A3: Yes, several non-pharmacological approaches can be beneficial. These include:
-
Dietary Modifications: Eating small, frequent meals, and avoiding spicy, fried, or greasy foods. Cold foods may be better tolerated as they have less aroma.
-
Hydration: Sipping on clear liquids throughout the day.
-
Ginger and Peppermint: These have been traditionally used to alleviate nausea and can be consumed as teas or candies.
-
Acupuncture: This has been suggested as a method to control nausea without medication.
Q4: Does the route of Amifostine administration affect the incidence of nausea and vomiting?
A4: Yes, studies suggest that subcutaneous administration of Amifostine may lead to less severe nausea and vomiting compared to the intravenous route. However, a trade-off may exist, as subcutaneous injection has been associated with a higher incidence of skin reactions.
Q5: Can Amifostine be administered without antiemetic prophylaxis?
A5: Given the high incidence of nausea and vomiting, it is strongly recommended to administer Amifostine with appropriate antiemetic prophylaxis. The primary goal of antiemetic therapy is prevention.
Experimental Protocols
Protocol: Prophylactic Antiemetic Regimen for Amifostine in Conjunction with Highly Emetogenic Chemotherapy
-
Patient Population: Subjects scheduled to receive Amifostine prior to a highly emetogenic chemotherapy regimen.
-
Antiemetic Premedication (Administered prior to Amifostine and Chemotherapy):
-
NK-1 Receptor Antagonist: Aprepitant 125 mg orally, 1 hour prior to chemotherapy.
-
5-HT3 Receptor Antagonist: Ondansetron 8-16 mg intravenously or orally, 30 minutes prior to chemotherapy.
-
Corticosteroid: Dexamethasone 12 mg intravenously or orally, 30 minutes prior to chemotherapy.
-
-
Amifostine Administration:
-
Administer Amifostine as per the main study protocol (e.g., 910 mg/m² intravenously over 15 minutes), starting 30 minutes before chemotherapy.
-
-
Post-Chemotherapy Antiemetic Schedule:
-
Aprepitant: 80 mg orally on days 2 and 3.
-
Dexamethasone: 8 mg orally on days 2, 3, and 4.
-
-
Rescue Medication:
-
Prochlorperazine 10 mg orally or intravenously every 6 hours as needed for breakthrough nausea or vomiting.
-
Visualizations
Caption: Putative pathways of Amifostine-induced nausea and vomiting.
Caption: A logical workflow for a clinical trial evaluating antiemetic efficacy.
References
- 1. Amifostine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Amifostine-Induced Hypocalcemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding amifostine-induced hypocalcemia in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving amifostine (B1664874) administration in animal models.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high mortality in animals treated with amifostine. | Amifostine dosage may be too high, leading to severe hypocalcemia or other toxicities.[1] | - Review and recalculate the amifostine dosage based on the specific animal model and study objectives. - Consider a dose-response study to determine the optimal protective dose with minimal toxicity. - Ensure adequate hydration of the animals.[2] - Monitor serum calcium levels closely and be prepared to intervene. |
| Significant variation in serum calcium levels between animals in the same treatment group. | - Inconsistent amifostine administration (e.g., subcutaneous leakage). - Variability in individual animal's physiological response. - Differences in food and water consumption. | - Ensure proper and consistent administration technique for amifostine. - Increase the sample size to account for biological variability. - Standardize housing conditions and monitor food and water intake. |
| Difficulty in detecting a significant drop in serum calcium after amifostine administration. | - Blood sampling time is not optimal to capture the nadir of calcium levels. - Amifostine dose is too low to induce significant hypocalcemia. - Issues with the calcium measurement assay. | - Conduct a time-course experiment to determine the point of maximal hypocalcemia post-amifostine administration. - Consider a higher, yet non-lethal, dose of amifostine if the study design permits. - Validate the calcium assay for accuracy and precision. |
| Animals exhibit clinical signs of hypocalcemia (e.g., muscle tremors, seizures). | Severe drop in serum ionized calcium. | - Immediately administer a calcium supplement, such as calcium gluconate, as per veterinary guidance.[3][4] - Monitor the animal closely until symptoms resolve. - For future experiments, consider prophylactic calcium and vitamin D supplementation. |
| Inconsistent Parathyroid Hormone (PTH) levels in response to amifostine. | - Improper sample handling and storage, leading to PTH degradation. - Assay for PTH is not validated for the specific animal species. - Timing of blood collection relative to amifostine administration. | - Follow strict protocols for blood collection, processing, and storage for PTH analysis.[5][6][7][8] - Use a species-specific and validated PTH ELISA kit.[9][10] - Measure PTH levels at multiple time points post-amifostine administration. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism behind amifostine-induced hypocalcemia?
Amifostine-induced hypocalcemia is primarily caused by the inhibition of parathyroid hormone (PTH) secretion from the parathyroid glands.[11] The active metabolite of amifostine, WR-1065, is thought to directly affect the parathyroid glands, leading to a transient state of hypoparathyroidism. This reduction in PTH levels disrupts normal calcium homeostasis.
2. How soon after amifostine administration can I expect to see a drop in serum calcium levels?
The onset of hypocalcemia can be rapid, with a noticeable decrease in serum calcium levels occurring within a few hours of amifostine administration. The exact timing of the nadir can vary depending on the animal model, dose, and route of administration.
3. What is a typical dose of amifostine that induces hypocalcemia in rats and mice?
Doses of amifostine used in animal studies for its radioprotective effects, which can also induce hypocalcemia, typically range from 100 to 400 mg/kg in rats and mice.[12][13] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental needs while minimizing toxicity.[1]
4. How can I mitigate amifostine-induced hypocalcemia in my animal models?
Prophylactic administration of oral calcium and vitamin D supplements can help manage amifostine-induced hypocalcemia. In cases of severe, symptomatic hypocalcemia, administration of calcium gluconate may be necessary.[3][4]
5. What parameters should I monitor in my animals when studying amifostine-induced hypocalcemia?
It is essential to monitor serum levels of total calcium, ionized calcium, phosphorus, and parathyroid hormone (PTH). Additionally, clinical signs of hypocalcemia, such as muscle tremors or lethargy, should be observed and recorded.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of amifostine on serum calcium and PTH levels in common animal models. Note: Data is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Effect of Amifostine on Serum Calcium Levels in Rodents
| Animal Model | Amifostine Dose (mg/kg) | Route of Administration | Time Post-Administration (hours) | Mean Decrease in Serum Calcium (%) | Reference |
| Rat (Sprague-Dawley) | 200 | Intraperitoneal | 4 | ~15% | [14] |
| Rat (Wistar) | 300 | Intravenous | 2 | ~20% | [15] |
| Mouse (C57BL/6) | 200 | Subcutaneous | 3 | ~10-15% | [16] |
| Mouse (BALB/c) | 250 | Intraperitoneal | 4 | ~18% | [17] |
Table 2: Effect of Amifostine on Serum PTH Levels in Rodents
| Animal Model | Amifostine Dose (mg/kg) | Route of Administration | Time Post-Administration (hours) | Mean Decrease in Serum PTH (%) | Reference |
| Rat (Sprague-Dawley) | 200 | Intraperitoneal | 2 | >50% | [18] |
| Rat (Fischer) | 250 | Intravenous | 1 | ~60% | [19] |
| Mouse (C57BL/6) | 200 | Subcutaneous | 2 | ~40-50% | [20] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Amifostine-Induced Hypocalcemia in Rats
1. Animal Model: Male Wistar rats (250-300g) 2. Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. 3. Amifostine Preparation: Dissolve amifostine in sterile 0.9% saline to the desired concentration (e.g., 200 mg/kg). Prepare fresh on the day of the experiment. 4. Administration: Administer amifostine via intraperitoneal (IP) injection. 5. Blood Sampling:
- Collect baseline blood samples (0.5 mL) from the tail vein 24 hours before amifostine administration.
- Collect blood samples at 1, 2, 4, 8, and 24 hours post-amifostine administration. 6. Sample Processing:
- For serum calcium and phosphorus analysis, collect blood in serum separator tubes. Allow to clot, then centrifuge at 2000 x g for 10 minutes.[21]
- For PTH analysis, collect blood in EDTA tubes on ice. Centrifuge immediately at 1000 x g for 15 minutes at 4°C.[5][6][7][8] 7. Biochemical Analysis:
- Measure serum calcium and phosphorus using an automated biochemical analyzer.
- Measure plasma PTH using a rat-specific ELISA kit.[9][10] 8. Clinical Monitoring: Observe animals for any clinical signs of hypocalcemia throughout the experiment.
Protocol 2: Mitigation of Amifostine-Induced Hypocalcemia with Calcium and Vitamin D in Mice
1. Animal Model: Male C57BL/6 mice (8-10 weeks old) 2. Acclimatization: Acclimatize animals for one week. 3. Prophylactic Treatment:
- Control Group: Standard diet and water.
- Supplementation Group: Provide drinking water supplemented with calcium gluconate (e.g., 10 g/L) and a diet containing vitamin D3 (e.g., 1000 IU/kg) for 7 days prior to amifostine administration. 4. Amifostine Administration: Administer a single subcutaneous (SC) injection of amifostine (e.g., 200 mg/kg). 5. Blood Sampling: Collect blood via saphenous vein puncture at baseline and at the predetermined time of peak hypocalcemia (e.g., 3 hours post-administration).[22][23] 6. Biochemical Analysis: Analyze serum for total and ionized calcium levels.
Visualizations
Caption: Signaling pathway of amifostine-induced hypocalcemia.
Caption: General experimental workflow for studying amifostine-induced hypocalcemia.
Caption: Logical troubleshooting flow for unexpected mortality.
References
- 1. Dosing considerations with amifostine: a review of the literature and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rat Parathyroid hormone (PTH) Elisa Kit – AFG Scientific [afgsci.com]
- 6. battlab.com [battlab.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. immunoway.com [immunoway.com]
- 9. sceti.co.jp [sceti.co.jp]
- 10. sceti.co.jp [sceti.co.jp]
- 11. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The therapeutic potential of amifostine on cyclophosphamide-induced testicular dysfunction in rats: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histopathological efficiency of amifostine in radiation‑induced heart disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioprotective role of amifostine on osteointegration of titanium implants in the tibia of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amifostine induces anaerobic metabolism and hypoxia-inducible factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alterations in Tissue Metabolite Profiles with Amifostine-Prophylaxed Mice Exposed to Gamma Radiation [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Effect of the interaction of parathyroid hormone and cyclosporine a on bone mineral metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serum biomarkers of the calcium-deficient rats identified by metabolomics based on UPLC/Q-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. queensu.ca [queensu.ca]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Overcoming Amifostine's Short Half-Life in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short half-life of amifostine (B1664874) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using amifostine in our experiments?
The principal limitation of amifostine is its very short biological half-life, which is approximately 8-9 minutes.[1][2][3] This rapid clearance from plasma means that its protective effects are transient, necessitating administration shortly before radiation or chemotherapy.[1] For cytostatic drugs with a longer active period, a single dose of amifostine may not provide sustained protection.[1]
Q2: How does amifostine exert its cytoprotective effect?
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065.[4][5][6] WR-1065 is responsible for the cytoprotective effects through several mechanisms:
-
Scavenging of free radicals : It directly neutralizes reactive oxygen species generated by radiation and chemotherapy.[4][7][8]
-
DNA protection and repair : It can donate a hydrogen atom to repair damaged DNA and condense DNA to limit damage.[9][10]
-
Inhibition of apoptosis : It can modulate signaling molecules like p53 and Bcl-2 to prevent programmed cell death in normal cells.[7]
-
Induction of cellular hypoxia : This can further protect normal tissues from radiation damage.[4][10]
The selective protection of normal tissues is attributed to higher alkaline phosphatase activity and a more favorable pH in these tissues compared to tumors.[4][10]
Q3: Are there alternatives to amifostine with a longer half-life?
Yes, researchers have developed and investigated several analogs of amifostine with potentially longer half-lives and improved therapeutic profiles. These include:
-
DRDE-07, DRDE-30, and DRDE-35 : These analogs have shown promising radioprotective efficacy in preclinical models and can be effective when administered orally or via intraperitoneal injection.[9][11]
-
HL-003 : A newer derivative that has demonstrated a longer plasma half-life (40.2 ± 16.8 min intravenously and 6.65 ± 2.49 h orally in mice) compared to amifostine.[12]
-
WR-3689 and WR-151,327 : Other phosphorothioates that, like amifostine, are prodrugs for active free aminothiols.[9]
Q4: What drug delivery strategies can be used to extend amifostine's activity?
To overcome the short half-life, various drug delivery systems have been explored to provide sustained release of amifostine or its active metabolite, WR-1065. These include:
-
Liposomal formulations : Encapsulating amifostine in liposomes can prolong its circulation time.
-
Sustained-release microspheres : PLGA (polylactic-co-glycolic acid) microspheres have been shown to provide bi-weekly prolonged radioprotective efficacy with reduced side effects in animal models.[13]
-
Nanoparticle preparations and PEGylation : These strategies aim to extend the circulating half-life of amifostine or WR-1065.[9][14] PEGylation has been shown to prolong the hydrolysis time of amifostine, leading to a sustained transformation to its active metabolites.[14]
Q5: Can the route of administration affect the efficacy and tolerance of amifostine?
Yes, the route of administration is a critical factor. While intravenous (IV) infusion is the standard clinical route, it is associated with side effects like hypotension and nausea.[15][16] Alternative routes are being investigated to improve tolerance and patient compliance:
-
Subcutaneous (SC) administration : Studies have shown that subcutaneous delivery of amifostine is better tolerated than the IV route and can achieve significant plasma levels of the active metabolite.[17]
-
Oral administration : The development of oral formulations, such as sustained-release microspheres and certain analogs like HL-003, offers a non-invasive alternative.[9][12][15]
-
Intrarectal and other non-invasive methods : Transdermal patches and pulmonary inhalers are also being explored.[15][18]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of protective effect in vitro. | Amifostine is a prodrug and requires activation by alkaline phosphatase (AP). Standard cell culture media may lack sufficient AP activity. | Add alkaline phosphatase (at least 0.5-1 U/ml) to the cell culture medium along with amifostine to ensure its conversion to the active metabolite, WR-1065.[19] Alternatively, use the active metabolite WR-1065 directly in your experiments.[20] |
| Inconsistent results between experiments. | The short half-life of amifostine makes timing critical. Minor variations in the timing of amifostine administration relative to the cytotoxic challenge can lead to significant differences in outcomes. | Standardize the timing of amifostine administration precisely. For in vivo studies, administer amifostine shortly before the chemotherapeutic agent or radiation.[1] For in vitro studies, pre-incubation times should be strictly controlled. |
| Observed toxicity in normal cells/tissues in the experimental model. | High concentrations of amifostine can have intrinsic cytotoxicity.[14] The dose required for radioprotection can be high and may cause side effects.[9] | Optimize the dose of amifostine. Lower doses (e.g., 50 mg/kg) may be effective in some models with fewer side effects compared to higher doses (e.g., 200 mg/kg).[9] Consider using a sustained-release formulation to maintain a therapeutic level without high peak concentrations.[13] |
| Difficulty in translating in vitro findings to in vivo models. | The complex pharmacokinetics of amifostine in vivo, including rapid clearance and tissue-specific activation, are not fully replicated in simple in vitro systems. | When designing in vivo experiments, consider the route of administration and the timing of dosing based on pharmacokinetic data.[1] Measure the concentration of the active metabolite WR-1065 in target tissues if possible. |
| Tumor protection is a concern. | While amifostine is designed for selective protection of normal tissues, there is a theoretical risk of protecting tumor cells. | Most studies indicate that amifostine does not protect tumor cells due to lower alkaline phosphatase levels and less favorable pH in the tumor microenvironment.[10][21] However, it is crucial to evaluate the effect of amifostine on the anti-tumor efficacy of the primary treatment in your specific cancer model.[17] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Amifostine and an Analog
| Compound | Administration Route | Half-life | Bioavailability | Reference |
| Amifostine | Intravenous (human) | ~8-9 minutes (beta phase) | 100% | [1][2] |
| HL-003 | Intravenous (mouse) | 40.2 ± 16.8 min | 100% | [12] |
| HL-003 | Oral (mouse) | 6.65 ± 2.49 h | 42.29% | [12] |
Table 2: Preclinical Efficacy of Amifostine Analogs (Mouse Model)
| Analog | Administration Route | Key Findings | Reference |
| DRDE-07, DRDE-30, DRDE-35 | Oral, Intraperitoneal | Significantly improved survival, hematological parameters, and GI histology post-irradiation in a dose-dependent manner. | [9][11] |
Key Experimental Protocols
Protocol 1: In Vitro Amifostine Activation and Cytoprotection Assay
-
Cell Culture : Plate target normal cells (e.g., fibroblasts) and cancer cells in parallel in appropriate cell culture plates. Allow cells to adhere overnight.
-
Amifostine Preparation : Prepare a stock solution of amifostine in sterile, phosphate-buffered saline (PBS).
-
Activation : For experiments requiring the active form, either:
-
Add alkaline phosphatase (final concentration of 0.5-1 U/ml) to the cell culture medium.[19]
-
Or, use a commercially available solution of the active metabolite, WR-1065.
-
-
Pre-treatment : Add amifostine (with or without alkaline phosphatase) or WR-1065 to the cell cultures at the desired final concentration (e.g., 250-5,000 µg/ml).[19] Incubate for a standardized period (e.g., 30 minutes) before introducing the cytotoxic agent.
-
Cytotoxic Challenge : Add the chemotherapeutic agent or expose the cells to ionizing radiation at the desired dose.
-
Washout : After the cytotoxic challenge, remove the medium containing the drugs and wash the cells with PBS.
-
Cell Viability Assessment : Add fresh medium and incubate for a period appropriate for the cell line and cytotoxic agent (e.g., 24-72 hours). Assess cell viability using a standard method such as MTT, XTT, or a colony-forming assay.[20][21][22]
Protocol 2: Preparation and Administration of Sustained-Release Amifostine Microspheres (Based on a Preclinical Study)
-
Microsphere Preparation (PLGA-based) : This is a specialized procedure often involving a double emulsion-solvent evaporation technique. It is recommended to follow a detailed protocol from a relevant publication, such as the one by Li et al., 2016, which describes the encapsulation of amifostine in PLGA microspheres.[13]
-
Animal Model : Use an appropriate animal model (e.g., mice or rats).
-
Administration :
-
Reconstitute the lyophilized amifostine-loaded microspheres in a sterile vehicle (e.g., normal saline with a surfactant like Tween 80 to prevent aggregation).
-
Administer the microsphere suspension subcutaneously.[13] The dosage and frequency will depend on the specific formulation and experimental design (e.g., a biweekly administration was tested).[13]
-
-
Cytotoxic Challenge : At the desired time point after microsphere administration, expose the animals to radiation or the chemotherapeutic agent.
-
Efficacy and Toxicity Assessment : Monitor the animals for survival, body weight changes, hematological parameters, and tissue-specific toxicity (e.g., histopathology of the spleen and gastrointestinal tract).[11][13]
Visualizations
Caption: Amifostine activation and its primary mechanisms of cytoprotection.
Caption: General experimental workflow for overcoming amifostine's limitations.
References
- 1. Amifostine (Ethyol): pharmacokinetic and pharmacodynamic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyol (DSC) (amifostine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amifostine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 8. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sustained-release microspheres of amifostine for improved radio-protection, patient compliance, and reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement of the in vitro safety profile and cytoprotective efficacy of amifostine against chemotherapy by PEGylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Amifostine (Ethyol): dosing, administration and patient management guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Alternate delivery route for amifostine as a radio-/chemo-protecting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ec.bioscientifica.com [ec.bioscientifica.com]
- 21. The effect of amifostine on the in vitro cytotoxicity of chemotherapeutic agents in three epithelial ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Amifostine treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amifostine (B1664874). Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during Amifostine treatment in a question-and-answer format.
Q1: Why am I seeing variable or no cytoprotective effect with Amifostine in my in vitro experiments?
A1: Inconsistent cytoprotection with Amifostine in vitro can stem from several factors related to its activation and the specific experimental conditions. Here’s a troubleshooting guide to address this issue:
-
Inadequate conversion to the active form, WR-1065: Amifostine is a prodrug that requires dephosphorylation by alkaline phosphatase (ALP) to become the active thiol metabolite, WR-1065.[1][2]
-
Low Endogenous ALP Activity: The cell line you are using may have low endogenous ALP activity. It is crucial to verify the ALP activity of your specific cell line.[3]
-
Solution: You can supplement the culture medium with exogenous ALP (0.5-1 U/mL) to ensure efficient conversion of Amifostine to WR-1065.[4]
-
-
Suboptimal pH of the Culture Medium: The activity of alkaline phosphatase is pH-dependent, with optimal activity in alkaline conditions.
-
Acidic Microenvironment: Cancer cells can create an acidic microenvironment, which can inhibit ALP activity and reduce the conversion of Amifostine.[2]
-
Solution: Ensure your cell culture medium is buffered to a physiological pH (around 7.4) or slightly alkaline to optimize ALP activity.
-
-
Incorrect Amifostine Concentration: The effective concentration of Amifostine can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 250 to 5000 µg/mL have been shown to be effective in vitro when sufficient ALP is present.
-
-
Inappropriate Incubation Time: The timing of Amifostine treatment relative to the cytotoxic agent is critical.
-
Solution: Typically, a pre-incubation period of 30 minutes with Amifostine is recommended before adding the chemotherapeutic agent or initiating radiation. However, this may need to be optimized for your specific experimental setup.
-
Q2: My Amifostine solution appears unstable or I suspect it has degraded. How should I properly handle and store it?
A2: Amifostine is susceptible to degradation, and improper handling can lead to a loss of efficacy. Follow these guidelines for optimal stability:
-
Storage of Lyophilized Powder: Store the lyophilized powder at controlled room temperature (20°C to 25°C or 68°F to 77°F).
-
Reconstitution and Storage of Stock Solutions:
-
Reconstitute Amifostine in sterile 0.9% Sodium Chloride Injection, USP.
-
The reconstituted solution is stable for up to 5 hours at room temperature (~25°C) and up to 24 hours when refrigerated (2°C to 8°C).
-
For longer-term storage, it is recommended to prepare fresh solutions for each experiment.
-
-
pH Considerations: Amifostine is more stable in alkaline conditions. Avoid acidic solutions for reconstitution or dilution.
Data Presentation
Table 1: Stability of Reconstituted Amifostine Solution
| Storage Condition | Duration of Stability |
| Room Temperature (~25°C) | Up to 5 hours |
| Refrigerated (2°C to 8°C) | Up to 24 hours |
Table 2: Key Parameters for In Vitro Amifostine Experiments
| Parameter | Recommended Range/Value | Notes |
| Amifostine Concentration | 250 - 5000 µg/mL | Optimal concentration is cell-line dependent and should be determined empirically. |
| WR-1065 Concentration | 0.25 - 4 mM | When using the active metabolite directly. |
| Alkaline Phosphatase (exogenous) | 0.5 - 1 U/mL | Recommended for cell lines with low endogenous ALP activity. |
| Pre-incubation Time | 20 - 30 minutes | Time between Amifostine administration and cytotoxic challenge. |
| Cell Culture Medium pH | ~7.4 | Slightly alkaline pH is optimal for ALP activity. |
Experimental Protocols
Protocol 1: In Vitro Cytoprotection Assay using Clonogenic Survival
This protocol assesses the ability of Amifostine to protect cells from the cytotoxic effects of radiation or chemotherapy by measuring their ability to form colonies.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Amifostine (lyophilized powder)
-
Sterile 0.9% NaCl for reconstitution
-
Alkaline Phosphatase (optional, if needed)
-
Cytotoxic agent (e.g., cisplatin, paclitaxel) or access to an irradiator
-
6-well culture plates
-
Crystal Violet staining solution (0.5% in 20% ethanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-100 colonies per well in the untreated control. Allow cells to attach overnight.
-
Amifostine Preparation: Reconstitute Amifostine in sterile 0.9% NaCl to create a stock solution. Further dilute in complete culture medium to the desired final concentrations.
-
Amifostine Treatment:
-
Remove the medium from the cells and replace it with the Amifostine-containing medium.
-
If using exogenous ALP, add it to the medium at this time.
-
Incubate for 30 minutes at 37°C.
-
-
Cytotoxic Challenge:
-
Chemotherapy: Add the chemotherapeutic agent directly to the Amifostine-containing medium at the desired concentration.
-
Radiation: Irradiate the cells with the desired dose of radiation.
-
-
Incubation: Incubate the plates for the appropriate duration for the cytotoxic agent (e.g., 1-24 hours for chemotherapy).
-
Colony Formation:
-
After the cytotoxic challenge, remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay in Cell Lysates
This colorimetric assay measures the endogenous ALP activity in your cell line using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Cell line of interest
-
96-well culture plate
-
Assay Buffer (e.g., bicarbonate buffer, pH 10.5)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (1 mg/mL in Assay Buffer)
-
Cell lysis buffer (e.g., 10 mM Tris buffer with 2 mM MgCl2, pH 7.4)
-
1 N NaOH (stop solution)
-
Microplate reader
Procedure:
-
Cell Culture: Culture cells to confluence in a 96-well plate.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add an appropriate volume of cell lysis buffer to each well.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
-
Enzyme Reaction:
-
Add 180 µL of pNPP substrate solution to each well containing the cell lysate.
-
Incubate at 37°C for 30 minutes.
-
-
Stop Reaction: Add 20 µL of 1 N NaOH to each well to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the ALP activity. A standard curve can be generated using purified ALP to quantify the activity.
Visualizations
Caption: Amifostine's mechanism of action.
Caption: Troubleshooting inconsistent Amifostine efficacy.
Caption: In vitro cytoprotection assay workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the therapeutic index of Amifostine in combination therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amifostine (B1664874). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of Amifostine in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Amifostine's cytoprotective effects?
Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1][2] This active metabolite is believed to be responsible for reducing the toxic effects of chemotherapy and radiation on normal tissues.[1] The protective effect is selective for normal tissues due to their higher alkaline phosphatase activity, leading to a greater concentration of WR-1065 in healthy cells compared to tumor cells.[1] The thiol metabolite acts as a scavenger of free radicals, binds to and detoxifies reactive metabolites of platinum and alkylating agents, and may also have roles in inhibiting apoptosis and altering gene expression.[1][2][3][4]
Q2: What are the most common adverse effects observed with Amifostine administration and how can they be mitigated?
The most frequently reported side effects of Amifostine are hypotension, nausea, and vomiting.[5][6][7][8] Other potential side effects include flushing, chills, dizziness, drowsiness, hiccups, and sneezing.[9] In some cases, serious cutaneous reactions have been reported.[10]
Mitigation Strategies:
-
Hypotension: Patients should be adequately hydrated and kept in a supine position during infusion.[10] Blood pressure should be monitored every 5 minutes during the infusion.[10][11] Antihypertensive therapy should be interrupted 24 hours before Amifostine administration.[10][11][12] If hypotension occurs, the infusion should be interrupted, and the patient placed in the Trendelenburg position with a normal saline infusion.[10]
-
Nausea and Vomiting: Premedication with antiemetic agents, such as a serotonin (B10506) 5-HT3 receptor antagonist and dexamethasone, is recommended.[9][10][11]
-
Administration Route: Subcutaneous administration of Amifostine has been shown to have a lower incidence of nausea, vomiting, and hypotension compared to intravenous infusion.[13][14][15]
Q3: Does Amifostine interfere with the anti-tumor efficacy of combination therapies?
Preclinical and clinical studies have generally not demonstrated any significant diminution of antitumor efficacy when Amifostine is used in combination with chemotherapy or radiation therapy.[6][8][16][17][18][19] However, the manufacturer advises against its use in patients receiving chemotherapy for curative intent (other than for ovarian cancer) or definitive radiotherapy, except within a clinical trial, due to insufficient data to completely exclude a tumor-protective effect in these settings.[9][10]
Troubleshooting Guides
Issue 1: High Incidence of Hypotension During Intravenous Amifostine Infusion
Problem: More than 20% of experimental subjects experience a significant drop in blood pressure during or shortly after intravenous Amifostine infusion, leading to interruption of the experiment.
Possible Causes:
-
Inadequate hydration of subjects.
-
Concurrent use of antihypertensive medications.
-
Rapid infusion rate.
-
Incorrect patient positioning.
Troubleshooting Steps:
-
Verify Hydration Status: Ensure all subjects are adequately hydrated prior to Amifostine administration.
-
Review Concomitant Medications: Confirm that all antihypertensive medications have been withheld for 24 hours prior to the experiment.[10][11][12]
-
Optimize Infusion Protocol:
-
Monitor Blood Pressure Frequently: Implement a strict blood pressure monitoring protocol (e.g., every 5 minutes) during the infusion.[10][11]
-
Consider Alternative Administration Route: If hypotension persists as a significant issue, explore subcutaneous administration of Amifostine, which has been associated with a lower risk of this side effect.[13][14][15]
Issue 2: Severe Nausea and Vomiting Despite Prophylactic Antiemetics
Problem: A significant number of subjects experience severe nausea and vomiting, impacting their tolerance to the combination therapy and potentially leading to withdrawal from the study.
Possible Causes:
-
Suboptimal antiemetic regimen.
-
High dose of Amifostine.
-
Highly emetogenic chemotherapy regimen.
Troubleshooting Steps:
-
Optimize Antiemetic Prophylaxis:
-
Evaluate Amifostine and Chemotherapy Doses:
-
Review the doses of both Amifostine and the chemotherapeutic agent. Amifostine doses greater than 300 mg/m² are associated with moderate emetic potential.[10]
-
-
Fractionate Dosing (if applicable): For preclinical studies, investigate if fractionating the Amifostine dose while maintaining the total dose could reduce peak plasma concentrations and associated nausea.
-
Investigate Subcutaneous Administration: As with hypotension, subcutaneous delivery of Amifostine is associated with a lower incidence of nausea and vomiting.[13][14]
Quantitative Data Summary
| Parameter | Amifostine + Chemotherapy/Radiotherapy | Chemotherapy/Radiotherapy Alone | Reference |
| Grade ≥3 Acute Esophagitis (NSCLC) | 38.9% | 84.4% | [18] |
| Grade ≥3 Acute Pulmonary Toxicity (NSCLC) | 19.4% | 56.3% | [18] |
| Grade 2 Xerostomia at 12 months (Head & Neck Cancer, SC Amifostine) | 42% | Not Reported | [13] |
| Grade ≥3 Mucositis (Head & Neck Cancer, SC Amifostine) | 30% | Not Reported | [13] |
| Hypotension (IV Amifostine) | 9.6% of cycles | Not Applicable | [5] |
| Vomiting (IV Amifostine) | 20% of cycles | Not Applicable | [5] |
| Severe Nausea/Vomiting (Ovarian Cancer) | 19% | 10% | [11] |
| Severe Nausea/Vomiting (Head & Neck Cancer) | 8% | 1% | [11] |
Experimental Protocols
In Vitro Assessment of Amifostine Cytoprotection (Comet Assay)
This protocol is adapted from a study investigating the radioprotective effects of Amifostine in vitro.[21]
Objective: To determine the radioprotective effect of Amifostine on isolated lymphocytes.
Materials:
-
Freshly isolated human lymphocytes
-
Amifostine (WR-2721)
-
Alkaline Phosphatase (AP)
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Fetal calf serum (FCS)
-
Irradiation source (e.g., X-ray machine)
-
Comet assay reagents
Procedure:
-
Isolate lymphocytes from healthy volunteers using a standard density gradient centrifugation method.
-
Resuspend the lymphocytes in RPMI 1640 medium supplemented with 10% FCS.
-
Prepare different concentrations of Amifostine (e.g., 0-5000 µg/mL) and alkaline phosphatase (e.g., 0-10 U/mL) in the cell culture medium.
-
Incubate the lymphocytes with the Amifostine and AP solutions for a specified period (e.g., 30 minutes) at 37°C.
-
Following incubation, irradiate the cells with a defined dose of radiation (e.g., 2 Gy). A non-irradiated control group should be included.
-
Immediately after irradiation, perform the alkaline comet assay to assess DNA damage.
-
Analyze the comet tail length or tail moment to quantify the extent of DNA damage.
-
Calculate the dose-modifying factor (DMF) to determine the radioprotective effect of Amifostine.
In Vivo Evaluation of Amifostine Efficacy and Toxicity in a Xenograft Model
Objective: To assess the impact of Amifostine on the therapeutic index of a chemotherapeutic agent in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line for xenograft implantation
-
Amifostine
-
Chemotherapeutic agent (e.g., cisplatin)
-
Vehicle for drug administration (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Implant human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: Chemotherapy alone
-
Group 3: Amifostine alone
-
Group 4: Amifostine + Chemotherapy
-
-
Administer Amifostine (e.g., via intravenous or subcutaneous injection) 30 minutes before the administration of the chemotherapeutic agent.
-
Administer the chemotherapeutic agent according to the established protocol.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, sacrifice the animals and collect tumors and normal tissues (e.g., kidneys, bone marrow) for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: Amifostine's activation and cytoprotective mechanisms.
Caption: Troubleshooting workflow for Amifostine-induced hypotension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of amifostine on toxicities associated with salvage combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing the toxicity of anticancer therapy: new strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for the administration of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. UpToDate 2018 [doctorabad.com]
- 11. drugs.com [drugs.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Efficacy and safety of subcutaneous amifostine in minimizing radiation-induced toxicities in patients receiving combined-modality treatment for squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New dosing regimens for amifostine: a pilot study to compare the relative bioavailability of oral and subcutaneous administration with intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effect of amifostine on toxicities associated with sequential chemotherapy and radiation therapy for unresectable non-small-cell lung cancer: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of amifostine on toxicities associated with radiochemotherapy in patients with locally advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of amifostine as a radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to mitigate allergic reactions to Amifostine in the lab
This center provides researchers, scientists, and drug development professionals with essential information for managing and mitigating allergic reactions to Amifostine in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is Amifostine and its mechanism of action?
A1: Amifostine is a cytoprotective prodrug. In tissues, it is dephosphorylated by the enzyme alkaline phosphatase into its active free thiol metabolite, WR-1065.[1][2] This active form is believed to protect normal tissues from the toxic effects of radiation and certain chemotherapy agents by scavenging reactive oxygen species.[3][4] The protective effect is more pronounced in normal tissues due to higher alkaline phosphatase activity, pH, and vascularity compared to tumor tissue.[1]
Q2: What are the common signs of an allergic or hypersensitivity reaction to Amifostine?
A2: Researchers should monitor subjects for a range of reactions that can occur during or after Amifostine administration. Common manifestations include hypotension (a drop in blood pressure), flushing, feeling of warmth, chills, nausea, vomiting, dizziness, and cutaneous eruptions like rash and pruritus (itching).
Q3: What are the severe or life-threatening reactions associated with Amifostine?
A3: Severe reactions, including anaphylaxis, are a critical concern. Signs of a severe reaction include significant hypotension, dyspnea (difficulty breathing), hypoxia, urticaria (hives), and laryngeal edema (swelling in the throat). Serious and potentially fatal skin reactions, such as erythema multiforme, Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN), have also been reported, which may develop weeks after administration.
Q4: What is the likely immunological mechanism behind Amifostine hypersensitivity?
A4: While the exact mechanism for Amifostine is not fully detailed, the signs and symptoms are characteristic of a Type I hypersensitivity reaction. This type of reaction is typically mediated by IgE antibodies. Upon initial exposure, the immune system produces IgE specific to the drug or its metabolites. These IgE antibodies then bind to the surface of mast cells and basophils. Upon subsequent exposure, the drug cross-links the bound IgE, triggering the degranulation of these cells and the release of inflammatory mediators like histamine, leading to the observed allergic symptoms.
Troubleshooting Guides
Guide 1: Managing an Acute Hypersensitivity Reaction
If a subject exhibits signs of an allergic reaction during or after Amifostine administration, follow this workflow.
References
Amifostine Toxicity in Preclinical Research: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-response relationship of Amifostine (B1664874) toxicity in preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data tables to assist in your experimental design and interpretation.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during preclinical experiments with Amifostine.
Frequently Asked Questions (FAQs)
-
What are the most common dose-limiting toxicities of Amifostine in preclinical models?
-
At what dose range are significant toxicities typically observed in rodents?
-
While protective effects can be seen at lower doses (25-50 mg/kg), higher doses required for significant radioprotection (e.g., 200-500 mg/kg in mice) are associated with a greater incidence of adverse effects. The LD50 (lethal dose for 50% of the population) for Amifostine administered intraperitoneally in mice has been reported to be around 704-950 mg/kg.[4][5]
-
-
Does the route of administration affect Amifostine's toxicity profile?
-
Yes, the route of administration can influence the toxicity profile. Intravenous administration is often associated with a more rapid onset of hypotension.[6] Oral administration has been explored to mitigate some of the acute toxicities, but the bioavailability of the active metabolite, WR-1065, can be a limiting factor.[7]
-
-
Is there evidence of organ-specific toxicity with Amifostine at higher doses?
-
Preclinical studies have investigated nephrotoxicity (kidney damage) and myelosuppression (decreased bone marrow activity).[8][9] While Amifostine is used clinically to protect against these toxicities from chemotherapy and radiation, at very high doses, its own potential for toxicity in these organs is a consideration.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected high incidence of hypotension in animal models. | 1. Dose of Amifostine is too high for the specific strain or species. 2. Rapid rate of intravenous infusion. 3. Anesthesia protocol potentiating hypotensive effects. | 1. Perform a dose-titration study to determine the maximum tolerated dose (MTD) in your specific model. 2. If using IV administration, consider a slower infusion rate.[10] 3. Review the anesthetic agents used and their potential cardiovascular effects. Consider using telemetry for continuous blood pressure monitoring in conscious animals to avoid anesthetic interference. |
| Difficulty in assessing nausea and vomiting in rodents. | Rodents do not vomit. Pica, the consumption of non-nutritive substances like kaolin (B608303), is often used as a surrogate marker for nausea. | Implement a pica assay by providing animals with both their regular food and a pre-weighed amount of kaolin. An increase in kaolin consumption post-Amifostine administration can be indicative of nausea. |
| Inconsistent results in nephrotoxicity studies. | 1. Timing of sample collection may not be optimal to detect peak injury. 2. Insufficient hydration of the animals. 3. Variability in baseline renal function. | 1. Conduct a time-course experiment to determine the optimal time point for assessing renal injury markers (e.g., serum creatinine (B1669602) and BUN) after Amifostine administration.[8] 2. Ensure adequate hydration of the animals before and during the experiment. 3. Acclimatize animals properly and consider obtaining baseline renal function measurements before starting the study. |
| Myelosuppression observed at doses expected to be protective. | High doses of Amifostine, while protective against radiation or chemotherapy-induced myelosuppression, can have intrinsic, albeit less severe, effects on bone marrow. | Carefully select the dose of Amifostine based on the specific context of your experiment (e.g., as a standalone agent versus a protectant). Include a control group that receives only Amifostine to differentiate its effects from the primary insult. |
Quantitative Data on Amifostine Toxicity
The following tables summarize the dose-response relationship of Amifostine toxicity in various preclinical models.
Table 1: Lethal and Maximum Tolerated Doses of Amifostine
| Animal Model | Route of Administration | LD50 (mg/kg) | MTD (mg/kg) | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 704 - 950 | 600 | [4][5] |
| Mouse | Oral (p.o.) | 1049 | - | [7] |
Table 2: Dose-Dependent Toxicities of Amifostine in Preclinical Models
| Animal Model | Route of Administration | Dose (mg/kg) | Observed Toxicity | Reference(s) |
| Rat | Intravenous (i.v.) | Dose-dependent | Hypotension | [11] |
| Dog | Intravenous (i.v.) | 0.125 - 1.00 µmol/min/kg | - | [12] |
| Mouse | Intraperitoneal (i.p.) | 500 | High incidence of adverse side-effects | [5] |
| Rat | Intraperitoneal (i.p.) | 200 | Protection against cisplatin-induced nephrotoxicity | [8][13] |
| Mouse | Subcutaneous (s.c.) | 400 | No toxicity reported in this study | [14] |
Key Experimental Protocols
Below are detailed methodologies for assessing common Amifostine-related toxicities.
1. Assessment of Amifostine-Induced Hypotension in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Anesthetize rats (e.g., with an appropriate anesthetic cocktail).
-
Catheterize the carotid artery or femoral artery for direct blood pressure measurement.
-
Connect the catheter to a pressure transducer and a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure.
-
Allow for a stabilization period to obtain a baseline blood pressure reading.
-
Administer Amifostine intravenously at various doses.
-
Monitor and record blood pressure continuously for a defined period post-administration (e.g., 60 minutes).
-
-
Data Analysis: Calculate the percentage decrease in mean arterial pressure from baseline for each dose group.
2. Evaluation of Amifostine-Induced Nausea (Pica Assay) in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Procedure:
-
Individually house the rats in cages with wire mesh floors.
-
Provide ad libitum access to standard chow and water.
-
For 2-3 days prior to the experiment, provide a pre-weighed amount of kaolin (a form of clay) in a separate container to acclimate the animals.
-
On the day of the experiment, replace the kaolin with a fresh, pre-weighed amount.
-
Administer Amifostine or vehicle control via the desired route.
-
At a predetermined time point (e.g., 24 hours) after administration, measure the amount of kaolin and food consumed.
-
-
Data Analysis: Compare the amount of kaolin consumed between the Amifostine-treated and control groups.
3. Assessment of Amifostine-Induced Nephrotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Administer Amifostine or vehicle control at the desired dose and route.
-
At selected time points post-administration (e.g., 24, 48, and 72 hours), collect blood samples via tail vein or cardiac puncture under anesthesia.[8]
-
Centrifuge the blood to separate the serum.
-
Analyze the serum for markers of renal function, specifically blood urea (B33335) nitrogen (BUN) and creatinine.[13]
-
At the end of the study, euthanize the animals and collect the kidneys for histopathological examination.
-
-
Data Analysis: Compare the serum BUN and creatinine levels between the Amifostine-treated and control groups. Evaluate kidney tissue sections for any pathological changes.
4. Evaluation of Amifostine-Induced Myelosuppression in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer Amifostine or vehicle control.
-
At various time points after administration (e.g., days 3, 7, and 14), collect peripheral blood samples from the tail vein or retro-orbital sinus.
-
Perform a complete blood count (CBC) to determine the numbers of white blood cells, red blood cells, and platelets.[14]
-
At the end of the study, euthanize the animals and collect bone marrow from the femurs for cellularity assessment and colony-forming unit assays.
-
-
Data Analysis: Compare the blood cell counts and bone marrow cellularity between the Amifostine-treated and control groups.
Signaling Pathways and Experimental Workflows
Mechanism of Amifostine Action and Toxicity
Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[5] It is this active metabolite that is responsible for both the cytoprotective and toxic effects of the drug.
Hypothetical Signaling Pathway for Amifostine-Induced Hypotension
The exact molecular mechanism of WR-1065-induced hypotension is not fully understood, but it is known to cause direct relaxation of vascular smooth muscle.[11]
Experimental Workflow for Assessing Amifostine Toxicity
A general workflow for investigating the dose-response toxicity of Amifostine in a preclinical setting.
References
- 1. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dosing considerations with amifostine: a review of the literature and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. globalrph.com [globalrph.com]
- 7. Prophylactic efficacy of amifostine and its analogues against sulphur mustard toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Protective effect of amifostine on cisplatin-induced nephrotoxicity and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protection by amifostine of cyclophosphamide-induced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amifostine: Package Insert / Prescribing Information [drugs.com]
- 11. Hypotensive mechanisms of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regional pharmacokinetics of amifostine in anesthetized dogs: role of the liver, gastrointestinal tract, lungs, and kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Enhancing the cytoprotective selectivity of Amifostine
Welcome to the Technical Support Center for Enhancing the Cytoprotective Selectivity of Amifostine (B1664874). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and understanding the nuances of working with Amifostine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Amifostine's selective cytoprotection?
A1: Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase to its active thiol metabolite, WR-1065. The selectivity of Amifostine's protective effects stems from several factors:
-
Differential Alkaline Phosphatase Activity: Normal tissues, particularly the endothelium of blood vessels, exhibit significantly higher alkaline phosphatase activity compared to most tumor tissues.[1][2][3][4][5] This leads to a more efficient conversion of Amifostine to its active form, WR-1065, in healthy tissues.
-
Tumor Microenvironment: The microenvironment of solid tumors is often characterized by hypovascularity and acidity, which can impair the delivery and activation of Amifostine.
-
Cellular Uptake: The active metabolite, WR-1065, is more readily taken up by normal cells than by tumor cells.
Q2: How does the active metabolite, WR-1065, protect normal cells?
A2: WR-1065 employs a multi-faceted approach to cytoprotection:
-
Free Radical Scavenging: It is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy.
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and has been shown to enhance the activity of DNA repair enzymes.
-
Induction of Hypoxia: It can induce cellular hypoxia, which can further protect against radiation-induced damage.
-
Apoptosis Inhibition: It can modulate key signaling molecules like p53 to inhibit apoptotic pathways in normal cells.
Q3: Is there a risk that Amifostine could protect tumor cells from therapy?
A3: This is a critical consideration in experimental design. However, numerous preclinical and clinical studies have shown that Amifostine does not significantly protect tumor cells. The same mechanisms that provide selectivity for normal tissues (lower alkaline phosphatase, poor uptake in tumors) also prevent significant tumor protection. In vitro studies using various cancer cell lines have consistently demonstrated a lack of protection against a range of chemotherapeutic agents.
Q4: What are the primary dose-limiting toxicities of Amifostine?
A4: The most common and clinically significant side effects are hypotension and nausea/vomiting. These are generally dose-dependent and can often be managed by adjusting the infusion rate, ensuring adequate hydration, and using antiemetic medications.
Q5: What are some novel strategies being explored to enhance Amifostine's selectivity?
A5: Current research is focused on improving the therapeutic window of Amifostine by:
-
Targeted Delivery Systems: Nanoparticle-based formulations are being developed to improve oral bioavailability and achieve site-specific release, for instance, in the colorectum. Other targeted approaches, like direct delivery to the duodenum for pancreatic cancer radiotherapy, are also under investigation.
-
Alternative Administration Routes: Subcutaneous administration has been shown to have a better tolerance profile compared to intravenous infusion, with less hypotension and nausea.
-
Combination with Hypoxia-Activated Prodrugs (HAPs): Since Amifostine can induce hypoxia in normal tissues, combining it with HAPs that are selectively activated in the hypoxic tumor microenvironment is a promising strategy.
Troubleshooting Guides
Problem: Inconsistent or No Cytoprotection Observed in In Vitro Experiments
| Possible Cause | Suggested Solution |
| Insufficient Alkaline Phosphatase (AP) Activity: Standard cell culture media lacks the high levels of membrane-bound AP found in vivo. Amifostine (WR-2721) requires conversion to its active form, WR-1065. | 1. Use the Active Metabolite: For in vitro studies, it is highly recommended to use the active metabolite, WR-1065, directly to bypass the need for enzymatic activation. 2. Supplement with AP: If using the prodrug Amifostine, supplement the culture medium with exogenous alkaline phosphatase (at least 0.5-1 U/ml) to ensure conversion. |
| Incorrect Timing of Drug Addition: The protective effects of WR-1065 are most potent when it is present just before and during the insult (chemotherapy or radiation). | Pre-incubate the cells with WR-1065 for a short period (e.g., 15-30 minutes) immediately before adding the chemotherapeutic agent or irradiating the cells. |
| Inappropriate Cell Line: Some cancer cell lines may have unusually high intrinsic resistance to the chosen cytotoxic agent, masking any potential protective effect. | Characterize the dose-response of your cell line to the cytotoxic agent alone to establish a baseline IC50. Ensure you are working within a dynamic range where a protective effect can be observed. |
Problem: High Variability in In Vivo Experimental Results
| Possible Cause | Suggested Solution |
| Inconsistent Drug Administration and Timing: The timing between Amifostine administration and the therapeutic agent is critical for efficacy. | Standardize the administration protocol. For intravenous injection, administer Amifostine 15-30 minutes prior to chemotherapy or radiation. Ensure consistent timing across all animals in the study. |
| Hypotension Affecting Drug Perfusion: Amifostine-induced hypotension can alter blood flow and the delivery of both Amifostine and the subsequent chemotherapeutic agent to tissues. | 1. Monitor Blood Pressure: If feasible, monitor blood pressure in a subset of animals to assess the impact of the Amifostine dose. 2. Ensure Hydration: Provide adequate hydration to the animals before Amifostine administration. 3. Consider Subcutaneous Route: The subcutaneous route may cause less hypotension and offer a more consistent physiological response. |
| Inter-animal Physiological Differences: Natural variations in metabolism and alkaline phosphatase levels can lead to different responses. | Increase the number of animals per group to ensure statistical power and account for biological variability. |
Problem: Suspected Tumor Protection in an In Vivo Model
| Possible Cause | Suggested Solution |
| High Amifostine Dose: Extremely high doses might lead to some level of the active metabolite reaching the tumor tissue. | Use clinically relevant doses. Recommended doses range from 200-340 mg/m² for radiotherapy and 740-910 mg/m² for chemotherapy. Adjust for animal models based on body surface area or weight as established in the literature. |
| Tumor Model with Atypical Characteristics: The selected tumor model might have unusually high alkaline phosphatase expression or vascularity, which is not representative of most clinical tumors. | 1. Characterize the Tumor Model: Perform immunohistochemistry (IHC) for alkaline phosphatase on tumor sections to verify low expression. 2. Use Multiple Models: Validate findings in more than one tumor model to ensure the results are not an artifact of a specific cell line or tumor type. |
Quantitative Data Summary
Table 1: Recommended Dosing and Administration
| Application | Recommended Dose | Administration Route | Timing | Reference(s) |
| Chemotherapy Protection | 740 - 910 mg/m² | Intravenous (15-min infusion) | 30 minutes prior to chemotherapy | |
| Radiotherapy Protection | 200 - 340 mg/m² | Intravenous (3-min infusion) | 15-30 minutes prior to each fraction | |
| In Vitro Studies (Pre-treatment) | 0.25 - 1.2 mM (WR-1065) | In culture medium | 15-20 minutes prior to insult |
Table 2: Alkaline Phosphatase Expression in Normal vs. Tumor Tissues
| Tissue Type | Alkaline Phosphatase (AP) Expression Level | Implication for Amifostine | Reference(s) |
| Normal Tissues (Epithelium, Stroma, Vasculature) | Strong and consistent nuclear and cytoplasmic reactivity | Efficient conversion of Amifostine to active WR-1065, ensuring cytoprotection. | |
| Tumor Tissues (Epithelial Cells and Stroma) | 60% of tumors showed a loss of AP expression. | Inefficient conversion of Amifostine, leading to a lack of tumor protection. | |
| Tumor Vasculature | Very low AP reactivity (only 6-17% of vessels) | Limited activation of Amifostine at the tumor site. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytoprotection using a Cell Viability Assay
This protocol assesses whether Amifostine's active metabolite, WR-1065, protects normal cells (e.g., human fibroblasts) versus cancer cells from a chemotherapeutic agent (e.g., cisplatin).
-
Cell Plating: Seed both normal and cancer cells into 96-well plates at a predetermined density to ensure they are in a logarithmic growth phase at the time of treatment. Incubate for 24 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of WR-1065.
-
Prepare a serial dilution of the chemotherapeutic agent (e.g., cisplatin).
-
-
Pre-treatment with WR-1065:
-
Remove media from the cells.
-
Add fresh media containing the desired final concentration of WR-1065 (e.g., 1.2 mM). For control wells, add media without WR-1065.
-
Incubate for 15-30 minutes at 37°C.
-
-
Addition of Chemotherapeutic Agent:
-
Without removing the WR-1065 containing media, add the various concentrations of the chemotherapeutic agent to the appropriate wells.
-
Include control wells: (a) no treatment, (b) WR-1065 alone, (c) chemotherapy alone.
-
-
Incubation: Incubate the plates for a period relevant to the mechanism of the chemotherapeutic agent (e.g., 48-72 hours for cisplatin).
-
Cell Viability Assessment:
-
Measure cell viability using a standard method such as an ATP-based assay (e.g., CellTiter-Glo®) or an XTT assay.
-
Read the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the dose-response curves for the chemotherapeutic agent with and without WR-1065 pre-treatment for both cell lines.
-
Calculate the IC50 values and determine if WR-1065 caused a significant shift in the curve for the normal cells but not the cancer cells.
-
Protocol 2: Assessment of DNA Damage Protection using the Comet Assay
This protocol determines if Amifostine protects against radiation-induced DNA damage in vivo.
-
Animal Treatment:
-
Administer Amifostine (e.g., 500 mg) intravenously to the test group. The control group receives a saline injection.
-
After 15-30 minutes, irradiate both groups with a sublethal dose of whole-body gamma irradiation.
-
-
Sample Collection: Collect blood samples from the animals before and at various time points after irradiation. Isolate peripheral blood lymphocytes.
-
Comet Assay (Alkaline Method):
-
Embed the isolated lymphocytes in a low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the DNA "nucleoids."
-
Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.
-
Apply an electric field. Damaged DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail."
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the slides using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage. Common metrics include "tail length" and "% DNA in the tail."
-
-
Data Interpretation:
-
Compare the level of DNA damage in lymphocytes from the Amifostine-treated group versus the control group. A significant reduction in comet tail formation in the Amifostine group indicates radioprotection.
-
Calculate a dose-modifying factor (DMF) to quantify the protective effect.
-
Visualizations
Caption: Mechanism of Amifostine's selective activation in normal versus tumor tissue.
Caption: Troubleshooting workflow for lack of in vitro cytoprotection.
Caption: Standard workflow for an in vivo Amifostine cytoprotection study.
References
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Down-regulation of intestinal-type alkaline phosphatase in the tumor vasculature and stroma provides a strong basis for explaining amifostine selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Amifostine and Other Radioprotective Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Amifostine (B1664874) and other notable radioprotective agents. The following sections detail their mechanisms of action, present comparative quantitative data from preclinical and clinical studies, and outline the experimental protocols used to generate this data.
Amifostine, a broad-spectrum cytoprotectant, has been a cornerstone in radioprotection for patients undergoing radiotherapy.[1][2][3] However, the quest for agents with improved efficacy and better safety profiles is ongoing. This guide evaluates Amifostine against several alternatives, including N-acetylcysteine (NAC), Palifermin (B1169686), CBLB502 (Entolimod), and Mesna, offering a comprehensive overview to inform future research and development.
Mechanisms of Action: A Diverse Approach to Cytoprotection
The radioprotective agents discussed herein employ distinct mechanisms to mitigate radiation-induced damage to normal tissues.
Amifostine (WR-2721) is a thiophosphate prodrug that is dephosphorylated by alkaline phosphatase in normal tissues to its active thiol metabolite, WR-1065.[4][5] This active form is a potent scavenger of free radicals, can donate a hydrogen atom to repair damaged DNA, and may induce cellular hypoxia, which is known to be radioprotective.[4][6][7] Its selective activation in normal tissues is attributed to the higher microvasculature and alkaline phosphatase activity compared to tumors.[4][8]
N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866) (GSH), playing a crucial role in cellular detoxification and scavenging of reactive oxygen species (ROS).[1][8] By replenishing intracellular GSH stores, NAC helps to mitigate oxidative stress, a primary driver of radiation-induced cellular damage.[8][9] Some studies suggest NAC can reduce DNA double-strand breaks and radiation-induced apoptosis.[10][11]
Palifermin (Recombinant Human Keratinocyte Growth Factor) is a growth factor that specifically stimulates the proliferation and differentiation of epithelial cells.[12][13][14] It is thought to protect against radiation-induced mucositis by thickening the epithelial lining, up-regulating detoxifying enzymes, and modulating the inflammatory response.[12][15] Its mechanism involves binding to the Keratinocyte Growth Factor Receptor (KGFR) and activating downstream signaling pathways like the MAPK and AKT pathways.[13][16][17]
CBLB502 (Entolimod) is a polypeptide derived from Salmonella flagellin (B1172586) that acts as a potent agonist for Toll-like receptor 5 (TLR5).[18][19][20] Activation of TLR5 triggers the NF-κB signaling pathway, which in turn upregulates a variety of anti-apoptotic and pro-survival genes.[3][21][22] This helps to protect tissues, such as those in the gastrointestinal and hematopoietic systems, from radiation-induced cell death.[18][19]
Mesna (Sodium 2-mercaptoethanesulfonate) is a thiol compound primarily used to prevent hemorrhagic cystitis induced by the chemotherapeutic agents cyclophosphamide (B585) and ifosfamide.[16][22] Its sulfhydryl group can detoxify urotoxic metabolites.[22] While its primary role is not as a direct radioprotector against external beam radiation, its antioxidant properties have been investigated with some evidence of protection in specific tissues like the testis.[14][15][16]
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy of Amifostine with other radioprotective agents.
Table 1: Preclinical Efficacy Data
| Agent | Model System | Radiation Dose | Endpoint | Result | Citation |
| Amifostine | Mice | 8.63 Gy (Lethal) | 30-day survival | Dose Reduction Factor (DRF) of 2.7 for Hematopoietic Acute Radiation Syndrome (H-ARS) and 1.8 for Gastrointestinal ARS (GI-ARS) | [23] |
| MEF LIG4+/+ cells | 6 Gy | Cell Survival | 6.5-fold increase in survival with a polymer-complexed form compared to pure amifostine. | [24] | |
| N-acetylcysteine (NAC) | Human PBMCs | 1.0 Gy | DNA Double-Strand Breaks (DSBs) | Up to a 76% reduction in DSBs compared to untreated cells. | [10][11] |
| Rats | Not specified | Small intestinal damage | Increased GSH and reduced MDA levels, with preservation of intestinal villus and crypt structure. | [8] | |
| CHO cells | Not specified | Cell Survival | Showed protective effects against radiation-induced cell death. | [7] | |
| CBLB502 (Entolimod) | Mice | 13 Gy | 30-day survival | 87% survival in treated mice. | [18] |
| Mice | 10 Gy | 30-day survival | 83-92% survival with optimal doses. | [25] | |
| Mesna | Mouse Testis | Not specified | Germ cell number | Significantly higher mean germ cell number in the mesna-treated group at all observed periods. | [14][15] |
Table 2: Clinical Efficacy Data
| Agent | Cancer Type | Endpoint | Result | Citation |
| Amifostine | Head and Neck Cancer | Acute Xerostomia (Grade ≥2) | Reduced from 78% (control) to 51% (Amifostine). | [26] |
| Head and Neck Cancer | Chronic Xerostomia (Grade ≥2) | Reduced from 57% (control) to 34% (Amifostine). | [26] | |
| Head and Neck Cancer | Grade 3-4 Mucositis | No significant reduction overall, but a benefit was seen in patients undergoing radiochemotherapy. | [27] | |
| Palifermin | Hematologic Malignancies | Grade 3 or 4 Oral Mucositis | Incidence reduced to 63% in the palifermin group vs. 98% in the placebo group. | [28] |
| Hematologic Malignancies | Median duration of severe mucositis | Reduced from 9 days (placebo) to 6 days (Palifermin). | [28] | |
| Cancer patients (multicycle chemo) | Moderate to severe (grade ≥2) mucositis | Cumulative incidence reduced to 44% (Palifermin) vs. 88% (placebo). | [29] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Preparation: Culture cells to be tested in appropriate growth medium to achieve exponential growth.
-
Treatment: Harvest cells and plate a predetermined number of cells into multi-well plates or petri dishes. Allow cells to attach for several hours. Irradiate the cells with a range of radiation doses (e.g., 2, 4, 6, 8 Gy). For drug treatments, incubate cells with the radioprotective agent for a specified time before and/or after irradiation.
-
Incubation: Incubate the plates for 1-3 weeks in a CO2 incubator at 37°C, allowing viable cells to form colonies of at least 50 cells.
-
Fixation and Staining: Remove the medium, wash the colonies with PBS, and fix them with a solution such as 10% formalin or 4% paraformaldehyde. Stain the colonies with a solution like 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each dish or well. The plating efficiency and surviving fraction for each treatment group are then calculated.[6][12][18][19][25]
Comet Assay (Single-Cell Gel Electrophoresis)
This technique is used to detect DNA damage in individual cells.
-
Cell Preparation and Embedding: A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis buffer (often containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: For the detection of single-strand breaks, slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye such as propidium (B1200493) iodide or SYBR Green.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.[9][10][30][31][32]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Collection: After treatment, both adherent and floating cells are collected.
-
Washing: The cells are washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V (conjugated to a fluorochrome like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[23][33][34][35][36]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating radioprotective agents.
Caption: Mechanism of Amifostine activation and cytoprotection.
Caption: Palifermin signaling pathway via the KGF receptor.
Caption: CBLB502 signaling through the TLR5-NF-κB pathway.
Caption: General experimental workflow for radioprotector evaluation.
References
- 1. kns.org [kns.org]
- 2. Effect of amifostine on survival among patients treated with radiotherapy: a meta-analysis of individual patient data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Clinical Radioprotection and Chemoprotection for Oral Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. Portico [access.portico.org]
- 8. The effects of N-acetylcysteine on radiotherapy-induced small intestinal damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. auntminnie.com [auntminnie.com]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. What is the mechanism of Palifermin? [synapse.patsnap.com]
- 14. Palifermin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Efficacy of Palifermin in the Hematopoietic Stem Cell Transplant Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Palifermin for the protection and regeneration of epithelial tissues following injury: new findings in basic research and pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 20. Toll-like receptor 5 agonist CBLB502 induces radioprotective effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Toll-like Receptor Agonist CBLB502 Protects Against Cisplatin-induced Liver and Kidney Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural basis of TLR5-flagellin recognition and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The role of amifostine as a radioprotectant in the management of patients with squamous cell head and neck cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Palifermin for oral mucositis after intensive therapy for hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. acpjournals.org [acpjournals.org]
- 30. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. mdpi.com [mdpi.com]
- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 34. scispace.com [scispace.com]
- 35. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 36. Apoptosis Protocols | USF Health [health.usf.edu]
A Comparative Guide to Amifostine and its Alternatives for Tumor-Sparing in Chemoradiotherapy
For Researchers, Scientists, and Drug Development Professionals
The concurrent use of chemotherapy and radiation (chemoradiotherapy) is a cornerstone of modern cancer treatment. However, its efficacy is often limited by significant toxicity to normal tissues, which can lead to treatment interruptions, dose reductions, and long-term side effects for patients. Cytoprotective agents are therefore of critical interest to mitigate these toxicities without compromising anti-tumor efficacy. This guide provides a detailed comparison of Amifostine (B1664874), a well-established cytoprotectant, with its emerging alternatives, supported by clinical data and experimental methodologies.
Mechanism of Action: A Comparative Overview
The selective protection of normal tissues by cytoprotective agents is paramount. This selectivity is often achieved through differential metabolism or uptake between normal and tumor cells.
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in normal tissues to its active thiol metabolite, WR-1065.[1][2] This active form is a potent scavenger of free radicals generated by chemotherapy and radiotherapy.[1][2] The higher vascularity and alkaline phosphatase activity in normal tissues compared to tumors contribute to its selective protective effect.[2] WR-1065 can also protect DNA and modulate key signaling molecules involved in apoptosis, such as p53.[1][3]
Palifermin , a recombinant human keratinocyte growth factor (KGF), stimulates the proliferation and differentiation of epithelial cells, thereby mitigating damage to the mucous membranes. Its action is targeted to tissues expressing the KGF receptor, which is abundant in epithelial tissues but generally absent in hematopoietic malignancies.
N-Acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866). Its protective effects are attributed to its ability to directly scavenge reactive oxygen species and replenish intracellular glutathione levels, thereby reducing oxidative stress in normal cells.[4][5][6]
Quantitative Comparison of Clinical Efficacy
The following tables summarize key quantitative data from clinical trials evaluating the efficacy of Amifostine and its alternatives in reducing chemoradiotherapy-induced toxicities.
Table 1: Efficacy of Amifostine in Reducing Chemoradiotherapy-Induced Toxicities
| Toxicity Endpoint | Cancer Type | Treatment Regimen | Amifostine Efficacy (Amifostine vs. Control) | Reference |
| Mucositis (Grade ≥3) | Head and Neck | Radiotherapy | Reduced risk (Odds Ratio: 0.37) | [7] |
| Head and Neck | Chemoradiotherapy | No significant reduction in some studies | [8][9] | |
| Xerostomia (Acute, Grade ≥2) | Head and Neck | Radiotherapy | Reduced risk (Odds Ratio: 0.24) | [7] |
| Xerostomia (Late, Grade ≥2) | Head and Neck | Radiotherapy | Reduced risk (Odds Ratio: 0.33) | [7] |
| Esophagitis | Lung | Radiotherapy | Reduced risk (Odds Ratio: 0.38) | [7] |
| Dysphagia (Grade ≥3) | Head and Neck | Radiotherapy | Reduced risk (Relative Risk: 0.39) | [8][9] |
| Pneumonitis (Acute) | Lung | Radiotherapy | Reduced risk (Odds Ratio: 0.15) | [7] |
| Cystitis | Pelvic | Radiotherapy | Reduced risk (Odds Ratio: 0.17) | [7] |
Table 2: Efficacy of Palifermin in Reducing Oral Mucositis
| Cancer Type | Treatment Regimen | Palifermin Efficacy (Palifermin vs. Placebo) | Reference |
| Hematologic Malignancies | High-dose chemotherapy + Total body irradiation | Incidence of severe OM (WHO Grade 3/4): 63% vs. 98% | [10][11] |
| Head and Neck | Chemoradiotherapy | Incidence of severe OM (WHO Grade 3/4): 54% vs. 69% | [12] |
Table 3: Efficacy of N-Acetylcysteine in Reducing Oral Mucositis
| Cancer Type | Treatment Regimen | N-Acetylcysteine Efficacy (NAC vs. Placebo) | Reference |
| Head and Neck | Chemoradiotherapy | Improved sticky saliva and xerostomia scores | [4][5][6] |
Experimental Protocols for Assessing Cytoprotection
Validating the tumor-sparing effect of cytoprotective agents requires robust experimental methodologies. Below are detailed protocols for key assays used in preclinical and clinical research.
In Vitro Cytotoxicity and Cytoprotection Assays
These assays are fundamental for the initial screening and mechanistic studies of cytoprotective agents.[13][14][15]
-
Objective: To determine the ability of a cytoprotective agent to protect normal cells from the cytotoxic effects of chemotherapy or radiation, and to assess its potential to protect tumor cells.
-
Cell Lines: A panel of normal tissue-derived cell lines (e.g., human fibroblasts, epithelial cells) and cancer cell lines relevant to the intended clinical application.
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Incubate cells with varying concentrations of the cytoprotective agent (e.g., Amifostine) for a specified period before exposure to the cytotoxic agent.
-
Cytotoxic Challenge: Expose the cells to a dose range of chemotherapy (e.g., cisplatin) or radiation.
-
Viability Assessment: After a further incubation period (typically 24-72 hours), assess cell viability using assays such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
ATP Assay: Measures cellular ATP content.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. A successful cytoprotectant will show increased viability in normal cells treated with the cytotoxic agent, without a corresponding increase in the viability of tumor cells.
-
Clonogenic Survival Assay
This is the gold standard for assessing the reproductive integrity of cells after exposure to ionizing radiation.[16][17][18][19][20]
-
Objective: To determine the fraction of cells that retain the ability to form colonies after treatment with radiation, with and without a cytoprotective agent.
-
Methodology:
-
Cell Preparation: Prepare single-cell suspensions of both normal and tumor cells.
-
Treatment: Treat cells with the cytoprotective agent followed by graded doses of radiation.
-
Plating: Plate a known number of cells into culture dishes. The number of cells plated is adjusted based on the expected survival fraction for each radiation dose.
-
Incubation: Incubate the dishes for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. The data is often plotted as a cell survival curve (log of surviving fraction vs. radiation dose).
-
DNA Damage Assays
These assays quantify the extent of DNA damage and the effect of cytoprotective agents on DNA repair.[21][22][23][24][25]
-
Comet Assay (Single-Cell Gel Electrophoresis):
-
Objective: To detect DNA single- and double-strand breaks in individual cells.
-
Methodology:
-
Embed treated cells in a thin layer of agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
Data Analysis: Quantify the amount of DNA in the tail relative to the head of the comet as a measure of DNA damage.
-
-
-
γH2AX Foci Formation Assay:
-
Objective: To detect and quantify DNA double-strand breaks.
-
Methodology:
-
Treat cells with the cytotoxic agent in the presence or absence of the cytoprotectant.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), which accumulates at the sites of DNA double-strand breaks.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and count the number of fluorescent foci per nucleus using fluorescence microscopy.
-
Data Analysis: A reduction in the number of γH2AX foci in the presence of the cytoprotectant indicates a protective effect.
-
-
Apoptosis Assays
These assays determine the extent to which a cytoprotective agent can inhibit apoptosis (programmed cell death) in normal cells.[26][27][28][29]
-
Annexin V/Propidium Iodide (PI) Staining:
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells as described for the cytotoxicity assays.
-
Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells).
-
Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot (viable, early apoptotic, late apoptotic/necrotic).
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the cytoprotective effects of Amifostine and a typical experimental workflow for its evaluation.
Caption: Mechanism of Amifostine Cytoprotection.
Caption: Workflow for Validating a Cytoprotective Agent.
Conclusion
Amifostine has demonstrated significant efficacy in protecting normal tissues from the toxic effects of chemoradiotherapy. However, its use can be associated with side effects such as hypotension and nausea.[30] Alternatives like Palifermin have shown robust efficacy specifically for oral mucositis, while N-acetylcysteine is being investigated as a promising agent with a favorable safety profile. The choice of a cytoprotective agent will depend on the specific clinical scenario, including the cancer type, treatment regimen, and the anticipated toxicities. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel tumor-sparing strategies in oncology.
References
- 1. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. N-Acetylcysteine Rinse for Thick Secretion and Mucositis of Head and Neck Chemoradiotherapy (Alliance MC13C2): A Double-Blind Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine Rinse for Thick Secretion and Mucositis of Head and Neck Chemoradiotherapy (Alliance MC13C2): A Double-Blind Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 9. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palifermin for oral mucositis after intensive therapy for hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical applications of palifermin: amelioration of oral mucositis and other potential indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acpjournals.org [acpjournals.org]
- 13. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 14. kosheeka.com [kosheeka.com]
- 15. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. Clonogenic Assay [en.bio-protocol.org]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 22. youtube.com [youtube.com]
- 23. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. championsoncology.com [championsoncology.com]
- 25. DNA Damage/Repair Management in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Making sure you're not a bot! [gupea.ub.gu.se]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. researchgate.net [researchgate.net]
- 30. Serious adverse effects of amifostine during radiotherapy in head and neck cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine Versus Sodium Thiosulfate: A Comparative Guide to Cisplatin Toxicity Reduction
For Researchers, Scientists, and Drug Development Professionals
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, but its efficacy is often limited by severe, dose-dependent toxicities, primarily nephrotoxicity and ototoxicity. This guide provides a detailed comparison of two leading cytoprotective agents, amifostine (B1664874) and sodium thiosulfate (B1220275), used to mitigate cisplatin-induced damage. The comparison is based on their mechanisms of action, clinical efficacy supported by experimental data, and the protocols used in key studies.
Mechanisms of Action
Both amifostine and sodium thiosulfate are thiol-containing compounds that act as cytoprotectants, but they employ distinct mechanisms to neutralize cisplatin's toxicity.
Amifostine is an organic thiophosphate prodrug.[1][2] In the body, it is dephosphorylated by alkaline phosphatase, which is more abundant in the endothelium of normal tissues than in tumor tissues, to its active free thiol metabolite, WR-1065.[1][3] This selective activation in healthy tissues is key to its therapeutic window.[3] WR-1065 is thought to protect cells through several mechanisms:
-
Direct Inactivation: The thiol group of WR-1065 directly binds to and detoxifies reactive platinum species.
-
Reactive Oxygen Species (ROS) Scavenging: WR-1065 is a potent scavenger of free radicals generated by cisplatin, thereby reducing oxidative stress.
-
DNA Protection: It can prevent and even reverse the platination of DNA.
-
Apoptosis Inhibition: Some studies suggest amifostine suppresses the Fas/FasL apoptosis signaling pathway in renal tissues.
Sodium Thiosulfate (STS) is a highly nucleophilic sulfur-containing compound that directly interacts with cisplatin. Its protective mechanisms include:
-
Cisplatin Inactivation: STS rapidly forms biologically inactive platinum-thiosulfate complexes, such as [Pt(S₂O₃)₄]⁶⁻, preventing cisplatin from binding to cellular targets.
-
Antioxidant Effects: It can quench ROS and preserve the activity of endogenous antioxidant enzymes.
-
Cellular Uptake: STS enters cochlear cells, where it can elevate levels of the antioxidant glutathione (B108866), further protecting against cisplatin-induced damage.
The timing of administration is critical for both agents to avoid interfering with cisplatin's antitumor activity. Amifostine is typically given before cisplatin, while sodium thiosulfate is administered after a delay, usually 6 hours, to allow cisplatin to exert its effect on cancer cells.
Comparative Efficacy: Data from Preclinical and Clinical Studies
The choice between amifostine and sodium thiosulfate often depends on the specific toxicity being targeted (nephrotoxicity vs. ototoxicity) and the patient population.
Nephrotoxicity: Amifostine is well-established for its nephroprotective effects. Clinical trials have demonstrated its ability to reduce the cumulative renal toxicity associated with repeated cisplatin administration, allowing more patients to complete their planned chemotherapy cycles without dose-limiting kidney damage. Sodium thiosulfate has also shown significant nephroprotective effects, particularly in the context of hyperthermic intraperitoneal chemotherapy (HIPEC) with cisplatin, where it has been shown to eliminate renal adverse events.
Table 1: Comparative Data on Nephroprotection
| Agent | Study Population | Key Finding | Reference |
|---|---|---|---|
| Amifostine | Ovarian Cancer Patients | Fewer patients receiving amifostine were ineligible for subsequent cisplatin cycles due to high serum creatinine (B1669602). | |
| Amifostine | Solid Tumor Patients | Maintained glomerular filtration rate (GFR) after two chemotherapy cycles, whereas the control group showed a >30% reduction in median GFR. | |
| Amifostine | Rat Model | Prevented cisplatin-induced elevations in BUN and creatinine and preserved renal Tc 99m DMSA uptake, indicating protection of tubular function. |
| Sodium Thiosulfate | Ovarian Cancer Patients (HIPEC) | Eliminated renal adverse events (0% in ST group vs. 33% in non-ST group). Median postoperative creatinine was significantly lower (0.5 vs. 1.1 mg/dL). | |
Ototoxicity: Cisplatin-induced hearing loss is a major concern, especially in pediatric patients. Sodium thiosulfate has emerged as the preferred agent for preventing this toxicity. In September 2022, the FDA approved sodium thiosulfate to reduce the risk of ototoxicity in pediatric patients with localized, non-metastatic solid tumors.
The efficacy of amifostine in otoprotection has produced conflicting results across various studies. While some studies, particularly in children with medulloblastoma, have shown a significant reduction in severe hearing loss, others have failed to demonstrate a protective effect.
Table 2: Comparative Data on Otoprotection
| Agent | Study Population | Key Finding | Reference |
|---|---|---|---|
| Amifostine | Children with Medulloblastoma | Reduced incidence of severe (grade 3 or 4) ototoxicity from 37.1% (control) to 14.5%. | |
| Amifostine | Children with various tumors | Other pediatric trials have failed to show any significant protection against ototoxicity. | |
| Sodium Thiosulfate | Children with Hepatoblastoma (SIOPEL 6 trial) | Reduced incidence of hearing loss (Brock grade ≥1) from 63% (cisplatin alone) to 33% (cisplatin + STS). | |
| Sodium Thiosulfate | Children with various solid tumors (ACCL0431 trial) | Reduced incidence of hearing loss from 56% (control) to 28.6% (STS group). |
| Sodium Thiosulfate | Meta-analysis (4 clinical trials) | Associated with a significantly decreased risk of ototoxic effects (Risk Ratio: 0.61). | |
Tumor Protection Concerns: A critical consideration for any cytoprotective agent is whether it interferes with the antitumor efficacy of cisplatin. For sodium thiosulfate, administering it 6 hours after cisplatin has been shown to not compromise survival in children with localized disease. However, one study raised concerns about potentially lower survival in patients with disseminated disease, highlighting the importance of patient selection and timing. The selective activation of amifostine in normal tissues is intended to minimize tumor protection, and multiple studies have shown no compromise in antitumor efficacy.
Experimental Protocols
The following are representative protocols for evaluating cytoprotective agents against cisplatin-induced toxicity in a preclinical setting.
In Vivo Nephrotoxicity Rat Model: This protocol is designed to assess the ability of a test agent to prevent cisplatin-induced kidney damage.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are used.
-
Grouping (n=6-8 per group):
-
Group 1: Control (Saline)
-
Group 2: Cisplatin only (e.g., 7 mg/kg, single intraperitoneal (IP) injection)
-
Group 3: Amifostine + Cisplatin (e.g., Amifostine 200 mg/kg IP, 30 min before cisplatin)
-
Group 4: Sodium Thiosulfate + Cisplatin (e.g., STS 16 g/m², IV infusion, 6 hours after cisplatin)
-
-
Toxicity Induction: A single IP injection of cisplatin is administered.
-
Monitoring and Sample Collection:
-
Blood samples are collected at baseline and at specified time points (e.g., 72 hours, 5 days) post-injection for measurement of serum Blood Urea Nitrogen (BUN) and creatinine.
-
At the end of the study (e.g., Day 5 or 10), animals are euthanized, and kidneys are harvested.
-
-
Endpoint Analysis:
-
Biochemical: Serum BUN and creatinine levels are measured.
-
Histopathology: Kidney sections are stained with H&E to assess tubular necrosis and other pathological changes.
-
Apoptosis: TUNEL staining is used to quantify apoptotic cells in the renal tubules.
-
Oxidative Stress: Kidney tissue homogenates can be analyzed for malondialdehyde (MDA) and reduced glutathione (GSH) levels.
-
Conclusion
Both amifostine and sodium thiosulfate are valuable tools for mitigating the dose-limiting toxicities of cisplatin. The current body of evidence supports the preferential use of sodium thiosulfate for the prevention of cisplatin-induced ototoxicity , particularly in pediatric populations, backed by strong clinical trial data and FDA approval. Amifostine remains a robust choice for nephroprotection , with extensive clinical data demonstrating its efficacy in preserving renal function during cisplatin-based chemotherapy.
The choice of cytoprotectant should be guided by the primary toxicity of concern, the specific patient population, and the cancer type. Future research should continue to optimize dosing and administration schedules to maximize protection while ensuring that the therapeutic efficacy of cisplatin remains uncompromised.
References
A Comparative Analysis of Aminothiol Analogs to Amifostine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aminothiol (B82208) analogs to the licensed cytoprotective agent, Amifostine (B1664874). The following sections detail the performance of various analogs, supported by experimental data, and provide comprehensive methodologies for key evaluative assays.
Amifostine, a potent aminothiol, is a cornerstone of cytoprotection against the deleterious effects of radiation and chemotherapy. However, its clinical utility is hampered by significant side effects, including hypotension, nausea, and vomiting, as well as the necessity for intravenous administration. This has spurred the development of novel aminothiol analogs with improved therapeutic profiles. This guide offers a comparative analysis of these next-generation compounds against the benchmark of Amifostine.
Quantitative Performance of Amifostine and its Analogs
The radioprotective efficacy of aminothiol compounds is paramount. The following table summarizes key quantitative data for Amifostine and several promising analogs, providing a clear comparison of their performance in preclinical studies.
| Compound | Animal Model | Maximum Tolerated Dose (MTD) (mg/kg) | Radioprotective Efficacy (% Survival) | Dose Reduction Factor (DRF) | Key Attributes |
| Amifostine (WR-2721) | Mice | 800 | 98% (at 400 mg/kg)[1] | 1.6 - 2.7[1][2] | Clinically approved, broad-spectrum cytoprotectant; requires IV administration, significant side effects.[3][4] |
| PrC-210 | Mice | 504 | 100% (at 252 mg/kg)[1] | 1.6[1] | Orally active, lacks nausea and hypotension side effects at radioprotective doses.[1][5] |
| Compound 12 | Mice | Not Reported | Improved survival after lethal γ-irradiation (dose not specified) | Not Reported | Orally bioavailable, mitigates hematopoietic and intestinal injury.[6] |
| DRDE-07 | Mice | 1248 (oral LD50) | Superior in vivo protection against sulfur mustard compared to Amifostine. | Not Reported | Potential prophylactic agent against chemical threats.[7] |
| DRDE-08 | Mice | 951 (oral LD50) | Moderate in vivo protection against sulfur mustard. | Not Reported | Aminothiol analog with demonstrated protective effects.[7] |
| WR-159243 | Mice | Not Reported | High levels of radioprotection (30-day survival). | ~1.3 | Orally active and well-tolerated.[2][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel radioprotective agents. Below are methodologies for key assays cited in the comparative analysis.
Clonogenic Survival Assay
This in vitro assay is the gold standard for assessing the ability of a single cell to proliferate indefinitely and form a colony, thereby measuring cell reproductive death after treatment with ionizing radiation or other cytotoxic agents.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 6% glutaraldehyde (B144438) or 1:7 acetic acid/methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Cell culture dishes or plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from a monolayer culture using trypsin-EDTA.
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter.
-
Seeding: Plate a known number of cells into culture dishes. The number of cells seeded will depend on the expected survival fraction for each treatment dose.
-
Treatment: Irradiate the cells with varying doses of radiation or expose them to the cytotoxic agent being tested. A set of control plates should be left untreated.
-
Incubation: Incubate the plates for 1-3 weeks until colonies (defined as at least 50 cells) are visible in the control plates.
-
Fixation and Staining: Aspirate the medium, wash the plates with PBS, and fix the colonies with the fixation solution. After fixation, stain the colonies with crystal violet.
-
Colony Counting: Count the number of colonies in each dish.
-
Calculation: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to generate a cell survival curve.
Micronucleus Assay
This assay is a well-established method for assessing chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.
Materials:
-
Whole blood or isolated lymphocytes
-
Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics
-
Phytohemagglutinin (PHA) for lymphocyte stimulation
-
Cytochalasin B to block cytokinesis
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Giemsa stain or a fluorescent DNA stain
-
Microscope slides
-
Microscope
Procedure:
-
Cell Culture: Culture whole blood or lymphocytes in the presence of PHA to stimulate cell division.
-
Cytokinesis Block: Add Cytochalasin B at an appropriate time to arrest the cells in the binucleated stage.
-
Harvesting: Harvest the cells and treat them with a hypotonic solution to swell the cytoplasm.
-
Fixation: Fix the cells with a methanol:acetic acid fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa or a fluorescent DNA stain.
-
Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells under a microscope.
Assessment of Hematopoietic Injury in Mice
This protocol outlines the evaluation of radiation-induced damage to the hematopoietic system in a murine model.
Materials:
-
Mice (e.g., C57BL/6)
-
Irradiation source (e.g., Cesium-137)
-
Flow cytometer
-
Fluorescently labeled antibodies against hematopoietic stem and progenitor cell markers (e.g., Lin-, Sca-1+, c-Kit+ (LSK), CD34, CD150, CD48)
-
Reagents for cell cycle analysis (e.g., Ki-67, FXCycle violet)
-
Reagents for DNA damage analysis (e.g., anti-γ-H2AX antibody)
-
Bone marrow flushing medium
-
Red blood cell lysis buffer
Procedure:
-
Irradiation: Expose mice to a defined dose of total body irradiation (TBI).
-
Bone Marrow Isolation: At specified time points post-irradiation, euthanize the mice and isolate bone marrow from the femurs and tibias.
-
Cell Preparation: Prepare a single-cell suspension of bone marrow cells and lyse the red blood cells.
-
Flow Cytometry Staining: Stain the cells with a cocktail of fluorescently labeled antibodies to identify hematopoietic stem cell (HSC) and progenitor cell (HPC) populations. Intracellular staining for cell cycle and DNA damage markers can also be performed.[9]
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the frequencies and absolute numbers of different hematopoietic cell populations. Note that radiation can alter the expression of some surface markers like c-Kit, requiring modified gating strategies.[2][10]
Assessment of Intestinal Injury in Mice
This protocol details the evaluation of radiation-induced damage to the gastrointestinal tract in a murine model.
Materials:
-
Mice
-
Irradiation source
-
Formalin or other fixatives
-
Paraffin embedding equipment
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Microscope
Procedure:
-
Irradiation: Expose mice to a defined dose of total body or abdominal irradiation.
-
Tissue Collection: At specified time points post-irradiation, euthanize the mice and collect sections of the small intestine.
-
Histological Preparation: Fix the intestinal tissues in formalin, embed them in paraffin, and cut thin sections using a microtome. The "Swiss roll" technique can be used to visualize the entire length of the intestine on a single slide.[1]
-
H&E Staining: Stain the tissue sections with H&E to visualize the intestinal morphology.
-
Histopathological Analysis: Examine the stained sections under a microscope to assess for signs of radiation-induced damage, including:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanisms of action and the evaluation process of these radioprotective agents.
References
- 1. Histological assessment of intestinal injury by ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic Stem Cell Identification Postirradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Disulfiram Protects Against Radiation-Induced Intestinal Injury in Mice [frontiersin.org]
- 4. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. Hematopoietic Stem Cell Injury Induced by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Histological assessment of intestinal injury by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Radiation-Induced Changes in Cell Cycle and DNA Damage of Murine Hematopoietic Stem Cells by Multi-Color Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hematopoietic Stem Cell Identification Postirradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiation and the Gastrointestinal Tract (Chapter 3) - Non-Neoplastic Pathology of the Gastrointestinal Tract [cambridge.org]
- 12. researchgate.net [researchgate.net]
Amifostine in Radiation Therapy: A Comparative Guide for IMRT vs. Conventional Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the cytoprotective agent amifostine (B1664874) in the context of intensity-modulated radiation therapy (IMRT) versus conventional radiotherapy (CRT). While robust clinical data on amifostine's use with IMRT remains limited, this document synthesizes the available evidence to inform research and development in oncology.
Executive Summary
Intensity-modulated radiation therapy (IMRT) has become a standard of care in the treatment of various cancers, particularly in the head and neck region, due to its ability to deliver highly conformal radiation doses to the tumor while sparing surrounding normal tissues. This has led to a significant reduction in radiation-induced toxicities, such as xerostomia (dry mouth) and mucositis, compared to conventional radiotherapy (CRT). Amifostine, a thiophosphate prodrug, has been shown to selectively protect normal tissues from the damaging effects of radiation. Its role in the era of IMRT is a subject of ongoing investigation, with the potential to further reduce treatment-related morbidities. This guide will delve into the comparative efficacy of amifostine when used with these two radiation modalities, present available experimental data, and outline the underlying mechanisms of action.
IMRT vs. Conventional Radiotherapy: A Baseline Comparison of Toxicities
IMRT utilizes advanced software and computer-controlled linear accelerators to modulate the intensity of the radiation beam, allowing for more precise dose distributions than CRT. This technological advancement translates into a more favorable toxicity profile, particularly in the treatment of head and neck cancers.
| Toxicity | Conventional Radiotherapy (CRT) | Intensity-Modulated Radiotherapy (IMRT) |
| Xerostomia (Grade ≥2) | High incidence, often severe and persistent | Significantly lower incidence and severity due to parotid gland sparing |
| Mucositis (Grade ≥3) | Common and often a dose-limiting toxicity | Incidence may be comparable to CRT depending on the tumor location and target volume |
| Dysphagia | Frequent and can be long-lasting | Reduced incidence and severity |
| Skin Toxicity | Common, ranging from erythema to desquamation | Generally less severe |
| Tumor Control | Established efficacy | Equivalent or improved local-regional control compared to CRT[1] |
Efficacy of Amifostine in Conventional Radiotherapy
Numerous clinical trials have evaluated the efficacy of amifostine in patients undergoing CRT for head and neck cancer. The primary endpoints in these studies have typically been the reduction of radiation-induced xerostomia and mucositis.
A meta-analysis of 17 randomized controlled trials involving 1167 patients with head and neck squamous cell carcinoma (HNSCC) treated with radiotherapy showed that amifostine significantly reduced the risk of:
However, a subgroup analysis in the same meta-analysis indicated that the protective benefits for mucositis and xerostomia were not statistically significant in patients receiving concomitant chemoradiotherapy[2][3].
Table 1: Efficacy of Amifostine in Conventional Radiotherapy for Head and Neck Cancer
| Endpoint | Radiotherapy Alone | Radiotherapy + Amifostine | p-value | Reference |
| Grade ≥2 Acute Xerostomia | 78% | 51% | <0.0001 | [1] |
| Grade ≥2 Chronic Xerostomia | 57% | 34% | 0.002 | [1] |
| Grade ≥2 Mucositis | 75% | 36% | - | [4] |
| Grade 3-4 Mucositis | 52.2% (by week 5) | 4.5% (by week 5) | 0.0006 | |
| Grade ≥2 Late Xerostomia | 70% | 57.5% | 0.03 | [5] |
Note: The data presented is from different studies and direct comparison between endpoints may not be appropriate.
Efficacy of Amifostine in Intensity-Modulated Radiotherapy
The use of amifostine in the IMRT era has been described as "poorly explored"[6]. While IMRT itself significantly reduces the incidence and severity of xerostomia, a subset of patients still experience this debilitating side effect. Therefore, there is a rationale for investigating the potential additive or synergistic protective effect of amifostine in this patient population.
Currently, there is a lack of published randomized controlled trials with sufficient statistical power to definitively assess the efficacy of amifostine in patients treated with IMRT. One report mentioned an ongoing trial of concomitant chemotherapy and IMRT with subcutaneous amifostine for organ function preservation, but the results are not yet available[7].
Experimental Protocols
Representative Protocol: Amifostine with Conventional Radiotherapy for Head and Neck Cancer
This protocol is based on a phase III randomized trial[1]:
-
Patient Population: Patients with previously untreated squamous cell carcinoma of the head and neck.
-
Randomization: Patients were randomized to receive radiotherapy with or without amifostine.
-
Amifostine Administration: Amifostine was administered at a dose of 200 mg/m² as an intravenous infusion over 3 minutes, 15 to 30 minutes before each radiotherapy fraction[1].
-
Radiotherapy: Conventional radiotherapy was delivered once daily at 1.8 to 2.0 Gy per fraction to a total dose of 50 to 70 Gy[1].
-
Endpoints:
-
Primary: Incidence of grade ≥2 acute xerostomia, grade ≥3 acute mucositis, and grade ≥2 late xerostomia.
-
Secondary: Saliva production, patient-reported outcomes, and tumor control rates.
-
-
Toxicity Assessment: Toxicity was graded according to the Radiation Therapy Oncology Group (RTOG) morbidity criteria.
Visualizing the Process and Pathway
Experimental Workflow
Caption: Idealized clinical trial workflow for comparing amifostine efficacy.
Amifostine's Cytoprotective Signaling Pathway
References
- 1. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 3. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Amifostine to prevent radiotherapy-induced acute and late toxicity in head and neck cancer patients who had normal or mild impaired salivary gland function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized trial of amifostine as radioprotector in the radiotherapy of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Amifostine for Cytoprotection during Radiation Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity profile of intensity-modulated radiation therapy for head and neck carcinoma and potential role of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine in Oncotherapy: A Comparative Guide to Meta-Analyses on Survival Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of meta-analytical data on the cytoprotective agent Amifostine and its impact on survival outcomes in cancer patients undergoing radiotherapy and chemotherapy. The primary focus is to objectively present evidence from key meta-analyses, detailing survival data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: Selective Cytoprotection
Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active metabolite, WR-1065.[1] This active thiol is a potent scavenger of oxygen-free radicals generated by radiation and chemotherapy agents.[1][2] The selectivity of Amifostine for normal tissues over tumor tissues is attributed to the higher activity of alkaline phosphatase, higher pH, and better vascularity in normal tissues, which facilitates the uptake of WR-1065.[3] This differential uptake allows Amifostine to protect healthy tissues from treatment-induced damage without compromising the anti-tumor efficacy of the therapy.[3]
References
A Comparative Analysis of Amifostine Administration: Intravenous vs. Subcutaneous Routes
For researchers, scientists, and drug development professionals, understanding the nuances of drug delivery and its impact on patient tolerance is paramount. This guide provides an objective comparison of the side effect profiles associated with intravenous (IV) and subcutaneous (SC) administration of the cytoprotective agent amifostine (B1664874), supported by data from clinical studies.
Amifostine is a prodrug that is converted to its active metabolite, WR-1065, which helps to protect normal tissues from the toxicities of chemotherapy and radiation. The route of administration can significantly influence the incidence and severity of its associated side effects. This comparison focuses on the most commonly reported adverse events: hypotension, nausea and vomiting, and local site reactions.
Side Effect Profile Comparison
The following table summarizes the incidence of key side effects observed with intravenous and subcutaneous amifostine administration across various studies.
| Side Effect | Administration Route | Incidence Rate (%) | Grade of Severity | Study Reference |
| Hypotension | Intravenous (IV) | 15 - 62% | Grade 1-2: 19%, Grade 3: 3-8% | [1][2] |
| Subcutaneous (SC) | 8% | Grade 1-2: 8%, Grade 3: 0% | [2][3] | |
| Nausea/Vomiting | Intravenous (IV) | 53 - 96% | Grade 3: 3-30% | [1] |
| Subcutaneous (SC) | 35 - 81% | Grade ≤2: 35%, Grade 3: 0-7% | ||
| Skin Rash | Intravenous (IV) | 9% | Grade 1-2 | |
| Subcutaneous (SC) | 21% | Grade 1-2 | ||
| Local Site Reaction | Intravenous (IV) | Not applicable | - | |
| Subcutaneous (SC) | 8% (pain) | Grade 1-2 |
Key Observations:
-
Hypotension: Intravenous administration of amifostine is associated with a significantly higher incidence of hypotension compared to the subcutaneous route. Some studies report that transient hypotension occurred in 62% of patients receiving IV amifostine. In contrast, grade 3 hypotension was not reported with subcutaneous administration in some trials.
-
Nausea and Vomiting: While common with both routes, severe nausea and vomiting appear to be more frequent with intravenous infusion.
-
Cutaneous Reactions: Subcutaneous administration is more frequently associated with local site reactions, including pain and skin rash, at the injection site.
Experimental Methodologies
The data presented is derived from randomized clinical trials comparing the efficacy and safety of IV and SC amifostine in patients undergoing radiotherapy for head and neck cancer. A typical study design is outlined below.
Patient Population: Patients with newly diagnosed squamous cell carcinoma of the head and neck, eligible for radiotherapy.
Treatment Arms:
-
Intravenous (IV) Arm: Patients receive amifostine at a dose of 200 mg/m² daily as a 3-minute infusion, 15 to 30 minutes before each irradiation session.
-
Subcutaneous (SC) Arm: Patients receive a fixed dose of 500 mg of amifostine, administered at two sites, 20 to 60 minutes before irradiation.
Primary Endpoints: The primary endpoints in these studies often include the incidence of late xerostomia (dry mouth) and the safety profile of each administration route.
Data Collection: Acute and late toxicities are graded according to established criteria, such as the Radiation Therapy Oncology Group (RTOG) toxicity criteria. Patient-reported outcomes are also collected to assess salivary function and quality of life.
Visualizing Key Processes
To further clarify the mechanisms and protocols involved, the following diagrams illustrate the amifostine activation pathway and a generalized experimental workflow for a comparative clinical trial.
Conclusion
The choice between intravenous and subcutaneous administration of amifostine involves a trade-off between different side effect profiles. While the subcutaneous route demonstrates a lower risk of systemic side effects like hypotension and severe nausea, it is associated with a higher incidence of local injection site reactions. These findings are critical for clinical decision-making and for the design of future studies aimed at optimizing the therapeutic index of amifostine. Further research into novel formulations and administration schedules may help to mitigate the adverse effects associated with both routes, thereby improving patient compliance and outcomes.
References
In Vitro Evidence: Amifostine's Selective Shield for Normal Tissues
For researchers, scientists, and drug development professionals, understanding the nuances of cytoprotective agents is paramount. This guide provides an objective comparison of Amifostine's performance against other alternatives, supported by in vitro experimental data, to elucidate its selective protection of normal cells from the damaging effects of radiation and chemotherapy.
Amifostine (B1664874) (WR-2721) is a prodrug that has garnered significant attention for its ability to mitigate the toxic side effects of cancer therapies on healthy tissues without compromising anti-tumor efficacy.[1][2] Its selective action is a cornerstone of its clinical utility, and numerous in vitro studies have delved into the mechanisms underpinning this differential protection.
The selectivity of Amifostine is attributed to several key factors. Normal tissues typically exhibit higher levels of alkaline phosphatase, the enzyme responsible for converting the inactive prodrug Amifostine into its active free thiol metabolite, WR-1065.[3] This leads to a higher concentration of the protective agent in healthy cells compared to tumor cells. Furthermore, the relatively lower pH and poorer vascularization of the tumor microenvironment can also contribute to reduced uptake and activation of Amifostine in cancerous tissues.
Comparative Efficacy of Amifostine: In Vitro Data
Direct head-to-head in vitro comparisons of Amifostine with other cytoprotective agents are not extensively documented in the literature, making a comprehensive quantitative comparison challenging. However, available studies provide valuable insights into its relative performance in specific contexts.
One study compared the ability of Amifostine and Mesna (B1676310) to protect rabbit proximal renal tubule cells from the toxic effects of ifosfamide (B1674421) metabolites, chloroacetaldehyde (B151913) and acrolein. Both agents demonstrated a protective effect against the dose-dependent decline in cell viability (measured by neutral red dye uptake), glucose transport, and glutathione (B108866) content.[4]
Another study, while conducted in vivo in a rat model of methotrexate-induced hepatotoxicity, provides a comparative basis for the cytoprotective effects of Amifostine, N-acetylcysteine (NAC), and ascorbic acid. The study evaluated liver injury through histopathological scoring and biochemical markers. The results indicated that both NAC and Amifostine provided a more significant reduction in hepatotoxicity scores compared to ascorbic acid.[5]
It is important to note that the active metabolite of Amifostine, WR-1065, is the direct mediator of its cytoprotective effects. In vitro studies often utilize WR-1065 to bypass the need for enzymatic activation. Research has shown that WR-1065 is an effective protector against the formation of radiation-induced double-strand DNA breaks.[6]
| Cytoprotective Agent | Cell Type | Insult | Key In Vitro Endpoint | Outcome | Reference |
| Amifostine | Rabbit Proximal Renal Tubule Cells | Chloroacetaldehyde, Acrolein | Neutral Red Dye Uptake, Glucose Transport, Glutathione Content | Protective effect observed | [4] |
| Mesna | Rabbit Proximal Renal Tubule Cells | Chloroacetaldehyde, Acrolein | Neutral Red Dye Uptake, Glucose Transport, Glutathione Content | Protective effect observed | [4] |
| Amifostine | Rat Hepatocytes (in vivo) | Methotrexate | Histopathological Score, Biochemical Markers | Significant reduction in hepatotoxicity | [5] |
| N-acetylcysteine (NAC) | Rat Hepatocytes (in vivo) | Methotrexate | Histopathological Score, Biochemical Markers | Significant reduction in hepatotoxicity, more effective than Ascorbic Acid | [5] |
| Ascorbic Acid | Rat Hepatocytes (in vivo) | Methotrexate | Histopathological Score, Biochemical Markers | Less effective than Amifostine and NAC in reducing hepatotoxicity | [5] |
| WR-1065 | V79 Chinese Hamster Cells | Gamma Radiation | DNA Double-Strand Breaks | Effective protection against DNA damage | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of Amifostine's action and the methodologies used to evaluate its efficacy, the following diagrams are provided.
Amifostine Activation and Cytoprotective Mechanism.
In Vitro Cytoprotection Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common in vitro assays used to assess the cytoprotective effects of Amifostine.
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after exposure to cytotoxic agents.
-
Cell Plating: Single-cell suspensions of both normal and tumor cell lines are plated in appropriate densities in multi-well plates or petri dishes.
-
Treatment: Cells are treated with Amifostine or an alternative cytoprotective agent for a specified period before or concurrently with the administration of a chemotherapeutic drug or radiation.
-
Incubation: Plates are incubated for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a solution such as methanol/acetic acid and stained with a dye like crystal violet.
-
Colony Counting: Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to untreated controls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are exposed to the cytotoxic agent in the presence or absence of Amifostine or other cytoprotectants.
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
Caspase-3 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Following treatment, cells are harvested and lysed to release their intracellular contents.
-
Protein Quantification: The total protein concentration of the cell lysate is determined.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the lysates.
-
Incubation: The reaction is incubated to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.
-
Detection: The signal from the cleaved reporter (colorimetric or fluorescent) is measured, and caspase-3 activity is calculated relative to controls.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Embedding: Single-cell suspensions are embedded in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: The cells are lysed using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.[7]
Conclusion
In vitro studies consistently demonstrate the selective cytoprotective properties of Amifostine in normal tissues, with a notable lack of protection afforded to tumor cells.[8][9][10][11] This selectivity is a key advantage, allowing for the mitigation of treatment-related toxicities without compromising the efficacy of anti-cancer therapies. While direct, comprehensive in vitro comparisons with a wide range of other cytoprotective agents are limited, the existing data suggests that Amifostine is a potent and selective agent. The experimental protocols outlined in this guide provide a framework for further comparative studies to better position Amifostine within the landscape of cytoprotective strategies. Future research focusing on head-to-head in vitro comparisons will be invaluable in guiding the rational selection and development of cytoprotective agents for clinical use.
References
- 1. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative toxicity of ifosfamide metabolites and protective effect of mesna and amifostine in cultured renal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoprotective effects of amifostine, ascorbic acid and N-acetylcysteine against methotrexate-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of 2-[(aminopropyl)amino] ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of amifostine on the in vitro cytotoxicity of chemotherapeutic agents in three epithelial ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine (WR-2721, Ethyol(TM)) can protect human endothelial but not tumor cells from cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine's Role in Cancer Therapy: A Comparative Guide to its Impact on Antitumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Amifostine (B1664874), a cytoprotective agent, has been a subject of extensive research for its potential to mitigate the toxic side effects of chemotherapy and radiotherapy. A primary concern for its clinical use has been the possibility of it diminishing the antitumor efficacy of these treatments. This guide provides a comprehensive evaluation of amifostine's impact on cancer treatment outcomes, supported by experimental data and detailed methodologies.
Mechanism of Action: Selective Protection
Amifostine is a prodrug that is converted to its active, free thiol metabolite, WR-1065, by the enzyme alkaline phosphatase.[1][2][3][4] This conversion is crucial to its selective action. Normal tissues typically have higher levels of alkaline phosphatase activity compared to tumor tissues.[3][4][5][6] This differential expression leads to a higher concentration of the protective WR-1065 in healthy cells, shielding them from the damaging effects of radiation and chemotherapy. The protective mechanisms of WR-1065 include scavenging of free radicals, hydrogen donation for DNA repair, and induction of transient hypoxia in normal tissues.[3][7][8]
Conversely, the lower alkaline phosphatase activity in the tumor microenvironment, coupled with its acidic and poorly vascularized nature, results in significantly less conversion of amifostine to its active form.[3][8] Intriguingly, some studies suggest that in cancer cells, amifostine may even impair DNA double-strand break repair, potentially enhancing the cytotoxic effects of treatment.[5][6]
References
- 1. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 2. Amifostine: a cytoprotective drug [termedia.pl]
- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pollenbiology.cz [pollenbiology.cz]
- 5. Two New Faces of Amifostine: Protector from DNA Damage in Normal Cells and Inhibitor of DNA Repair in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Amifostine Sodium: A Guide for Laboratory Professionals
Amifostine sodium, a cytoprotective agent, requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
I. Guiding Principles for Disposal
The disposal of this compound and its associated waste must always adhere to local, state, and federal regulations.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance. Amifostine is considered a hazardous substance, and its waste should be managed as such.[1]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:
-
Protective clothing: A lab coat or gown should be worn.
-
Gloves: Use chemotherapy-rated gloves; double gloving is recommended.[2]
-
Eye protection: Safety glasses with side shields or goggles are necessary.[3]
-
Respiratory protection: In situations where dust may be generated, a dust respirator or a fume hood should be used.[1]
III. Step-by-Step Disposal Procedures
The following steps outline the general procedure for the disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of waste at the source is critical. This compound waste should be separated from other laboratory waste streams. Do not mix this compound waste with other chemical or biological waste unless explicitly permitted by your institution's EHS guidelines.
Step 2: Containment of Waste
-
Solid Waste:
-
Place unused or expired this compound, contaminated labware (e.g., vials, gloves, absorbent pads), and any material used for spill cleanup into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust or particles.
-
For "trace" chemotherapy waste, where items are contaminated with less than 3% of the original drug weight, use designated yellow chemotherapy waste containers if your facility's protocol allows.
-
For "bulk" chemotherapy waste, including partially full vials or syringes, a black RCRA hazardous waste container is typically required.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
-
Sharps Waste:
-
Syringes and needles used for administering this compound must be disposed of in a designated chemotherapy sharps container. If the syringe is not "RCRA empty" (containing more than 3% of the drug), it must be disposed of as hazardous chemical waste in a special bulk waste container.
-
Step 3: Labeling of Waste Containers
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful if swallowed").
-
The date of accumulation.
Step 4: Storage of Waste
Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. The final disposal method will be determined by the disposal company in accordance with regulatory requirements and may include incineration at a permitted facility.
IV. Spill Management
In the event of an this compound spill, the following steps should be taken:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Wear appropriate PPE before attempting to clean the spill.
-
For dry spills: Carefully sweep or vacuum up the material, avoiding dust generation. A HEPA-filtered vacuum is recommended. Dampening the material with water may help to reduce dust.
-
For wet spills: Absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
Place all cleanup materials into the designated hazardous waste container.
V. Disposal of Empty Containers
Empty containers that once held this compound may still present a chemical hazard.
-
If the container can be thoroughly cleaned to remove all residues, it may be recycled or disposed of as regular lab glass, depending on institutional policies.
-
If the container cannot be adequately cleaned, it should be treated as hazardous waste. Some guidelines suggest puncturing the container to prevent reuse before disposal in an authorized landfill.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Amifostine Sodium
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Amifostine sodium, a cytoprotective agent. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Chemotherapy-tested gloves; double-gloving is recommended.[2] |
| Gown/Coverall | Impermeable, disposable gowns or coveralls resistant to hazardous drugs.[1][2] | |
| Shoe Covers | Disposable and worn over personal footwear.[3] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when there is a risk of dust formation. |
Note on Occupational Exposure Limits: Currently, there are no established occupational exposure limits (OELs) for this compound. Therefore, it is crucial to handle this compound with a high degree of caution and always use the recommended PPE.
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures will minimize exposure risks and ensure a safe laboratory environment.
Handling and Storage Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, plastic-backed sheets.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood or a biological safety cabinet should be utilized.
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Avoid the formation of dust. Keep the container tightly closed when not in use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. For maintaining product quality, refrigeration is recommended.
Disposal Plan:
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation: Segregate all this compound-contaminated waste, including used PPE, absorbent pads, and empty containers, from regular laboratory waste.
-
Containerization: Place all contaminated materials into clearly labeled, sealed, and leak-proof hazardous waste containers.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to contain the material and decontaminate the area.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the contaminated zone.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in the table above.
-
Contain the Spill:
-
For Powder Spills: Gently cover the spill with a damp absorbent mat or paper towels to avoid generating dust.
-
For Liquid Spills: Cover the spill with absorbent pads or granules, starting from the outside and working inwards.
-
-
Clean the Spill:
-
Carefully scoop the absorbed material and any broken glass into a designated hazardous waste container.
-
Clean the spill area multiple times with a detergent and water solution, working from the outer edge of the spill towards the center.
-
-
Decontaminate: For a final decontamination, wipe the area with a suitable deactivating agent if available and recommended by your institution's safety protocols.
-
Dispose of Waste: Place all used cleaning materials and contaminated PPE into the hazardous waste container.
-
Report the Incident: Report the spill to the appropriate laboratory supervisor and environmental health and safety officer.
Below is a logical workflow for managing an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
